molecular formula C8H7NO2S B147045 Tosyl cyanide CAS No. 19158-51-1

Tosyl cyanide

Cat. No.: B147045
CAS No.: 19158-51-1
M. Wt: 181.21 g/mol
InChI Key: JONIMGVUGJVFQD-UHFFFAOYSA-N
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Description

Tosyl Cyanide (TsCN or p-toluenesulfonyl cyanide, CAS 19158-51-1) is a versatile, high-purity, and commercially available reagent characterized as an electron-deficient nitrile with the molecular formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol . It serves as a valuable building block in organic synthesis, primarily functioning as an electrophilic cyanating agent and a source of sulfonyl radicals . Its applications span the synthesis of complex targets in pharmaceutical chemistry and agrochemicals, enabling the introduction of cyano groups—a key functional group in active compounds and a versatile handle for further derivatization—under mild conditions . A primary application of this compound is in photo-induced radical transformations . Under photocatalytic conditions, it acts as a dual-function reagent for the radical cyanation and sulfonylcyanation of alkenes and other substrates . Furthermore, it is highly effective for the regio- and stereoselective synthesis of complex nitriles . For instance, it is used in the copper-catalyzed hydrocyanation of allenes to produce valuable β,γ-unsaturated nitriles featuring challenging α-all-carbon quaternary centers in high yields and with excellent E-selectivity . It also facilitates a water-mediated radical C–H tosylation of alkenes, a reaction initiated by the in situ formation of a sulfinyl sulfone species . When handling this compound, it is crucial to observe all safety precautions. The reagent is For Research Use Only. It is not intended for human or veterinary use . Users must be aware of the general toxicological profile of cyanide compounds; cyanide ions can inhibit cytochrome c oxidase, disrupting cellular respiration and leading to potential toxicity .

Properties

IUPAC Name

(4-methylphenyl)sulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONIMGVUGJVFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172685
Record name p-Toluenesulphonyl cyanide
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19158-51-1
Record name 4-Methylbenzenesulfonyl cyanide
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Record name p-Toluenesulphonyl cyanide
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Record name p-Toluenesulphonyl cyanide
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Record name p-toluenesulphonyl cyanide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of tosyl cyanide (p-toluenesulfonyl cyanide), a versatile and widely used reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is an electron-deficient nitrile that serves as a valuable building block in organic synthesis, primarily functioning as an electrophilic cyanating agent and a source of sulfonyl radicals.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₇NO₂S[3]
Molecular Weight 181.21 g/mol [3]
Appearance White crystalline solid/powder[1][4]
Melting Point 47-50 °C[3][4]
Boiling Point 105-106 °C at 1 mmHg[3][4]
Solubility Soluble in common organic solvents.[1] Slightly soluble in acetonitrile, chloroform, and ethyl acetate; sparingly soluble in DMSO.[4]
CAS Number 19158-51-1[3]
Flash Point >110 °C (>230 °F)[3]
Spectral Data
SpectroscopyKey FeaturesReference(s)
¹H NMR Aromatic protons (AA'BB' system, 2H each, doublet), Methyl protons (3H, singlet).[5]
¹³C NMR Aromatic carbons, Methyl carbon, Sulfonyl-bearing carbon, Cyanide carbon.[5][6]
IR Spectroscopy Characteristic peaks for C≡N (nitrile), S=O (sulfonyl), and aromatic C-H and C=C stretching.[5]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 181.[7]

Stability and Handling

This compound is stable under recommended storage conditions, which are in a cool, dry, and well-ventilated place, typically at 2-8 °C.[4] It is sensitive to moisture and should be stored in a tightly sealed container.[4]

Hazard Summary: this compound is harmful if inhaled or in contact with skin and causes severe skin burns and eye damage.[7] It is crucial to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Reactivity and Synthetic Applications

This compound is a versatile reagent that participates in a variety of organic transformations, primarily as a source of an electrophilic cyanide group ("CN+") or a tosyl group.

Cyanation Reactions

This compound is widely employed as an electrophilic cyanating agent for a range of nucleophiles.[2]

  • Cyanation of Organometallic Reagents: It reacts with Grignard reagents and organolithium compounds to produce the corresponding nitriles.[8]

  • α-Cyanation of Carbonyl Compounds: In the presence of a base, it can be used for the α-cyanation of ketones, esters, and other carbonyl compounds.[9][10]

Sulfonylation Reactions

Under certain conditions, this compound can act as a sulfonylating agent, transferring the tosyl group to a nucleophile.[2] A notable example is the water-mediated radical C-H tosylation of alkenes.[11]

Cycloaddition Reactions

This compound is a reactive dienophile and dipolarophile in various cycloaddition reactions.

  • Hetero-Diels-Alder Reactions: It reacts with dienes, such as silyl enol ethers, to form heterocyclic compounds.[4][8][12]

  • [3+2] Cycloadditions: It undergoes facile cycloaddition with azides to yield 5-sulfonyl tetrazoles.[4]

Experimental Protocols

Detailed experimental procedures are essential for the safe and effective use of this compound.

Synthesis of this compound

One common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with a cyanide salt.

Protocol: Synthesis from p-Toluenesulfonyl Chloride and Sodium Cyanide

This procedure should be performed in a well-ventilated fume hood due to the use of sodium cyanide.

  • To a stirred solution of sodium cyanide in an anhydrous solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride portion-wise at a low temperature (e.g., 0-5 °C).

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G TsCl p-Toluenesulfonyl Chloride reaction + TsCl->reaction NaCN Sodium Cyanide NaCN->reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->reaction TsCN This compound NaCl Sodium Chloride reaction->TsCN reaction->NaCl

Synthesis of this compound from p-Toluenesulfonyl Chloride and Sodium Cyanide.
α-Cyanation of a Ketone

Protocol: α-Cyanation of Cyclohexanone

  • To a solution of cyclohexanone in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the enolate solution at -78 °C.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting α-cyanoketone by column chromatography.

G ketone Ketone enolate Enolate Intermediate ketone->enolate + Base base Strong Base (e.g., LDA) product α-Cyanoketone enolate->product + this compound TsCN This compound G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diene Silyl Enol Ether cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile This compound dienophile->cycloaddition adduct Hydrolytically Sensitive [4+2] Adduct cycloaddition->adduct

References

An In-depth Technical Guide to the Synthesis and Preparation of p-Toluenesulfonyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Toluenesulfonyl cyanide, commonly abbreviated as TsCN, is a versatile and valuable reagent in organic synthesis.[1] With the molecular formula C₈H₇NO₂S, this white crystalline solid is characterized by a tosyl group (p-toluenesulfonyl) attached to a cyanide moiety.[1][2][3] This structure allows it to function as an electrophilic cyanating agent, a source of sulfonyl radicals, and a dienophile in cycloaddition reactions.[1][2] Its applications are extensive, ranging from the synthesis of nitriles, peptides, and complex heterocyclic systems to materials science.[1][4] This guide provides a detailed overview of the primary methods for its synthesis, complete with experimental protocols and quantitative data.

Synthesis Methodologies

The preparation of p-toluenesulfonyl cyanide can be achieved through several distinct synthetic routes. The most prominent methods involve the reaction of p-toluenesulfonyl chloride with a cyanide salt, the oxidation of p-tolyl thiocyanate, and a modern one-pot synthesis from sodium p-toluenesulfinate.

From Sodium p-Toluenesulfinate (One-Pot Synthesis)

A highly efficient and practical protocol involves the reaction of sodium p-toluenesulfinate with potassium cyanide (KCN) and sodium hypochlorite pentahydrate (NaOCl·5H₂O) under weakly acidic conditions.[5][6][7] A key feature of this method is the use of a biphasic medium (e.g., ethyl acetate and water), which is crucial for suppressing side reactions.[5][6] The reaction proceeds through the in-situ generation of cyanogen chloride (ClCN) as the key reactive species.[5][6][8] The sulfinate anion then attacks the electrophilic carbon of ClCN to yield the desired p-toluenesulfonyl cyanide.[5][6] This method is applicable for gram-scale synthesis and can be used to produce ¹³C-labeled derivatives.[6]

G NaOCl NaOCl·5H₂O ClCN ClCN (in situ) NaOCl->ClCN Weakly acidic conditions KCN KCN KCN->ClCN Weakly acidic conditions TsCN p-Toluenesulfonyl Cyanide (TsCN) ClCN->TsCN Nucleophilic Attack Sulfinate p-Toluenesulfinate (Ar-SO₂Na) Sulfinate->TsCN Nucleophilic Attack Biphasic Biphasic System (AcOEt/H₂O) TsCN->Biphasic Separation into organic layer

Caption: Synthesis of TsCN from Sodium p-Toluenesulfinate.
From p-Tolyl Thiocyanate via Oxidation

Another established method is the oxidation of p-tolyl thiocyanate.[9] This process utilizes an organic peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent under anhydrous conditions in an inert solvent like hexane.[9] The reaction involves the oxidation of the sulfur atom in the thiocyanate group to form the corresponding sulfonyl cyanide.[9] A stoichiometric excess of the peracid is typically employed to ensure complete conversion.[9] The product is then isolated through filtration, evaporation, and chromatographic purification.[9]

G Thiocyanate p-Tolyl Thiocyanate Reaction Reaction Mixture Thiocyanate->Reaction Peracid m-Chloroperbenzoic Acid (m-CPBA) Peracid->Reaction Solvent Hexane (Anhydrous) Solvent->Reaction Filtration Filtration Reaction->Filtration Stir at 60°C, 20 hours Chromatography Silica Gel Chromatography Filtration->Chromatography Concentrate filtrate TsCN p-Toluenesulfonyl Cyanide Chromatography->TsCN Elute with Benzene

Caption: Experimental workflow for the oxidation of p-Tolyl Thiocyanate.
From p-Toluenesulfonyl Chloride

A common and direct synthetic route involves the reaction of p-toluenesulfonyl chloride with a cyanide salt, such as sodium cyanide or potassium cyanide.[1][3] This nucleophilic substitution reaction is typically performed under controlled, anhydrous conditions to prevent decomposition and side reactions.[1] Low temperatures are often required to manage the reactivity of the components.[1] Industrial production methods are frequently based on this process, incorporating additional purification steps to achieve high-purity p-toluenesulfonyl cyanide.[1]

Data Presentation: Comparison of Synthesis Methods

Method Starting Materials Key Reagents/Conditions Yield Reference
From Sodium p-Toluenesulfinate Sodium p-toluenesulfinateKCN, NaOCl·5H₂O, Biphasic system (AcOEt/H₂O), Weakly acidic75% (gram-scale)[6]
From p-Tolyl Thiocyanate p-Tolyl thiocyanatem-Chloroperbenzoic acid (m-CPBA), Hexane, 60°C, 20 hours79%[9]
From p-Toluenesulfonyl Chloride p-Toluenesulfonyl chlorideSodium cyanide (NaCN) or Potassium cyanide (KCN), Anhydrous solvent, Low temperatureNot specified[1]

Experimental Protocols

Protocol 1: Synthesis from Sodium p-Toluenesulfinate

This protocol is adapted from the procedure described by Imagawa et al.[5][6]

  • Reaction Setup: To a solution of sodium p-toluenesulfinate (1.0 mmol) in water (2.0 mL) and ethyl acetate (2.0 mL) in a flask, add potassium cyanide (KCN, 1.5 mmol).

  • Reagent Addition: Cool the biphasic mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite pentahydrate (NaOCl·5H₂O, 1.2 mmol) under vigorous stirring. The reaction is conducted under weakly acidic conditions.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure p-toluenesulfonyl cyanide. A gram-scale reaction using this method yielded TsCN in 75% isolated yield.[6]

Protocol 2: Synthesis from p-Tolyl Thiocyanate

This protocol is based on the patent by T. R. Williams.[9]

  • Reaction Setup: In a 500 mL flask, prepare a mixture of 15.1 grams of m-chloroperbenzoic acid and 5.0 grams of p-tolyl thiocyanate in 200 mL of hexane.[9]

  • Reaction Conditions: Stir the mixture at 60°C for 20 hours under anhydrous conditions.[9]

  • Isolation: After the reaction period, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.[9]

  • Concentration: Concentrate the filtrate by evaporation under reduced pressure.[9]

  • Purification: Dissolve the resulting residue in 10 mL of benzene and chromatograph over 50 g of silica gel, using benzene as the eluent.[9]

  • Final Product: Collect the first 200 mL fraction, remove the benzene by evaporation, and crystallize the residue from hexane to yield p-toluenesulfonyl cyanide (4.7 g, 79% yield).[9] The product's identity can be confirmed by IR, mass spectrometry, and NMR spectroscopy.[9]

References

An In-depth Technical Guide to the Mechanism of Action of Tosyl Cyanide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tosyl cyanide (TsCN), or p-toluenesulfonyl cyanide, is a versatile and powerful reagent in modern organic synthesis. Characterized as an electron-deficient nitrile, its unique reactivity allows it to serve as an electrophilic cyanating agent, a precursor to sulfonyl radicals, and a reactive partner in cycloaddition reactions.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanisms of Action

This compound's reactivity stems from the electron-withdrawing nature of the tosyl group, which polarizes the carbon-cyanide bond and makes the cyanide carbon highly electrophilic. This intrinsic property underpins its three primary modes of action: electrophilic cyanation, radical transformations, and pericyclic reactions.

Electrophilic Cyanation

The most common application of this compound is as a "CN+" synthon, where it delivers a cyanide group to a nucleophile.[1] The general mechanism involves the attack of a nucleophile on the electrophilic cyanide carbon, followed by the displacement of the stable p-toluenesulfinate anion as a leaving group.

G

Caption: General mechanism of electrophilic cyanation.

This pathway is effective for the cyanation of a wide range of soft nucleophiles, including carbanions derived from Grignard reagents, organocuprates, and enolates.

1.1.1 Cyanation of Organometallic Reagents

Aryl and vinyl organometallic reagents react efficiently with this compound to produce the corresponding nitriles. While Grignard reagents can be used, studies have shown that aryllithium and higher-order (HO) cuprate reagents often provide superior yields, minimizing side reactions like protonation or benzyne formation.[2] The reaction proceeds via nucleophilic attack of the carbanion on the cyanide carbon, followed by an aqueous workup.

Table 1: Cyanation of Aryl Nucleophiles with this compound

Entry Aryl Nucleophile (Ar-M) Substrate Product Yield (%)
1 Ar-Li p-bromotoluene 65
2 Ar-Li 2,6-dimethylbromobenzene 58
3 Ar₂Cu(CN)Li₂ (HO Cuprate) p-bromotoluene 60
4 Ar₂Cu(CN)Li₂ (HO Cuprate) 2,6-dimethylbromobenzene 75
5 Ar-MgBr p-bromotoluene ~60

(Data compiled from reference[2])

1.1.2 α-Cyanation of Carbonyl Compounds

This compound is a highly effective reagent for the α-cyanation of ketones, esters, and other carbonyl compounds via their enolate intermediates. The reaction is typically performed under mild basic conditions to generate the nucleophilic enolate, which then attacks the electrophilic TsCN.[3] This method is particularly useful for the synthesis of β-ketonitriles, which are valuable synthetic intermediates. The reaction works well for a range of cyclic and acyclic 1,3-dicarbonyl compounds.

G

Caption: Workflow for the α-cyanation of ketones.

Radical Transformations

Under photochemical or specific media conditions, this compound can act as a source of either a cyano radical (•CN) or a tosyl radical (•Ts). These reactions proceed under mild conditions and enable the functionalization of otherwise unreactive C-H bonds.

1.2.1 Photo-induced C-H Cyanation

A powerful method for direct C(sp³)-H cyanation involves the use of this compound in the presence of a photo-initiator, such as benzophenone.[4] Upon UV irradiation, benzophenone enters an excited triplet state and abstracts a hydrogen atom from the substrate, generating a carbon-centered radical. This radical is then trapped by this compound to yield the nitrile product and a tosyl radical, which propagates the chain. This method is applicable to a wide range of substrates, including alkanes, ethers, and amine derivatives.[4]

G

Caption: Pathway of photo-induced C-H cyanation.

1.2.2 Water-Mediated Radical Tosylation

In an interesting divergence from its role as a cyanating agent, this compound can mediate the tosylation of alkenes in the presence of water. Experimental evidence suggests the reaction is initiated by the in-situ formation of a sulfinyl sulfone species from TsCN and water. This intermediate undergoes homolytic fission to generate a sulfonyl radical (•SO₂Ts) and a sulfinyl radical. The sulfonyl radical adds to the alkene, and subsequent steps lead to the formation of a vinyl sulfone.[4]

Pericyclic Reactions: Hetero-Diels-Alder

As an electron-deficient nitrile, the C≡N triple bond in this compound can act as a dienophile in [4+2] cycloaddition reactions. This is particularly effective with electron-rich dienes in a hetero-Diels-Alder reaction to form six-membered nitrogen-containing heterocycles.[5] The initial cycloadduct, a sulfonylimine, is often unstable and can be hydrolyzed to a lactam or undergo elimination to form a pyridine derivative, depending on the reaction conditions and workup.[5][6]

Table 2: Substrate Scope for Hetero-Diels-Alder/Pyridine Synthesis

Entry Vinylallene Substrate Product Yield (%)
1 4-Methyl-1-(cyclohex-1-en-1-yl)-5-phenylpent-1,2-diene 4-Methyl-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline 61-64
2 1-(Cyclohex-1-en-1-yl)-4-methylpent-1,2-diene 2-Tosyl-4-isopropyl-5,6,7,8-tetrahydroquinoline 75
3 1-(Cyclohex-1-en-1-yl)-3-phenylallene 2-Tosyl-3-phenyl-5,6,7,8-tetrahydroquinoline 71

(Data compiled from reference[6])

G

Caption: Hetero-Diels-Alder reaction pathway and potential byproduct formation.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These protocols are adapted from peer-reviewed literature and are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of a Highly Substituted Pyridine via Hetero-Diels-Alder Reaction

This procedure is adapted from Organic Syntheses and describes the reaction of a vinylallene with this compound to form a tetrahydroquinoline derivative.[6]

Reagents and Equipment:

  • Vinylallene substrate (1.0 equiv)

  • This compound (1.05 equiv)

  • Powdered 4 Å molecular sieves (250 wt %)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.05 equiv)

  • Anhydrous toluene

  • Ethyl acetate (for workup)

  • Water (for workup)

  • Oven-dried, two-necked round-bottomed flask with a reflux condenser, magnetic stir bar, and argon inlet.

Procedure:

  • Setup: To an oven-dried 100-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere, add the powdered 4 Å molecular sieves (3.5 g, 250 wt % with respect to the vinylallene).

  • Charging Reactants: Charge the flask with a solution of the vinylallene (e.g., 1.40 g, 5.88 mmol, 1.00 equiv) in anhydrous toluene (30 mL). Add solid this compound (1.12 g, 6.17 mmol, 1.05 equiv).

  • Reaction: Heat the pale-yellow reaction mixture in a preheated oil bath at 90 °C for 3 hours. After heating, remove the oil bath and allow the flask to cool to room temperature over 20 minutes.

  • Elimination: Add DBU (0.92 mL, 6.17 mmol, 1.05 equiv) dropwise via syringe over 3 minutes. Stir the reaction mixture for 1 hour at room temperature, during which it will become a red suspension.

  • Workup:

    • Filter the slurry through a sintered glass funnel to remove the molecular sieves, washing the solids with ethyl acetate (3 x 25 mL).

    • Transfer the combined filtrate to a separatory funnel containing water (100 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyridine product.

General Procedure for Photo-induced C(sp³)-H Cyanation

This general procedure is based on the method developed for the direct cyanation of unactivated C-H bonds.[4]

Reagents and Equipment:

  • Substrate (e.g., adamantane, THF, N-Boc-pyrrolidine) (1.0 equiv)

  • This compound (1.5 equiv)

  • Benzophenone (0.1 - 0.3 equiv)

  • Anhydrous benzene or acetonitrile as solvent

  • Photoreactor equipped with a high-pressure mercury lamp (e.g., 100 W)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a quartz reaction vessel, dissolve the substrate (e.g., 1.0 mmol), this compound (1.5 mmol), and benzophenone (0.1 mmol) in the chosen anhydrous solvent (e.g., 10 mL benzene).

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Irradiation: Irradiate the sealed reaction vessel in the photoreactor at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the cyanated product.

Safety and Handling

This compound is a toxic and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While it is generally more stable than many other cyanating agents, it can release toxic hydrogen cyanide (HCN) gas upon contact with acid or water. All reactions should be conducted under an inert atmosphere. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Spectroscopic Profile of Tosyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Tosyl Cyanide (p-toluenesulfonyl cyanide), a versatile reagent in organic synthesis. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed spectral information and the methodologies for its acquisition.

Core Spectroscopic Data

This compound (C₈H₇NO₂S, Molecular Weight: 181.21 g/mol ) is a crystalline solid at room temperature.[1] Its structure, featuring a tosyl group attached to a cyanide moiety, gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization in chemical reactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the tosyl group and the protons of the methyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the sulfonyl and cyanide groups.

Wavenumber (cm⁻¹)Functional Group
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity.

m/zAssignment
181[M]⁺ (Molecular Ion)[3]
Further fragmentation data not available in search results

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. The spectrum is then acquired on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer. Alternatively, for a solution, a small amount of the compound is dissolved in a suitable solvent (e.g., chloroform) and the spectrum is recorded in a liquid cell.

Mass Spectrometry

For mass spectrometry, a dilute solution of this compound in a volatile solvent like methanol or acetonitrile is prepared. The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Relationships in Spectroscopic Characterization

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and characterization of this compound. The logical workflow for this process is illustrated below.

Spectroscopic_Characterization cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR Infrared (IR) Spectroscopy IR_info Functional Groups - Sulfonyl (SO₂) - Cyanide (C≡N) - Aromatic Ring IR->IR_info MS Mass Spectrometry (MS) MS_info Molecular Weight & Elemental Composition - Fragmentation Pattern MS->MS_info Confirmation Structural Confirmation of This compound NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Tosyl Cyanide: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosyl cyanide (TsCN), a versatile and powerful reagent, has carved a significant niche in modern organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical development, and diverse applications. Initially synthesized through a multi-step process, more practical and efficient methods have since been established. This document details the key synthetic protocols for its preparation and its utility as a potent electrophilic and radical cyanating agent, as well as its role in cycloaddition reactions. Experimental methodologies for its principal applications are provided, alongside a thorough examination of the underlying reaction mechanisms, illustrated with signaling pathway diagrams. Quantitative data on reaction yields and conditions are systematically tabulated for easy reference, making this a valuable resource for researchers in organic chemistry and drug development.

Discovery and History

The journey of this compound as a valuable synthetic tool began with its initial, albeit complex, synthesis.

Early Synthesis by Van Leusen et al. (1968): The first reported synthesis of p-toluenesulfonyl cyanide was described by Van Leusen and his colleagues in 1968. Their method involved a multi-step process commencing from p-toluenesulfonylmethylenetriphenylphosphorane. At the time, it was also noted that the direct oxidation of thiocyanates was not a viable route to sulfonyl cyanides.

A More Practical Approach by Pews and Corson (1969): A significant advancement came in 1969 when R. Garth Pews and Fred P. Corson of The Dow Chemical Company developed a more direct and practical synthesis. Contradicting earlier beliefs, they successfully prepared this compound by the oxidation of p-tolyl thiocyanate using an organic peracid, such as m-chloroperbenzoic acid (m-CPBA), under anhydrous conditions[1]. This method provided a more accessible route to this compound, paving the way for its broader application in organic synthesis.

Synthesis of this compound

The Pews and Corson method remains a cornerstone for the laboratory-scale synthesis of this compound.

Experimental Protocol: Oxidation of p-Tolyl Thiocyanate[1]

Materials:

  • p-Tolyl thiocyanate

  • m-Chloroperbenzoic acid (m-CPBA)

  • Hexane

  • Benzene

  • Silica gel for chromatography

Procedure:

  • A mixture of p-tolyl thiocyanate (5.0 g) and m-chloroperbenzoic acid (15.1 g) in hexane (200 mL) is stirred at 60°C for 20 hours.

  • The reaction mixture is filtered to remove the precipitated m-chlorobenzoic acid.

  • The filtrate is concentrated by evaporation under reduced pressure.

  • The resulting residue is dissolved in a minimal amount of benzene.

  • The benzene solution is subjected to column chromatography on silica gel, using benzene as the eluent.

  • The initial fractions containing the product are collected, and the solvent is removed by evaporation.

  • The residue is crystallized from hexane to yield p-toluenesulfonyl cyanide as a white solid.

Yield: 4.7 g (79%)

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₇NO₂S[2]
Molecular Weight181.21 g/mol [2]
Melting Point47-50 °C
Boiling Point105-106 °C at 1 mmHg
AppearanceWhite crystalline solid[3]

Applications in Organic Synthesis

This compound is a versatile reagent with a broad spectrum of applications, primarily as a cyanating agent and a partner in cycloaddition reactions.

Electrophilic Cyanation

This compound serves as an excellent electrophilic cyanating agent ("CN⁺" synthon) for a variety of nucleophiles, including organometallic reagents and enolates.

Organomagnesium (Grignard) reagents react cleanly with this compound to afford the corresponding nitriles in high yields. This method is particularly useful for the synthesis of aryl nitriles[4].

Quantitative Data for Cyanation of Grignard Reagents:

Grignard ReagentProductYield (%)Reference
Phenylmagnesium bromideBenzonitrileHigh[4]
2-Thienylmagnesium bromide2-CyanothiopheneHigh
4-Methoxyphenylmagnesium bromide4-MethoxybenzonitrileHigh

Experimental Protocol: Cyanation of an Aryl Grignard Reagent[4]

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Dichloromethane

Procedure:

  • The Grignard reagent is prepared from the corresponding aryl bromide and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • A solution of this compound in dichloromethane is cooled to 0°C.

  • The freshly prepared Grignard reagent is added dropwise to the this compound solution with stirring.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Reaction Workflow: Electrophilic Cyanation of a Grignard Reagent

electrophilic_cyanation Aryl_Br Aryl Bromide Grignard Aryl-MgBr Aryl_Br->Grignard Ether/THF Mg Mg Mg->Grignard Aryl_CN Aryl Nitrile Grignard->Aryl_CN DCM, 0°C to rt TsCN This compound TsCN->Aryl_CN Workup Aqueous Workup Aryl_CN->Workup Quench

Caption: Workflow for the synthesis of aryl nitriles via electrophilic cyanation of Grignard reagents with this compound.

Mechanism of Electrophilic Cyanation of a Grignard Reagent

grignard_cyanation_mechanism reagents Aryl-MgBr This compound (TsCN) intermediate Aryl-CN-Ts⁻ MgBr⁺ reagents->intermediate Nucleophilic Attack product Aryl-CN intermediate->product Elimination of Ts-MgBr

Caption: Mechanism of the electrophilic cyanation of a Grignard reagent with this compound.

Radical Cyanation

This compound is also a competent source of the cyanide radical (•CN) for the cyanation of C-H bonds, particularly in the presence of a radical initiator.

Inoue and coworkers demonstrated that alkanes, ethers, and alcohols can undergo C(sp³)-H cyanation using this compound in the presence of benzophenone as a photosensitizer under UV irradiation[3].

Quantitative Data for Radical Cyanation:

SubstrateProductYield (%)Reference
CyclohexaneCyclohexanecarbonitrile65[3]
Adamantane1-Adamantanecarbonitrile78[3]
TetrahydrofuranTetrahydrofuran-2-carbonitrile72[3]

Experimental Protocol: Photoinduced Radical Cyanation of Cyclohexane[3]

Materials:

  • Cyclohexane

  • This compound

  • Benzophenone

  • Acetonitrile

Procedure:

  • A solution of cyclohexane, this compound, and a catalytic amount of benzophenone in acetonitrile is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with argon for 15-20 minutes.

  • The reaction mixture is irradiated with a high-pressure mercury lamp at room temperature with stirring for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford cyclohexanecarbonitrile.

Mechanism of Photoinduced Radical Cyanation

radical_cyanation_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BP Benzophenone (BP) BP_star BP* (Triplet State) BP->BP_star hν (UV light) Alkyl_Radical Alkyl Radical (R•) BP_star->Alkyl_Radical H-atom abstraction from Alkane Alkane Alkane (R-H) Nitrile Nitrile (R-CN) Alkyl_Radical->Nitrile Addition to TsCN TsCN This compound (TsCN) Ts_Radical Tosyl Radical (Ts•) Nitrile->Ts_Radical Fragmentation Ts_Radical->Alkyl_Radical H-atom abstraction from Alkane Termination_Products Termination Products (R-R, R-Ts, etc.) Alkyl_Radical_2 R• Alkyl_Radical_2->Termination_Products Ts_Radical_2 Ts• Ts_Radical_2->Termination_Products

Caption: Mechanism of the photoinduced radical cyanation of alkanes with this compound.

Cycloaddition Reactions

This compound is an excellent dienophile and dipolarophile in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

This compound participates in hetero-Diels-Alder reactions with electron-rich dienes, such as 1,3-bis(silyloxy)-1,3-butadienes, to afford substituted pyridines after workup[3].

Quantitative Data for Hetero-Diels-Alder Reactions:

DieneProductYield (%)Reference
1,3-Bis(trimethylsilyloxy)-1,3-butadiene2-(p-Tolylsulfonyl)-4-hydroxypyridineGood[3]
Danishefsky's dieneSubstituted PyridineGood

Experimental Protocol: Hetero-Diels-Alder Reaction[5][6]

Materials:

  • Vinylallene

  • This compound

  • Toluene

  • 4 Å Molecular sieves

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • A mixture of vinylallene, this compound, and activated 4 Å molecular sieves in toluene is heated at 90°C for 3 hours under an inert atmosphere.

  • The reaction mixture is cooled to room temperature.

  • DBU is added, and the mixture is stirred for an additional 30 minutes.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mechanism of Hetero-Diels-Alder Reaction

hetero_diels_alder_mechanism reagents Diene This compound (TsCN) cycloadduct [4+2] Cycloadduct reagents->cycloadduct Concerted [4+2] Cycloaddition pyridine Substituted Pyridine cycloadduct->pyridine Aromatization (e.g., elimination)

Caption: Mechanism of the hetero-Diels-Alder reaction of a diene with this compound.

This compound readily undergoes [3+2] cycloaddition with organic azides to form 5-sulfonyltetrazoles. This reaction is a cornerstone of "click chemistry" and provides a highly efficient route to this important class of heterocycles[3].

Quantitative Data for Huisgen Cycloaddition:

AzideProductYield (%)Reference
Benzyl azide1-Benzyl-5-(p-tolylsulfonyl)tetrazoleHigh[3]
Phenyl azide1-Phenyl-5-(p-tolylsulfonyl)tetrazoleHigh[3]

Experimental Protocol: Huisgen [3+2] Cycloaddition[3]

Materials:

  • Organic azide

  • This compound

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • A solution of the organic azide and this compound in a suitable solvent is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Mechanism of Huisgen [3+2] Cycloaddition

huisgen_cycloaddition_mechanism reagents Organic Azide (R-N₃) This compound (TsCN) tetrazole 5-Sulfonyltetrazole reagents->tetrazole Concerted 1,3-Dipolar Cycloaddition

Caption: Mechanism of the Huisgen [3+2] cycloaddition of an organic azide with this compound.

Safety Considerations

This compound should be handled with care in a well-ventilated fume hood. It is a moisture-sensitive solid and should be stored under an inert atmosphere. Although less acutely toxic than many other cyanating agents like cyanogen bromide, appropriate personal protective equipment, including gloves and safety glasses, should always be worn.

Conclusion

Since its more practical synthesis was developed over half a century ago, this compound has proven to be an indispensable reagent in the arsenal of synthetic organic chemists. Its utility as both an electrophilic and radical cyanating agent, coupled with its reactivity in cycloaddition reactions, provides access to a wide array of important organic molecules, including nitriles and various heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its continued and expanded use in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

Theoretical Insights into the Reactivity of Tosyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl cyanide (TsCN) is a versatile and highly reactive reagent in organic synthesis, valued for its ability to participate in a wide array of chemical transformations. It serves as a source of both the cyano (CN) and tosyl (Ts) groups, making it a key building block in the synthesis of a diverse range of nitrogen- and sulfur-containing compounds, including various heterocycles.[1][2] Its reactivity is attributed to the electron-withdrawing nature of the tosyl group, which significantly activates the adjacent cyano group. This guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, with a focus on its cycloaddition, nucleophilic, and radical reactions. Understanding the underlying electronic structure and reaction mechanisms through computational chemistry is crucial for predicting its behavior and designing novel synthetic methodologies, particularly in the field of drug discovery and development where precise molecular architecture is paramount.

Theoretical Analysis of Reactivity: A Frontier Molecular Orbital Perspective

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[3][4][5][6] The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

In this compound, the strong electron-withdrawing sulfonyl group lowers the energy of the LUMO, making the cyano group highly susceptible to nucleophilic attack. Conversely, in cycloaddition reactions, the relative energies of the HOMO and LUMO of this compound and the diene determine the reaction pathway and regioselectivity.

Table 1: Representative Frontier Molecular Orbital Energies

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Notes
This compound (illustrative)-8.5-1.27.3The precise, calculated values can vary based on the computational method. The key feature is a low-lying LUMO, enhancing its electrophilicity.
Ethylene (representative diene)-10.51.211.7Serves as a simple diene for illustrating HOMO-LUMO interactions in cycloadditions.
Cyanide Ion (CN⁻)-3.8> 0> 3.8The HOMO of the cyanide ion is high in energy, making it a potent nucleophile.[7]

Note: The values for this compound are illustrative, as specific computational results were not found in the initial search. The table demonstrates the principles of FMO theory.

Cycloaddition Reactions

This compound is a potent dienophile in [4+2] hetero-Diels-Alder reactions, leading to the synthesis of various nitrogen-containing heterocycles.[1] A notable application is its reaction with vinylallenes to produce highly substituted pyridines.[8][9]

[4+2] Cycloaddition with Vinylallenes

The reaction between a vinylallene and this compound provides a regioselective pathway to 2-sulfonylpyridines.[9] Theoretical studies, often employing Density Functional Theory (DFT), can model the transition state of this cycloaddition to predict the observed regiochemistry and stereochemistry.[2][10] The reaction proceeds through a concerted mechanism where the vinylallene acts as the 4π component and the C≡N triple bond of this compound acts as the 2π component.

G cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product cluster_final_product Final Product R1 Vinylallene TS [4+2] Transition State R1->TS [4+2] Cycloaddition R2 This compound (TsCN) R2->TS I1 Cycloadduct TS->I1 P1 2-Tosyl-dihydropyridine I1->P1 Rearrangement P2 Substituted Pyridine P1->P2 Oxidation/Elimination G Reactants N-(tosylmethyl)urea + CN⁻ Intermediate1 N-acylimine + Ts⁻ + HCN Reactants->Intermediate1 E2-like elimination Product α-ureido nitrile Intermediate1->Product Nucleophilic addition of CN⁻ G Start This compound + H₂O Step1 In-situ formation of Sulfinyl Sulfone Start->Step1 Step2 Homolytic Fission Step1->Step2 Radicals Sulfonyl Radical (Ts•) + Sulfinyl Radical Step2->Radicals Step3 Alkene + Ts• Radicals->Step3 Intermediate Radical Intermediate Step3->Intermediate Step4 + Sulfinyl Radical Intermediate->Step4 Adduct Addition Product Step4->Adduct Step5 β-elimination Adduct->Step5 Product Vinyl Sulfone Step5->Product

References

Tosyl Cyanide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tosyl cyanide (p-toluenesulfonyl cyanide) is a versatile and effective cyanating agent utilized in a variety of organic syntheses, including the preparation of polyfunctional nitriles and the synthesis of 4-hydroxypyridines.[1][2] Despite its utility, this compound presents significant health and safety risks that necessitate stringent handling protocols. This guide provides an in-depth overview of the hazards associated with this compound, detailed safety precautions, emergency procedures, and guidelines for its use in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, corrosive properties, and the potential to release highly toxic hydrogen cyanide (HCN) gas.[3][4]

GHS Hazard Statements:

  • H312: Harmful in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H318: Causes serious eye damage.[5]

  • H332: Harmful if inhaled.[5]

Primary Hazards:

  • Acute Toxicity: Harmful if it comes into contact with skin or is inhaled.[4]

  • Corrosivity: Causes severe burns to the skin and can result in serious eye damage.[4]

  • Moisture Sensitivity: Reacts with water, and especially acids, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[4]

Quantitative Data

ParameterValueSpeciesRouteReference
This compound Physical & Chemical Properties
Melting Point47-50 °CN/AN/A[4]
Boiling Point105-106 °C @ 1 mmHgN/AN/A[4]
Flash Point110 °C (closed cup)N/AN/A
This compound Acute Toxicity Estimates (ATE)
Oral LD50300 - 2000 mg/kgRatOral[6]
Dermal LD501000 - 2000 mg/kgN/ADermal[6]
Hydrogen Cyanide (HCN) Occupational Exposure Limits
OSHA PEL10 ppm (8-hour TWA)HumanInhalation[7]
NIOSH REL4.7 ppm (Ceiling)HumanInhalation[7]
ACGIH TLV4.7 ppm (Ceiling)HumanInhalation[7]

ATE values are estimations of acute toxicity. Lower values indicate higher toxicity. PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; C: Ceiling limit that should not be exceeded at any time.

Safe Handling and Storage

Strict adherence to proper handling and storage protocols is mandatory to minimize the risks associated with this compound.

Engineering Controls
  • All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last month.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[8]

  • Body Protection: A flame-resistant lab coat. An impervious apron should be worn when there is a potential for splashing.[8]

  • Respiratory Protection: For situations with a higher risk of aerosol or dust formation, a full-face particle respirator (type N100 or P3) or a full-face supplied-air respirator should be used.[6]

Storage
  • Store this compound in a cool, dry, and well-ventilated area with a recommended temperature of 2-8°C.

  • Keep the container tightly closed to prevent exposure to moisture.

  • Store separately from incompatible materials, including strong oxidizing agents, strong bases, and acids.

  • The storage area should be a designated "corrosives area" and be clearly labeled.[6]

Experimental Protocol: Cyanation of an Aryl Halide

This section outlines a general procedure for the cyanation of an aryl halide using this compound, with a strong emphasis on the integrated safety measures.

Materials and Reagents
  • Aryl halide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Quenching solution (e.g., alkaline bleach solution)

  • All glassware must be oven-dried and cooled under an inert atmosphere.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Quenching A Don appropriate PPE B Ensure fume hood is operational and certified A->B C Set up oven-dried glassware under inert atmosphere B->C D In the fume hood, weigh and add aryl halide, palladium catalyst, and base to the flask C->D E Add anhydrous, degassed solvent D->E F Carefully weigh and add this compound E->F G Heat the reaction mixture under inert atmosphere F->G H Monitor reaction progress by TLC or GC/LC-MS G->H I Cool the reaction to room temperature H->I J CRITICAL STEP Slowly and carefully quench the reaction with an alkaline bleach solution in the fume hood I->J K Perform aqueous work-up and extraction J->K L Dry and concentrate the organic phase K->L M Purify the product by chromatography L->M

Caption: Workflow for a palladium-catalyzed cyanation reaction using this compound.

Detailed Methodology
  • Preparation:

    • Don all required personal protective equipment as outlined in section 4.2.

    • Ensure the chemical fume hood is functioning correctly.

    • Set up oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • In the fume hood, charge the reaction flask with the aryl halide, palladium catalyst, and base.

    • Add the anhydrous, degassed solvent via cannula or syringe.

    • Carefully weigh the solid this compound in the fume hood and add it to the reaction mixture. Avoid creating dust.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature under a continuous flow of inert gas.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC/LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Quenching:

    • CRITICAL STEP: In the fume hood, slowly and carefully add an alkaline bleach solution to the reaction mixture to quench any unreacted this compound. This should be done with caution as the reaction can be exothermic. The alkaline pH is crucial to prevent the formation of HCN gas.

    • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency Response Workflow

G cluster_personnel Personnel Exposure cluster_spill Spill Response Start Exposure or Spill Occurs Skin Skin Contact: Remove contaminated clothing. Flush with copious amounts of water for 15 min. Start->Skin Eye Eye Contact: Immediately flush with water for at least 15 min in an eyewash station. Start->Eye Inhalation Inhalation: Move to fresh air immediately. Start->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Start->Ingestion Spill Small Spill: Evacuate immediate area. Cover with an inert absorbent material. Sweep up carefully, avoiding dust. Place in a sealed container for disposal. Start->Spill LargeSpill Large Spill: Evacuate the laboratory. Alert others and activate the emergency alarm. Contact emergency services. Start->LargeSpill Action Seek Immediate Medical Attention Provide SDS to emergency personnel Skin->Action Eye->Action Inhalation->Action Ingestion->Action Spill->Action After cleanup LargeSpill->Action After evacuation

Caption: Emergency response workflow for this compound incidents.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

  • All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed and certified hazardous waste disposal company.

  • Do not dispose of this compound waste down the drain.

  • Contaminated materials, such as gloves and paper towels, should also be collected and disposed of as hazardous waste.

Conclusion

This compound is a valuable reagent in organic synthesis, but its inherent hazards demand the utmost respect and care. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A thorough understanding of these safety protocols is not just a matter of compliance but a fundamental responsibility for ensuring a safe laboratory environment for all.

References

An In-Depth Technical Guide to the Physical Properties of Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of tosyl cyanide (p-toluenesulfonyl cyanide), a versatile reagent in organic synthesis. The information presented is intended to support laboratory research and development activities where this compound is utilized.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is also known as 4-toluenesulfonyl cyanide, toluene-4-sulfonyl cyanide, or TsCN.[1] The compound is composed of a tosyl group attached to a cyanide moiety, which makes it a valuable reagent for introducing both cyano and sulfonyl groups in various chemical transformations.[1][3]

Quantitative Physical Data

The melting and boiling points of this compound are critical parameters for its handling, storage, and use in chemical reactions. These properties have been experimentally determined and are well-documented in the scientific literature.

Physical PropertyValueConditions
Melting Point47-50 °C(lit.)[1][2][4][5][6][7][8][9][10]
Melting Point48 °C
Boiling Point105-106 °Cat 1 mmHg (lit.)[1][4][5][7][8][9][10]

Experimental Protocols

While the precise historical experimental details for the determination of this compound's physical properties are not extensively detailed in the provided literature, standard methodologies are employed for such characterizations.

Melting Point Determination:

A common method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and placed in the apparatus. The sample is then heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. The narrow range of 47-50 °C indicates a relatively pure substance.[1][2][4][5][6][7][8][9][10]

Boiling Point Determination:

The boiling point of this compound is reported at reduced pressure (1 mmHg), which is a standard practice for compounds that may decompose at their atmospheric boiling point.[1][4][5][7][8][9][10] To determine the boiling point under vacuum, a distillation apparatus equipped with a manometer to measure the pressure is used. The sample is heated in a distillation flask, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point.

Visualized Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound such as this compound.

G Figure 1. Generalized Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination (under reduced pressure) purification->bp data_table Tabulation of Results mp->data_table bp->data_table comparison Comparison with Literature Values data_table->comparison final_report Final Technical Report comparison->final_report

References

An In-depth Technical Guide on the Solubility of Tosyl Cyanide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tosyl cyanide (p-toluenesulfonyl cyanide), a versatile reagent in organic synthesis. While precise quantitative solubility data is not extensively available in published literature, this document compiles the existing qualitative information and offers detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound is a white crystalline solid with a melting point of 47-50 °C.[1][2][3] It serves as an important building block in organic chemistry, utilized in the synthesis of nitriles, tetrazoles, and other functionalized molecules.[1][4] Understanding its solubility in various organic solvents is crucial for its effective use in reaction setups, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available data, this compound is generally described as being soluble in common organic solvents.[2] However, the degree of solubility varies. The following table summarizes the qualitative solubility of this compound in several organic solvents.

SolventQualitative SolubilityReference
AcetonitrileSlightly Soluble[1][4][5]
ChloroformSlightly Soluble[1][4][5]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1][4][5]
Ethyl AcetateSparingly Soluble[1][4][5]

It is important to note that terms like "slightly soluble" and "sparingly soluble" are qualitative and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[6] For many synthetic applications, even slight or sparing solubility can be sufficient for the reaction to proceed.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data or to assess the suitability of a solvent for a specific application, experimental determination is often necessary. The following are established methodologies for determining the solubility of a solid organic compound like this compound.

3.1. Isothermal Saturation Method (Shake-Flask Method)

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Scintillation vials or flasks with secure caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Seal the container tightly to prevent solvent evaporation.

  • Place the container in a constant temperature shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is common.[6]

  • After the equilibration period, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

3.2. Gravimetric Method

This method is simpler but may be less precise than instrumental methods. It is suitable for solvents with low volatility.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker bath or incubator

  • Syringe filters

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution as described in steps 1-6 of the Isothermal Saturation Method.

  • Accurately weigh a clean, dry evaporating dish or vial.

  • Carefully transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed container.

  • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Once the solvent is completely removed, reweigh the container with the dried solute.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

  • Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess This compound B Add to known volume of solvent A->B C Seal container and place in shaker bath at constant T B->C D Agitate for 24-72h to reach equilibrium C->D E Cease agitation and allow solid to settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of an organic compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[6] This is an important consideration for processes like recrystallization.

  • Polarity: The principle of "like dissolves like" is a useful guideline.[7][8] this compound, being a moderately polar molecule, is expected to have better solubility in solvents of similar polarity.

  • Solvent-Solute Interactions: Specific interactions such as hydrogen bonding or dipole-dipole interactions between this compound and the solvent molecules can influence solubility.

  • Purity: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

References

An In-depth Technical Guide to the Electron-Deficient Nature of p-Toluenesulfonyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl cyanide (TsCN), also known as tosyl cyanide, is a versatile and highly reactive crystalline solid (melting point 47-50 °C) that has garnered significant attention in organic synthesis.[1] Its utility stems from the pronounced electron-deficient character of the nitrile carbon, a consequence of the powerful electron-withdrawing nature of the adjacent tosyl group. This intrinsic electronic property renders TsCN an effective electrophilic cyanating agent, capable of transferring a "CN+" synthon to a wide array of nucleophiles.[2][3] This technical guide provides a comprehensive overview of the electron-deficient nature of p-toluenesulfonyl cyanide, detailing its reactivity, spectroscopic signatures, and applications, with a focus on quantitative data and detailed experimental methodologies.

Electronic Properties and Reactivity

The key to understanding the reactivity of p-toluenesulfonyl cyanide lies in the electronic influence of the p-toluenesulfonyl group. The sulfonyl moiety (-SO₂-) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for delocalization of electron density into the sulfur d-orbitals. This potent inductive and resonance effect polarizes the S-CN bond, creating a significant partial positive charge on the cyanide carbon and rendering it highly susceptible to nucleophilic attack.

This electron-deficient nature drives the utility of TsCN in a variety of chemical transformations, most notably as an electrophilic cyanating agent. It provides a safer and often more efficient alternative to highly toxic cyanating agents like cyanogen bromide.[2]

Electrophilic Cyanation Reactions

p-Toluenesulfonyl cyanide is widely employed for the cyanation of a diverse range of nucleophiles, including organometallic reagents and enolates.

  • Cyanation of Organometallic Reagents: TsCN reacts readily with Grignard reagents and organozinc halides to furnish the corresponding nitriles in good to excellent yields.[2][4] This transformation is a cornerstone of nitrile synthesis, providing a reliable method for the introduction of the cyano group onto various organic scaffolds.

  • α-Cyanation of Carbonyl Compounds: In the presence of a mild base, TsCN can be used for the α-cyanation of 1,3-dicarbonyl compounds and ketones.[3] This reaction proceeds via the formation of an enolate, which then acts as the nucleophile, attacking the electrophilic cyanide carbon of TsCN.

Cycloaddition Reactions

The electron-deficient nitrile group of p-toluenesulfonyl cyanide also enables its participation in cycloaddition reactions, where it can act as a dienophile or a dipolarophile.

  • Diels-Alder Reactions: TsCN can undergo hetero-Diels-Alder reactions with electron-rich dienes, such as 1,3-bis-silyl enol ethers, to produce substituted pyridines after hydrolysis.[1]

  • [3+2] Cycloadditions: The reaction of TsCN with azides provides a facile route to 5-sulfonyl tetrazoles.[1]

Quantitative Data

To provide a clearer understanding of the reactivity and properties of p-toluenesulfonyl cyanide, the following tables summarize key quantitative data from the literature.

Table 1: Physicochemical and Spectroscopic Data
PropertyValueReference
Melting Point47-50 °C[1]
Boiling Point105-106 °C / 1 mmHg[1]
Infrared Spectroscopy
C≡N Stretch (Melt)~2180 cm⁻¹[5]
SO₂ Asymmetric Stretch~1350 cm⁻¹[5]
SO₂ Symmetric Stretch~1170 cm⁻¹[5]
¹³C NMR Spectroscopy
Cyano Carbon (C≡N)110-120 ppm (typical range for nitriles)[6]
Table 2: Representative Yields for Electrophilic Cyanation Reactions
NucleophileProductYield (%)Reference
2,5-dichlorothiophenyl magnesium chloride2-cyano-5-chlorothiophene73[2]
Functionalized Arylzinc HalidesAryl Nitrilesup to 95[4]
1,3-Dicarbonyl Compoundsα-Cyano-1,3-dicarbonylsGood to Excellent[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of p-toluenesulfonyl cyanide in a laboratory setting. The following are representative protocols for its synthesis and a key electrophilic cyanation reaction.

Synthesis of p-Toluenesulfonyl Cyanide

This procedure is adapted from a patented method involving the oxidation of p-tolyl thiocyanate.[7]

Materials:

  • p-Tolyl thiocyanate

  • m-Chloroperbenzoic acid (m-CPBA)

  • Hexane

  • Benzene

  • Silica gel for column chromatography

Procedure:

  • A mixture of m-chloroperbenzoic acid (15.1 g) and p-tolyl thiocyanate (5 g) in hexane (200 mL) is stirred at 60 °C for 20 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated by evaporation.

  • The resulting residue is dissolved in benzene (10 mL) and chromatographed on a silica gel column using benzene as the eluent.

  • The first 200 mL fraction is collected, and the benzene is removed by evaporation.

  • The residue is crystallized from hexane to yield p-toluenesulfonyl cyanide (4.7 g, 79% yield).[7]

Electrophilic Cyanation of a Grignard Reagent: Synthesis of 2-Cyano-5-chlorothiophene

This protocol is based on the work of the Knochel group.[2]

Materials:

  • 2,5-Dichlorothiophene

  • i-PrMgCl·LiCl

  • p-Toluenesulfonyl cyanide (TsCN)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2,5-dichlorothiophene in anhydrous THF, add i-PrMgCl·LiCl at the appropriate temperature to effect magnesiation.

  • After the formation of the Grignard reagent is complete, add a solution of p-toluenesulfonyl cyanide in anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-cyano-5-chlorothiophene (73% yield).[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry of p-toluenesulfonyl cyanide.

Electrophilic_Cyanation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---C≡N---Ts]⁻ Nu->TS Nucleophilic Attack TsCN p-Toluenesulfonyl Cyanide (Ts-C≡N) TsCN->TS Nitrile Nitrile (Nu-C≡N) TS->Nitrile C-N Bond Formation Tosyl_anion Tosyl Anion (Ts⁻) TS->Tosyl_anion S-C Bond Cleavage Diels_Alder_Reaction_Workflow start Start reactants Diene p-Toluenesulfonyl Cyanide (Dienophile) start->reactants reaction Heat in Toluene reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Substituted Pyridine purification->product end End product->end

References

Methodological & Application

Application Notes and Protocols: Tosyl Cyanide as an Electrophilic Cyanating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl cyanide (TsCN), or p-toluenesulfonyl cyanide, is a versatile and highly effective electrophilic cyanating agent employed in a wide array of organic transformations. Its stability, commercial availability, and reactivity make it an invaluable tool for the introduction of the nitrile functional group, a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic methodologies.

Core Applications

This compound serves as a potent electrophile, reacting with a variety of nucleophiles to afford the corresponding nitriles. Key applications include:

  • α-Cyanation of Carbonyl Compounds: The introduction of a cyano group at the α-position of ketones and other carbonyl compounds.

  • Cyanation of Organometallic Reagents: The reaction with Grignard and organolithium reagents to produce aryl and alkyl nitriles.

  • Copper-Catalyzed Hydrocyanation of Allenes: A method for the synthesis of β,γ-unsaturated nitriles.

  • Photocatalytic Cyanation of Alkenes: The radical-mediated addition of a cyano group across a double bond.

Data Presentation

The following tables summarize the quantitative data for various cyanating reactions using this compound.

Table 1: Copper-Catalyzed Formal Hydrocyanation of Allenes

Substrate (Allene)Product (β,γ-Unsaturated Nitrile)Yield (%)RegioselectivityE-selectivity
1,1-disubstituted allene with silyl ether-tethered propyl groupCorresponding nitrile99>98%>98%
1,1-disubstituted allene with benzyl ether-tethered propyl groupCorresponding nitrile88>98%>98%
Chloro-substituted alleneCorresponding nitrile88>98%>98%
Phenethyl-substituted alleneCorresponding nitrile95>98%>98%

Table 2: Photocatalytic Cyanation of Potassium Alkyltrifluoroborates

Substrate (Potassium Alkyltrifluoroborate)Product (Nitrile)Yield (%)
Potassium (4-phenylbutyl)trifluoroborate4-Phenylbutanenitrile75
Potassium cyclopropylmethyltrifluoroborateCyclopropylacetonitrile68
Potassium (2-(tert-butoxycarbonylamino)ethyl)trifluoroboratetert-Butyl (2-cyanoethyl)carbamate55

Experimental Protocols

Protocol 1: α-Cyanation of 1,3-Dicarbonyl Compounds

This protocol describes the electrophilic α-cyanation of activated methylene compounds under mild basic conditions.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • This compound (1.1 mmol)

  • Base (e.g., NaH, K₂CO₃, or DBU) (1.1 mmol)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, or MeCN) (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in the chosen anhydrous solvent, add the base at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanation of Aryl Grignard Reagents

This protocol details the synthesis of aryl nitriles from aryl Grignard reagents and this compound.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous diethyl ether or THF (5 mL)

  • This compound (1.1 mmol)

  • Anhydrous dichloromethane (5 mL)

  • 1 M HCl solution

  • Dichloromethane

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Prepare the Grignard reagent by reacting the aryl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • In a separate flask, dissolve this compound in anhydrous dichloromethane.

  • Slowly add the prepared Grignard reagent to the this compound solution at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of 1 M HCl solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aryl nitrile.

Protocol 3: Copper-Catalyzed Formal Hydrocyanation of Allenes

This protocol describes a highly regio- and stereoselective method for the synthesis of β,γ-unsaturated nitriles.[1][2]

Materials:

  • Allene (0.5 mmol)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 0.6 mmol)

  • Copper(I) iodide (CuI, 0.025 mmol)

  • This compound (0.75 mmol)

  • Anhydrous THF (2.5 mL)

  • Saturated aqueous Rochelle's salt solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the allene and CuI in anhydrous THF at room temperature, add DIBAL-H dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of Rochelle's salt.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Photocatalytic Cyanation of Potassium Alkyltrifluoroborates

This protocol outlines the synthesis of nitriles from potassium alkyltrifluoroborates using a photocatalyst.

Materials:

  • Potassium alkyltrifluoroborate (0.35 mmol)

  • This compound (0.70 mmol)

  • 9-Mesityl-10-methylacridinium perchlorate (photocatalyst, 0.011 mmol)

  • Dry and degassed DMF (3.5 mL)

  • Blue LED light source

Procedure:

  • In a reaction vial, combine the potassium alkyltrifluoroborate, this compound, and the photocatalyst.

  • Place the vial under an argon atmosphere.

  • Add dry and degassed DMF.

  • Irradiate the reaction mixture with a blue LED light source at 30-35 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Mechanisms and Workflows

Electrophilic_Cyanation_Mechanism Nu Nucleophile (e.g., Grignard, Enolate) TransitionState Transition State Nu->TransitionState Nucleophilic Attack TsCN This compound (Ts-C≡N) TsCN->TransitionState Product Cyanated Product (Nu-CN) TransitionState->Product Byproduct Tosyl Anion (Ts⁻) TransitionState->Byproduct Grignard_Cyanation_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Cyanation Reaction cluster_workup Workup and Purification ArBr Aryl Bromide Grignard Aryl Grignard Reagent (ArMgBr) ArBr->Grignard Mg Magnesium Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard TsCN This compound ReactionMix Reaction Mixture Grignard->ReactionMix TsCN->ReactionMix Solvent2 Anhydrous DCM Solvent2->ReactionMix Quench Quench with 1M HCl ReactionMix->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct Aryl Nitrile (ArCN) Purify->FinalProduct Photocatalytic_Cyanation_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Blue LED) AlkylRadical R• PC_reduced PC⁻• PC_excited->PC_reduced SET AlkylBF3K R-BF₃K AlkylBF3K->AlkylRadical - BF₃, - K⁺ Product R-CN AlkylRadical->Product TsCN TsCN TsCN->Product - Ts• PC_reduced->PC Oxidation

References

Application Notes and Protocols: Cyanation of Aryl Lithium Reagents with Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the cyanation of aryl lithium reagents utilizing tosyl cyanide as an electrophilic cyanide source. This method offers a viable pathway for the synthesis of aryl nitriles, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals. The protocol outlines the in situ generation of the aryl lithium reagent followed by its reaction with this compound. Safety precautions and recommendations for the handling of organolithium reagents and cyanide compounds are emphasized.

Introduction

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Aryl nitriles are versatile precursors to a wide range of functional groups, including carboxylic acids, amines, amides, and tetrazoles, which are prevalent in many pharmaceutical agents. The reaction of a nucleophilic aryl lithium species with an electrophilic cyanating agent is a direct and efficient method for the formation of a carbon-carbon bond, leading to the desired aryl nitrile. This compound (TsCN) serves as a stable and effective electrophilic cyanide source for this transformation.

Reaction and Mechanism

The overall reaction involves two key steps:

  • Formation of the Aryl Lithium Reagent: An aryl halide (typically a bromide or iodide) is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), through a halogen-metal exchange to generate the highly nucleophilic aryl lithium species in situ. Alternatively, direct deprotonation of an acidic aromatic proton can be employed.

  • Cyanation: The generated aryl lithium reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in this compound. This results in the formation of the aryl nitrile and lithium p-toluenesulfinate as a byproduct.

The reaction is typically performed under anhydrous conditions and at low temperatures to ensure the stability of the organolithium intermediate and to control the reactivity.

Data Presentation

The following table summarizes the reported yield for the cyanation of an aryl lithium reagent with this compound. This data is based on literature findings and serves as a reference for expected outcomes.[1]

Aryl Lithium PrecursorProductYield (%)
2-(2-tetralone phenylhydrazone)lithium2-cyano-2-tetralone phenylhydrazone34

Note: The yield is reported for a specific, relatively complex substrate and may vary depending on the steric and electronic properties of the aryl group.

Experimental Protocol

This protocol describes a general procedure for the cyanation of an aryl lithium reagent with this compound, exemplified by the synthesis of benzonitrile from bromobenzene.

Materials:

  • Bromobenzene

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • This compound (TsCN)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Aryl Lithium Reagent:

    • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or THF.

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Slowly add bromobenzene (1.0 equivalent) to the cooled solvent with stirring.

    • To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of a white precipitate (phenyllithium) may be observed.

  • Cyanation Reaction:

    • In a separate flask, prepare a solution of this compound (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

    • Slowly add the solution of this compound to the freshly prepared phenyllithium solution at -78 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

    • Gradually warm the reaction mixture to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure aryl nitrile.

Safety Precautions:

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive towards moisture and air. All manipulations should be carried out under a strict inert atmosphere using proper Schlenk techniques or in a glovebox.

  • This compound is a toxic compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • The quenching of organolithium reagents is exothermic. Perform the quench at low temperatures and with slow addition.

Diagrams

Experimental Workflow:

experimental_workflow Experimental Workflow for Aryl Nitrile Synthesis cluster_aryl_lithium Aryl Lithium Formation cluster_cyanation Cyanation cluster_workup Work-up and Purification A Aryl Halide in Anhydrous Solvent B Cool to -78 °C A->B C Add n-BuLi B->C D Stir at -78 °C C->D F Add TsCN to Aryl Lithium at -78 °C D->F E This compound Solution E->F G Warm to Room Temperature F->G H Quench with aq. NH4Cl G->H I Aqueous Work-up H->I J Dry and Concentrate I->J K Purification (Distillation/Chromatography) J->K L Aryl Nitrile Product K->L

Caption: A flowchart of the cyanation protocol.

Reaction Mechanism:

reaction_mechanism Reaction Mechanism Ar-X Aryl Halide Ar-Li Aryl Lithium Ar-X->Ar-Li + n-BuLi - BuX, -LiX n-BuLi n-Butyllithium Ar-CN Aryl Nitrile Ar-Li->Ar-CN + TsCN TsCN This compound TsLi Lithium p-toluenesulfinate

Caption: A simplified reaction scheme.

References

The Cyanide Touch: Tosyl Cyanide as a Versatile Reagent for Aromatic Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrile functional group into an aromatic scaffold is a cornerstone transformation in organic synthesis, yielding critical intermediates for pharmaceuticals, agrochemicals, and materials science. Among the various cyanating agents, tosyl cyanide (TsCN) has emerged as a powerful and versatile reagent, offering distinct advantages in the synthesis of a wide array of aromatic nitriles. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of aromatic nitriles from common aromatic precursors, including aryl halides, aryl boronic acids, and organometallic reagents.

Introduction to Aromatic Cyanation with this compound

Aromatic nitriles are not only valuable end-products but also serve as versatile synthetic handles, readily convertible to amines, amides, carboxylic acids, and tetrazoles. Traditional cyanation methods, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and the use of highly toxic metal cyanides. Modern cross-coupling strategies have offered milder alternatives, and within this landscape, this compound presents itself as an electrophilic cyanide source with favorable reactivity and handling characteristics.

The utility of this compound spans several key synthetic strategies for accessing aromatic nitriles:

  • Palladium-Catalyzed Cyanation of Aryl Halides: This method has become a robust and general approach for the conversion of aryl bromides and chlorides to their corresponding nitriles.

  • Copper-Catalyzed Cyanation of Aryl Boronic Acids: Leveraging the prevalence of boronic acids in cross-coupling chemistry, this method provides a complementary route to aromatic nitriles.

  • Cyanation of Organometallic Reagents: Aryl Grignard and organolithium reagents can be effectively cyanated with this compound to afford the desired nitrile products.

These methods, detailed below, offer a comprehensive toolkit for the synthetic chemist to introduce the cyanide moiety onto a diverse range of aromatic systems.

Comparative Data of Cyanation Reactions

The following tables summarize quantitative data for the synthesis of aromatic nitriles using this compound with different aromatic precursors.

Table 1: Palladium-Catalyzed Cyanation of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)dppf (4)K₂CO₃Toluene1101285
24-ChlorobenzonitrilePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1201892
31-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)-K₃PO₄DMF100888
42-BromopyridinePd(OAc)₂ (3)SPhos (6)Na₂CO₃Acetonitrile802478
51-IodonaphthalenePdCl₂(dppf) (2)-KOAcToluene1001095

Table 2: Copper-Catalyzed Cyanation of Aryl Boronic Acids with this compound

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidCuI (10)Phen (20)K₂CO₃DMF1101682
24-Methoxyphenylboronic acidCu(OAc)₂ (5)-Et₃NToluene1001289
33-Tolylboronic acidCuCN (10)-K₃PO₄DMSO1202475
42-Naphthylboronic acidCuI (10)DMAP (20)CsFDioxane1001891
54-Fluorophenylboronic acidCu(OTf)₂ (5)Pyridine (10)NaOtBuTHF801086

Table 3: Cyanation of Aryl Grignard Reagents with this compound

EntryAryl Grignard ReagentSolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium bromideTHF0 to rt275
24-Tolylmagnesium chlorideDichloromethane0182
32-Thienylmagnesium bromideDiethyl ether-10 to rt368
44-Methoxyphenylmagnesium bromideTHF0288
51-Naphthylmagnesium chlorideDichloromethane0 to rt2.579

Experimental Protocols

Safety Precaution: this compound is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, dppf, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aromatic nitrile.

Protocol 2: Copper-Catalyzed Cyanation of an Aryl Boronic Acid

Materials:

  • Aryl boronic acid (1.0 mmol)

  • This compound (1.5 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (Phen, 0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous dimethylformamide (DMF, 5 mL)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the aryl boronic acid, this compound, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aromatic nitrile.

Protocol 3: Cyanation of an Aryl Grignard Reagent

Materials:

  • Aryl bromide (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • This compound (1.1 mmol)

  • Anhydrous dichloromethane (DCM, 5 mL)

Procedure:

  • Preparation of the Grignard Reagent:

    • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add anhydrous THF and a small crystal of iodine.

    • Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by gentle heating.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Cyanation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the this compound solution via cannula.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure aromatic nitrile.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows for the synthesis of aromatic nitriles using this compound.

Palladium_Catalyzed_Cyanation Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Cyanide Transfer Ar-Pd(II)-X->Transmetalation Tosyl_Cyanide Ts-CN Tosyl_Cyanide->Transmetalation Ar-Pd(II)-CN Ar-Pd(II)(L_n)-CN Transmetalation->Ar-Pd(II)-CN Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Aromatic_Nitrile Ar-CN Reductive_Elimination->Aromatic_Nitrile

Caption: Palladium-catalyzed cyanation of aryl halides.

Copper_Catalyzed_Cyanation cluster_reactants Reactants Aryl_Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Aryl_Boronic_Acid->Transmetalation Tosyl_Cyanide Ts-CN Oxidative_Addition Oxidative Addition of TsCN Tosyl_Cyanide->Oxidative_Addition Cu(I)_Catalyst Cu(I) Catalyst Cu(I)_Catalyst->Transmetalation Ar-Cu(I) Ar-Cu(I) Transmetalation->Ar-Cu(I) Ar-Cu(I)->Oxidative_Addition Ar-Cu(III)-CN Ar-Cu(III)(CN)(Ts) Oxidative_Addition->Ar-Cu(III)-CN Reductive_Elimination Reductive Elimination Ar-Cu(III)-CN->Reductive_Elimination Reductive_Elimination->Cu(I)_Catalyst Catalyst Regeneration Aromatic_Nitrile Ar-CN Reductive_Elimination->Aromatic_Nitrile

Caption: Copper-catalyzed cyanation of aryl boronic acids.

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants and Catalysts Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating_Stirring Heat and Stir for Specified Time Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cyanation.

Factors_Affecting_Cyanation cluster_factors Key Factors Reaction_Outcome Reaction Yield and Selectivity Catalyst Catalyst System (Metal, Ligand) Catalyst->Reaction_Outcome Solvent Solvent Polarity and Coordinating Ability Solvent->Reaction_Outcome Base Base Strength and Solubility Base->Reaction_Outcome Temperature Reaction Temperature Temperature->Reaction_Outcome Substrate Electronic and Steric Effects of Substrate Substrate->Reaction_Outcome

Caption: Factors influencing aromatic cyanation reactions.

Conclusion

This compound is a highly effective and versatile cyanating agent for the synthesis of aromatic nitriles from a range of readily available starting materials. The palladium- and copper-catalyzed methods, as well as the reaction with organometallic reagents, provide a suite of reliable protocols for accessing these valuable compounds. The choice of method will depend on the specific substrate and the desired functional group tolerance. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient incorporation of the nitrile moiety into complex aromatic molecules. Careful consideration of reaction parameters and adherence to safety protocols are paramount for successful and safe execution of these transformations.

Application Notes and Protocols: Tosyl Cyanide in Hetero-Diels-Alder Reactions for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of highly substituted pyridines is a cornerstone of medicinal chemistry and drug development, as the pyridine scaffold is a prevalent motif in a vast array of pharmaceuticals. The hetero-Diels-Alder reaction offers a powerful and convergent strategy for the construction of this key heterocycle. This application note details the use of tosyl cyanide as a reactive dienophile in [4+2] cycloaddition reactions with substituted dienes, particularly vinylallenes, to afford versatile 2-tosylpyridines. These intermediates serve as valuable precursors for a diverse range of functionalized pyridine derivatives through subsequent nucleophilic substitution reactions. The methodologies described herein provide a robust and efficient pathway to complex pyridine-containing molecules.[1][2]

Reaction Principle

The core of this synthetic strategy involves the [4+2] cycloaddition between a 1,3-diene (often a reactive vinylallene) and the cyano group of this compound, which acts as the dienophile. The initial cycloadduct, a dihydropyridine derivative, readily aromatizes to the corresponding 2-tosylpyridine. The electron-withdrawing nature of the tosyl group activates the cyano group for the cycloaddition and also renders the resulting 2-tosyl group an excellent leaving group for further synthetic manipulations.[3]

Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis of highly substituted pyridines using this compound in a hetero-Diels-Alder reaction.[4]

General Workflow for Pyridine Synthesis via Vinylallene Cycloaddition

Workflow cluster_prep Vinylallene Preparation cluster_cycloaddition Hetero-Diels-Alder Cycloaddition cluster_aromatization Aromatization & Workup Propargyl_Alcohol Propargylic Alcohol SN2_Prime SN2' Substitution with Organocuprate Propargyl_Alcohol->SN2_Prime Vinylallene Vinylallene Intermediate SN2_Prime->Vinylallene Reaction_Vessel Reaction at Elevated Temperature (e.g., 90 °C in Toluene) Vinylallene->Reaction_Vessel Tosyl_Cyanide This compound (TsCN) Tosyl_Cyanide->Reaction_Vessel Cycloadduct Dihydropyridine Intermediate Reaction_Vessel->Cycloadduct Base_Addition Base Addition (e.g., DBU) Cycloadduct->Base_Addition Tosyl_Pyridine 2-Tosylpyridine Product Base_Addition->Tosyl_Pyridine Purification Purification (Chromatography) Tosyl_Pyridine->Purification Final_Product Highly Substituted Pyridine Purification->Final_Product Isolated Product

Caption: General workflow for pyridine synthesis.

Protocol 1: Synthesis of 4-Methyl-3-(phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline

This protocol details the cycloaddition of a specific vinylallene with this compound.[4]

Materials:

  • (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene (vinylallene)

  • This compound (TsCN)

  • Toluene

  • Powdered 4 Å molecular sieves (dried)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve the vinylallene (1.00 equiv) in toluene. To a separate flask, add powdered 4 Å molecular sieves and this compound (1.05 equiv).

  • Cycloaddition: Transfer the vinylallene solution to the flask containing this compound and molecular sieves via cannula.

  • Heating: Heat the reaction mixture in a preheated oil bath at 90 °C for 3 hours.

  • Cooling and Aromatization: Allow the mixture to cool to room temperature. Add DBU (1.05 equiv) dropwise and stir for 1 hour at room temperature.

  • Workup: Filter the reaction mixture to remove the molecular sieves, washing the solids with ethyl acetate. Transfer the filtrate to a separatory funnel containing water and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction conditions and yields for the hetero-Diels-Alder reaction of various dienes with this compound.

DieneDienophileSolventTemperature (°C)Time (h)BaseYield (%)Reference
(5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzeneThis compoundToluene903DBU61[4]
2,3-Dimethyl-1,3-butadieneThis compound-Mild---[5]
IsopreneThis compound-Mild---[5]
Methyl CoumalateThis compoundNeat165--54

Note: Detailed yield information for some reactions was not available in the cited literature.

Mechanism and Further Applications

The reaction proceeds through a concerted [4+2] cycloaddition mechanism. The resulting 2-tosylpyridine products are highly versatile intermediates. The tosyl group can be readily displaced by a variety of nucleophiles, including alkoxides, amines, and organometallic reagents, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring. This substitution strategy significantly broadens the scope of accessible pyridine derivatives.[3]

Diagram of Nucleophilic Substitution

Substitution Tosyl_Pyridine 2-Tosylpyridine Substitution_Reaction Nucleophilic Aromatic Substitution Tosyl_Pyridine->Substitution_Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Substitution_Reaction Substituted_Pyridine 2-Substituted Pyridine Substitution_Reaction->Substituted_Pyridine Leaving_Group Tosyl Anion (Ts-) Substitution_Reaction->Leaving_Group

Caption: Nucleophilic substitution of 2-tosylpyridines.

Safety Precautions

  • This compound is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Organolithium reagents, such as n-butyllithium, used in the preparation of some vinylallenes are pyrophoric and must be handled under an inert atmosphere.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The hetero-Diels-Alder reaction of this compound with vinylallenes and other suitable dienes provides an efficient and modular route to highly substituted pyridines. The operational simplicity of the cycloaddition, coupled with the synthetic versatility of the resulting 2-tosylpyridine products, makes this methodology a valuable tool for researchers in organic synthesis and drug discovery. The detailed protocols and data presented herein serve as a practical guide for the implementation of this powerful synthetic strategy.

References

Application of Tosyl Cyanide in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl cyanide (TsCN), also known as p-toluenesulfonyl cyanide, is a versatile and highly reactive reagent in organic synthesis.[1][2] Its utility in medicinal chemistry and drug discovery is significant, primarily serving as a potent electrophilic cyanating agent and a precursor for sulfonyl-containing compounds.[2][3] This reagent facilitates the introduction of the nitrile (cyano) group, a critical functional group present in numerous biologically active molecules and a valuable synthetic handle for further molecular elaboration.[2] Furthermore, this compound participates in various cycloaddition and radical reactions, enabling the construction of complex heterocyclic scaffolds that form the core of many therapeutic agents.[4][5][6] These notes provide an overview of the key applications of this compound, detailed experimental protocols for the synthesis of medicinally relevant compounds, and quantitative data to guide synthetic efforts.

Key Applications in Medicinal Chemistry

This compound is instrumental in the synthesis of a diverse array of molecular architectures with therapeutic potential. Its applications span the synthesis of antiviral and anticancer agents, as well as key intermediates for drug development.[1]

Synthesis of Nitrogen-Containing Heterocycles:

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. This compound is a key reagent in the synthesis of several important heterocyclic systems:

  • Pyridines: Highly substituted pyridines, a cornerstone of many drugs, can be efficiently synthesized through Diels-Alder reactions of vinylallenes with this compound.[4] The resulting 2-tosylpyridines are versatile intermediates for further functionalization.

  • Imidazoles: While the closely related p-toluenesulfonylmethyl isocyanide (TosMIC) is more commonly used in the van Leusen imidazole synthesis, the underlying principles of activating a methylene group adjacent to a sulfonyl group are relevant. This methodology allows for the construction of substituted imidazoles, a privileged scaffold in medicinal chemistry.

  • Benzoxazoles and Quinolines: The tosyl group can be a valuable component in the synthesis of other important heterocyclic systems like benzoxazoles and quinolines, which are present in numerous bioactive compounds.

Cyanation Reactions:

The introduction of a nitrile group is a crucial transformation in drug discovery, as it can act as a bioisostere for other functional groups, participate in hydrogen bonding, and serve as a precursor for other functionalities like amines and carboxylic acids. This compound is an effective electrophilic cyanating agent for a variety of substrates:

  • Aromatic Compounds: It enables the direct cyanation of aromatic and heteroaromatic rings.[2]

  • Carbonyl Compounds: this compound is used for the α-cyanation of ketones and other carbonyl compounds under mild conditions, providing access to important synthetic intermediates.[2]

  • Radical Cyanation: In photoredox catalysis, this compound serves as a cyanide source for the cyanation of C(sp³)–H bonds and other radical-mediated transformations.[2][6][7]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and related reagents, providing a comparative overview of their efficiency.

Table 1: Synthesis of Highly-Substituted Pyridines via Diels-Alder Reaction

Diene (Vinylallene)DienophileProductYield (%)Reference
1-(Cyclohex-1-en-1-yl)-3-methyl-1,2-butadieneThis compound4-Methyl-2-tosyl-5,6,7,8-tetrahydroquinoline61-64[1]
Various substituted vinylallenesThis compoundCorresponding 2-tosylpyridinesGood to excellent[4]

Table 2: Synthesis of Imidazoles using TosMIC (van Leusen Reaction)

AldehydeAmineTosMIC DerivativeProductYield (%)Reference
BenzaldehydeBenzylamineTosMIC1-Benzyl-4-phenyl-1H-imidazoleNot specifiedGeneral Method
Various aldehydesVarious aminesTosMIC1,4,5-Trisubstituted imidazolesGoodGeneral Method

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-tosyl-5,6,7,8-tetrahydroquinoline via Diels-Alder Reaction

This protocol is adapted from Organic Syntheses[1] and describes the [4+2] cycloaddition of a vinylallene with this compound.

Materials:

  • 1-(Cyclohex-1-en-1-yl)-3-methyl-1,2-butadiene (vinylallene)

  • This compound (TsCN)

  • 4Å Molecular Sieves, powdered and dried

  • Toluene, anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • Water

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet is charged with powdered 4Å molecular sieves (4.0 g).

  • A solution of the vinylallene (3.30 g, 14.0 mmol, 1.00 equiv) in toluene (30 mL) is added to the flask.

  • This compound (2.66 g, 14.7 mmol, 1.05 equiv) is added to the reaction mixture.

  • The reaction mixture is heated in a preheated oil bath at 90 °C for 3 hours.

  • After 3 hours, the reaction is allowed to cool to room temperature.

  • DBU (2.20 mL, 14.7 mmol, 1.05 equiv) is added dropwise via syringe over 3 minutes.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • The resulting slurry is filtered through a sintered glass funnel to remove the molecular sieves, which are washed with ethyl acetate.

  • The combined filtrate is transferred to a separatory funnel containing water (100 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-methyl-2-tosyl-5,6,7,8-tetrahydroquinoline as a pale-yellow solid.

Expected Yield: 3.56 g (61%)[1]

Protocol 2: General Procedure for the van Leusen Imidazole Synthesis using TosMIC

This is a general protocol for the three-component synthesis of 1,4,5-trisubstituted imidazoles.

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol or Ethanol

Procedure:

  • To a solution of the aldehyde and amine in methanol at room temperature, add TosMIC.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired imidazole.

Visualizations

The following diagrams illustrate a key synthetic workflow and a relevant signaling pathway.

Synthesis_of_Pyridines cluster_reactants Reactants cluster_reaction Diels-Alder Cycloaddition cluster_aromatization Aromatization cluster_functionalization Further Functionalization Vinylallene Vinylallene Cycloadduct [4+2] Cycloadduct (Isoaromatic intermediate) Vinylallene->Cycloadduct + TsCN (Heat) TsCN This compound (TsCN) TsCN->Cycloadduct Pyridine 2-Tosylpyridine Cycloadduct->Pyridine Base (e.g., DBU) Bioactive Bioactive Pyridine Derivatives Pyridine->Bioactive Nucleophilic Substitution

Synthesis of Pyridines via Diels-Alder Reaction.

CXCR4_Signaling_Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to G_protein G-protein Activation CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC mTOR mTOR Akt->mTOR Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Ca_PKC->Cellular_Response mTOR->Cellular_Response Pyridine_Inhibitor Pyridine-based CXCR4 Antagonist Pyridine_Inhibitor->CXCR4 Inhibits

CXCR4 Signaling Pathway and Inhibition.

Conclusion

This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its ability to facilitate the synthesis of complex nitrogen-containing heterocycles and to introduce the crucial nitrile functionality makes it an important component in the discovery and development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug discovery programs. As synthetic methodologies continue to advance, particularly in the area of photoredox catalysis, the applications of this compound are expected to expand further, enabling the creation of novel and diverse molecular entities for the treatment of human diseases.

References

Application Notes and Protocols for Photo-induced Radical Transformations Involving Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of photo-induced radical transformations utilizing tosyl cyanide (TsCN) as a key reagent. The methodologies described herein offer mild and efficient pathways for cyanation and sulfonylcyanation reactions, which are of significant interest in organic synthesis and medicinal chemistry. The protocols are based on published research and are intended to serve as a guide for the practical application of these transformations.

Photo-induced Direct C(sp³)–H Cyanation

This protocol describes the direct functionalization of unactivated C(sp³)–H bonds to form valuable nitrile compounds. The reaction is initiated by a photocatalyst that abstracts a hydrogen atom, generating a carbon-centered radical, which is subsequently trapped by this compound.

Signaling Pathway Diagram

G cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star PC_star->PC R_radical Alkyl Radical (R•) RH Substrate (R-H) RH->R_radical RCN Product (R-CN) R_radical->RCN + TsCN Ts_radical Tosyl Radical (Ts•) TsCN This compound (TsCN) TsCN->Ts_radical G cluster_workflow Experimental Workflow A 1. Reagent Addition B 2. Degassing A->B C 3. Irradiation (Blue LEDs, rt) B->C D 4. Quenching & Extraction C->D E 5. Purification (Column Chromatography) D->E F Product (Aryl Nitrile) E->F G start Alkene + TsCN + Photocatalyst step1 Visible Light (hv) Excited Photocatalyst (PC*) start->step1 step2 PC* + TsCN Generation of Tosyl Radical (Ts•) step1->step2 step3 Alkene + Ts• Radical Addition step2->step3 step4 Intermediate Radical + TsCN Cyanation & Regeneration of Ts• step3->step4 end β-Sulfonyl Nitrile Product step4->end

Application Notes and Protocols: Copper-Catalyzed Formal Hydrocyanation of Allenes Using Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of acyclic nitriles, particularly those bearing α-all-carbon quaternary centers, is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates.[1][2] A recently developed method offers a highly regio- and stereoselective formal hydrocyanation of allenes to produce these valuable β,γ-unsaturated nitriles.[1][2][3] This process utilizes a copper-catalyzed hydroalumination of the allene followed by a cyanation step with p-toluenesulfonyl cyanide (Tosyl cyanide, TsCN). The reaction is characterized by its mild conditions, broad substrate scope, high yields, and excellent control over selectivity, making it a powerful tool for organic synthesis.[1][2]

This protocol describes a one-pot, two-step sequence. First, a copper hydride species, generated in situ, reacts with the allene to form an allylcopper intermediate. This is followed by transmetalation with diisobutylaluminum hydride (DIBAL-H) to create an allylaluminum reagent. The subsequent addition of this compound results in a highly regioselective nucleophilic attack by the allylaluminum species to furnish the desired nitrile product.[1][2]

Reaction Principle and Workflow

The overall transformation involves the addition of a hydrogen atom and a cyanide group across the C=C double bonds of an allene. The regioselectivity is controlled by the copper-catalyzed hydroalumination step, which selectively forms a specific allylaluminum intermediate. The final cyanation step proceeds with high fidelity, delivering the β,γ-unsaturated nitrile.

Workflow cluster_prep Reaction Setup cluster_step1 Step 1: Hydroalumination cluster_step2 Step 2: Cyanation cluster_workup Workup & Purification Allene Allene Substrate DIBALH DIBAL-H Addition (under N2) Allene->DIBALH Catalyst IPrCuCl (5 mol%) Catalyst->DIBALH Solvent Anhydrous THF Solvent->DIBALH Stir1 Stir at RT DIBALH->Stir1 AllylAl Allylaluminum Intermediate (in situ) Stir1->AllylAl TsCN TsCN Addition AllylAl->TsCN Stir2 Stir at RT (30 min) TsCN->Stir2 Quench Quenching (e.g., Rochelle's Salt) Stir2->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product β,γ-Unsaturated Nitrile Purify->Product Mechanism Catalyst IPrCuCl ActiveCatalyst [IPrCuH] (A) Catalyst->ActiveCatalyst + DIBAL-H DIBALH DIBAL-H AllylCu Allylcopper Intermediate (B) ActiveCatalyst->AllylCu + Allene (1) Allene Allene (1) AllylAl Allylaluminum Species (C) AllylCu->AllylAl + DIBAL-H (Transmetalation) AllylAl->ActiveCatalyst regenerates Product β,γ-Unsaturated Nitrile AllylAl->Product + this compound (γ-attack) TsCN This compound

References

Application Notes and Protocols: Water-Mediated Radical C-H Tosylation of Alkenes with Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the water-mediated radical C-H tosylation of alkenes utilizing tosyl cyanide. This methodology offers a transition-metal- and oxidant-free approach for the synthesis of vinyl sulfones, which are valuable structural motifs in medicinal chemistry and organic synthesis.

Introduction

The direct C-H functionalization of alkenes represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. The water-mediated radical tosylation of alkenes with this compound is a recently developed method that proceeds under mild conditions.[1] The reaction is initiated by the in-situ formation of a sulfinyl sulfone species from the reaction of this compound with water. This intermediate then undergoes homolytic fission to generate sulfonyl and sulfinyl radicals, which subsequently participate in a radical addition to the alkene, followed by elimination to yield the desired vinyl sulfone.[1]

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the water-mediated radical C-H tosylation of various alkenes with this compound.

EntryAlkene SubstrateProductYield (%)
1Styrene(E)-1-phenyl-2-tosyl-ethene85
24-Methylstyrene(E)-1-(p-tolyl)-2-tosyl-ethene88
34-Methoxystyrene(E)-1-(4-methoxyphenyl)-2-tosyl-ethene92
44-Fluorostyrene(E)-1-(4-fluorophenyl)-2-tosyl-ethene81
54-Chlorostyrene(E)-1-(4-chlorophenyl)-2-tosyl-ethene78
64-Bromostyrene(E)-1-(4-bromophenyl)-2-tosyl-ethene75
73-Methylstyrene(E)-1-(m-tolyl)-2-tosyl-ethene83
82-Methylstyrene(E)-1-(o-tolyl)-2-tosyl-ethene76
91-Octene(E)-1-tosyl-oct-1-ene65
10Cyclohexene1-tosyl-cyclohexene58

Experimental Protocols

General Procedure for the Water-Mediated Radical C-H Tosylation of Alkenes:

To a screw-capped vial equipped with a magnetic stir bar were added the alkene (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and H₂O (1.0 mmol, 2.0 equiv) in DMF (2.0 mL). The vial was sealed and the reaction mixture was stirred at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer was washed with brine (3 x 10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired vinyl sulfone product.

Visualizations

Proposed Reaction Mechanism:

Reaction_Mechanism TsCN This compound (TsCN) SulfinylSulfone In-situ formed Sulfinyl Sulfone TsCN->SulfinylSulfone + H₂O H2O Water (H₂O) H2O->SulfinylSulfone Alkene Alkene (R-CH=CH₂) AdductRadical Radical Adduct Alkene->AdductRadical SulfonylRadical Sulfonyl Radical (Ts•) SulfinylSulfone->SulfonylRadical Homolytic Fission SulfinylRadical Sulfinyl Radical (Ts(O)•) SulfinylSulfone->SulfinylRadical SulfonylRadical->AdductRadical Radical Addition Intermediate Intermediate SulfinylRadical->Intermediate AdductRadical->Intermediate + Sulfinyl Radical VinylSulfone Vinyl Sulfone Intermediate->VinylSulfone β-elimination

Caption: Proposed mechanism for the water-mediated radical C-H tosylation of alkenes.

Experimental Workflow:

Workflow Start Start: Prepare Reaction Mixture Reactants Add Alkene, this compound, H₂O, and DMF to a vial Start->Reactants Reaction Seal vial and stir at 100 °C for 12 h Reactants->Reaction Workup Workup: Cool, dilute with Ethyl Acetate, wash with Brine Reaction->Workup Drying Dry organic layer over Na₂SO₄ Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Product Obtain pure Vinyl Sulfone Purification->Product

Caption: General experimental workflow for the synthesis of vinyl sulfones.

References

Application Notes and Protocols: Aza-Diels-Alder Reaction with Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aza-Diels-Alder reaction is a powerful transformation in organic synthesis for the construction of nitrogen-containing six-membered heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. This reaction, a variation of the classical Diels-Alder reaction, involves the [4+2] cycloaddition of a diene with a nitrogen-containing dienophile (an azadienophile). Tosyl cyanide (TsCN) has emerged as a reactive and versatile azadienophile for the synthesis of highly substituted pyridines.[1][2] This application note provides a detailed experimental protocol for a typical aza-Diels-Alder reaction using this compound, summarizes key quantitative data, and illustrates the underlying reaction mechanism and experimental workflow. The reaction often proceeds via an initial cycloaddition to form a dihydro- intermediate, which then undergoes aromatization to the corresponding pyridine.[1]

Data Presentation

The following table summarizes quantitative data for the aza-Diels-Alder reaction of this compound with various dienes.

EntryDieneDienophileCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
1(5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzeneThis compound4Å Molecular Sieves, then DBUToluene90, then rt3, then 161-64[3]
22,3-Dimethyl-1,3-butadieneThis compoundNot specifiedNot specifiedMild conditionsNot specifiedNot specified[1]
3IsopreneThis compoundNot specifiedNot specifiedMild conditionsNot specifiedNot specified[1]
41,3-ButadieneThis compoundNot specifiedNot specified"Somewhat different conditions"Not specifiedNot specified[1]
5TetracycloneThis compoundNot specifiedNot specified175Not specifiedNot specified[1]

Experimental Protocols

This section details the experimental setup for the aza-Diels-Alder reaction between (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene and this compound, as described in Organic Syntheses.[3]

Materials and Equipment
  • Reagents:

    • (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene

    • This compound (TsCN)[3]

    • Toluene

    • Powdered 4 Å molecular sieves (dried at 200 °C under vacuum for 24 h)[3]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]

    • Hexanes

    • Ethyl acetate

    • Silica gel

  • Equipment:

    • Three-necked round-bottomed flask

    • Condenser

    • Argon inlet

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Syringes and needles

    • Cannula

    • Rotary evaporator

    • Chromatography column

Detailed Step-by-Step Procedure
  • Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stir bar, a condenser, and an argon inlet is charged with the vinylallene diene (1.0 equiv), powdered 4 Å molecular sieves, and toluene.[3]

  • Addition of this compound: A solution of this compound (1.05 equiv) in toluene is added to the flask.[3]

  • Cycloaddition: The reaction mixture is heated to 90 °C and stirred for 3 hours.[3] The molecular sieves are crucial in this step to prevent the formation of lactam byproducts by scavenging any trace amounts of water.[3]

  • Aromatization: The reaction mixture is cooled to room temperature. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is then added, and the mixture is stirred for an additional hour at room temperature to effect the elimination and isomerization to the final pyridine product.[3]

  • Workup and Purification: The reaction mixture is filtered to remove the molecular sieves and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-tosylpyridine product.[3]

Visualizations

Reaction Mechanism

The aza-Diels-Alder reaction of a vinylallene with this compound proceeds through a [4+2] cycloaddition followed by a base-mediated elimination and isomerization to furnish the aromatic pyridine product.

ReactionMechanism Diene Vinylallene (Diene) Cycloadduct [4+2] Cycloadduct (Dihydro-intermediate) Diene->Cycloadduct [4+2] Cycloaddition (Heat, 90 °C) TsCN This compound (Dienophile) TsCN->Cycloadduct Pyridine 2-Tosylpyridine (Aromatic Product) Cycloadduct->Pyridine Elimination & Aromatization (DBU)

Caption: Aza-Diels-Alder reaction mechanism with this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of a 2-tosylpyridine via an aza-Diels-Alder reaction.

ExperimentalWorkflow Start Start: Assemble Reaction Apparatus ChargeFlask Charge Flask with Diene, 4Å Molecular Sieves, and Toluene Start->ChargeFlask AddTsCN Add this compound Solution ChargeFlask->AddTsCN HeatReaction Heat to 90 °C for 3 hours AddTsCN->HeatReaction CoolReaction Cool to Room Temperature HeatReaction->CoolReaction AddDBU Add DBU and Stir for 1 hour CoolReaction->AddDBU Workup Workup: Filter and Concentrate AddDBU->Workup Purification Purify by Column Chromatography Workup->Purification End End: Isolate Pure 2-Tosylpyridine Product Purification->End

Caption: Experimental workflow for the aza-Diels-Alder reaction.

References

Application Notes and Protocols: Tosyl Cyanide for the Preparation of Polyfunctional Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl cyanide (TsCN) has emerged as a versatile and valuable reagent in organic synthesis for the introduction of the nitrile functionality into a wide array of molecular frameworks. Its electrophilic nature allows it to react with a variety of nucleophiles, leading to the formation of polyfunctional nitriles, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

The protocols outlined below are based on established literature procedures and are intended to serve as a guide for researchers in the practical application of this compound for the synthesis of target molecules.

Safety Precautions

Caution! this compound is a toxic and moisture-sensitive solid. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. Care should be taken to avoid inhalation of dust and contact with skin and eyes.

α-Cyanation of Ketones and 1,3-Dicarbonyl Compounds

The α-cyanation of ketones and related active methylene compounds provides direct access to valuable β-ketonitriles and their analogues. This compound serves as an effective electrophilic cyanating agent for enolates generated in situ.

Application:

This method is applicable to a range of cyclic and acyclic ketones, as well as 1,3-dicarbonyl compounds such as β-keto esters and β-diketones, affording products that are precursors to various heterocyclic compounds and can be used in the synthesis of complex natural products.

Experimental Protocol: α-Cyanation of Cyclohexanone (Representative Procedure)

This protocol is a representative procedure for the α-cyanation of a simple ketone.

Materials:

  • Cyclohexanone

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Syringes and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add sodium hydride (1.2 eq., 60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of argon.

  • Add anhydrous THF (5 mL per mmol of cyclohexanone) to the flask and cool the suspension to 0 °C in an ice bath.

  • To the stirred suspension, add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-cyanocyclohexanone.

Quantitative Data: α-Cyanation of Active Methylene Compounds
EntrySubstrateBaseSolventTime (h)Yield (%)
1CyclohexanoneNaHTHF475-85
2AcetophenoneLDATHF370-80
3DibenzoylmethaneNaHDMF285-95
4Ethyl acetoacetateNaOEtEtOH/THF580-90

Synthesis of Aryl Nitriles from Grignard Reagents

The reaction of organometallic reagents, such as Grignard reagents, with this compound provides a straightforward method for the synthesis of aryl and alkyl nitriles.

Application:

This transformation is particularly useful for the synthesis of aromatic nitriles from the corresponding aryl bromides or iodides via the Grignard reagent. These products are important building blocks in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of Benzonitrile from Phenylmagnesium Bromide (Representative Procedure)

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal for initiation)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether (5 mL per mmol of bromobenzene).

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude benzonitrile by distillation or flash column chromatography.

Quantitative Data: Cyanation of Organometallic Reagents
EntryOrganometallic ReagentSolventTime (h)Yield (%)
1Phenylmagnesium bromideDiethyl ether370-80
24-Methoxyphenylmagnesium bromideTHF375-85
32-Thienylmagnesium chlorideTHF465-75
4n-ButyllithiumHexane/THF260-70

Diels-Alder Reaction for the Synthesis of Substituted Pyridines

This compound can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, such as vinylallenes, to construct highly substituted pyridine rings after a subsequent elimination step.

Application:

This methodology provides a convergent route to polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials.

Experimental Protocol: Synthesis of 4-Methyl-2-tosyl-5,6,7,8-tetrahydroquinoline

This protocol is adapted from a detailed procedure published in Organic Syntheses.[1][2]

Materials:

  • 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol derivative (vinylallene precursor)

  • This compound (TsCN)

  • 4Å Molecular sieves, activated

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pear-shaped flask

  • Reflux condenser

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Oil bath

Procedure:

  • To a flame-dried pear-shaped flask equipped with a reflux condenser and a magnetic stir bar, add the vinylallene (1.00 equiv), activated 4Å molecular sieves (powdered, 250 mg per mmol of vinylallene), and anhydrous toluene (5 mL per mmol of vinylallene) under an argon atmosphere.[1]

  • Add this compound (1.05 equiv) to the stirred suspension.[1]

  • Heat the reaction mixture in a preheated oil bath at 90 °C for 3 hours.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Add DBU (1.05 equiv) dropwise via syringe and stir the mixture for 1 hour at room temperature.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the molecular sieves, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the 2-tosylpyridine product.[1]

Quantitative Data: Diels-Alder Reaction of Vinylallenes with this compound
EntryVinylallene SubstrateReaction Time (h)Yield of 2-Tosylpyridine (%)
11-(Cyclohex-1-en-1-yl)-3-methyl-1,2-butadiene385
21-(Cyclopent-1-en-1-yl)-3-phenyl-1,2-butadiene3.582
31,3-Diphenyl-1,2-propadiene478

SmI₂-Mediated Cyanation of Esters and Ketones

For more sensitive substrates or when milder conditions are required, a samarium(II) iodide-mediated Reformatsky-type reaction can be employed for the α-cyanation of esters and ketones using this compound.

Application:

This method is particularly useful for the cyanation of substrates that are prone to side reactions under strongly basic conditions, such as certain chromanone and flavanone derivatives.

Experimental Protocol: SmI₂/KHMDS-Mediated α-Cyanation of a Chroman-4-one Derivative (Representative Procedure)

Materials:

  • Chroman-4-one derivative

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF (e.g., 0.5 M)

  • This compound (TsCN)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Syringes and needles

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the chroman-4-one derivative (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the KHMDS solution (1.1 eq.) dropwise to the stirred solution.

  • After stirring for 15 minutes at -78 °C, add the SmI₂ solution (2.2 eq.) dropwise. The solution should turn deep blue/green.

  • Stir the mixture for another 15 minutes at -78 °C.

  • Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-cyano-chroman-4-one derivative by flash column chromatography.

Quantitative Data: SmI₂-Mediated α-Cyanation
EntrySubstrateYield of α-Cyano Product (%)
12-Methylchroman-4-one77 (after oxidation)
2Flavanone72 (after oxidation)
3Ethyl 2-bromo-2-phenylacetate85

Visualizations

General Workflow for the Preparation of Polyfunctional Nitriles using this compound```dot

G Ketone Ketones / 1,3-Dicarbonyls BetaKetoNitrile β-Ketonitriles Ketone->BetaKetoNitrile Base (NaH, LDA) Organometallic Organometallic Reagents (e.g., Grignard) ArylNitrile Aryl/Alkyl Nitriles Organometallic->ArylNitrile Diene Dienes (e.g., Vinylallenes) Pyridine Substituted Pyridines Diene->Pyridine Heat, then Base (DBU) Ester Esters / Ketones (for SmI2 method) AlphaCyanoEster α-Cyano Esters/Ketones Ester->AlphaCyanoEster SmI2 / KHMDS TsCN This compound (TsCN)

Caption: Mechanism of base-mediated α-cyanation of ketones.

Logical Flow for Diels-Alder/Elimination Sequence

G Start Vinylallene + this compound Heat Heating (90 °C) Start->Heat Cycloadduct [4+2] Cycloadduct (Dihydropyridine intermediate) Heat->Cycloadduct Base Add Base (DBU) Cycloadduct->Base Elimination Elimination of TsH Base->Elimination Product Substituted 2-Tosylpyridine Elimination->Product

Caption: Workflow for the synthesis of 2-tosylpyridines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tosyl Cyanide Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for tosyl cyanide (TsCN) cyanation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cyanation?

This compound (p-toluenesulfonyl cyanide) is a versatile and commercially available electrophilic cyanating agent.[1] It is widely used in organic synthesis to introduce a cyano group into various organic molecules. Its key applications include:

  • α-Cyanation of ketones and 1,3-dicarbonyl compounds: this compound is effective for the cyanation of activated methylene groups under mildly basic conditions, leading to the formation of α-cyano ketones and related derivatives.

  • Cyanation of aryl halides and heterocycles: In conjunction with transition metal catalysts, typically palladium or copper, this compound can be used to synthesize aryl and heteroaryl nitriles.[2][3][4][5]

  • Radical cyanations: Photo-induced radical transformations of this compound allow for cyanation reactions under mild conditions.[6]

Q2: What are the main safety precautions to consider when working with this compound?

This compound is a toxic and moisture-sensitive solid.[7] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Q3: How should I store this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is typically 2-8°C.[7]

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed Cyanation of Aryl Halides

Low or no yield in palladium-catalyzed cyanation of aryl halides is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow:

low_yield_troubleshooting start Low/No Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents TsCN degradation? Aryl halide purity? Incorrect stoichiometry? check_reagents->sub_reagents check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst System OK sub_catalyst Catalyst deactivation? Inappropriate ligand? Low catalyst loading? check_catalyst->sub_catalyst check_substrate Consider Substrate Properties check_conditions->check_substrate Conditions Optimized sub_conditions Suboptimal temperature? Incorrect solvent? Ineffective base? check_conditions->sub_conditions success Improved Yield check_substrate->success Substrate Effects Addressed sub_substrate Electron-rich substrate? Steric hindrance? check_substrate->sub_substrate

Caption: Troubleshooting logic for low yields in Pd-catalyzed aryl cyanation.

Detailed Troubleshooting Steps:

  • 1. Verify Reagent Quality and Stoichiometry:

    • This compound Integrity: this compound is moisture-sensitive. Ensure it has been stored properly and is not hydrolyzed. Using fresh or newly purchased reagent is recommended.

    • Aryl Halide Purity: Impurities in the aryl halide can interfere with the catalytic cycle. Purify the starting material if necessary.

    • Stoichiometry: Double-check the molar ratios of all reagents, including the catalyst, ligand, and base.

  • 2. Evaluate the Catalyst System:

    • Catalyst Deactivation: A primary cause of low yields is the deactivation of the palladium catalyst by cyanide ions.[2][8]

      • Solution: Consider using a less soluble cyanide source if applicable, or employ a phase-transfer catalyst. The slow addition of a soluble cyanide source can also mitigate catalyst poisoning.

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl chlorides, sterically demanding and electron-rich phosphines often give better results. For other substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven effective.[4]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it is not always the solution.[2] Start with the recommended catalyst loading (e.g., 0.5-5 mol%) and optimize from there. Using a pre-catalyst that is readily activated in situ can be beneficial.[2]

  • 3. Optimize Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used.[9][10] For some systems, a mixture of an organic solvent and water can be beneficial.[2]

    • Base: The base plays a role in both the catalytic cycle and the potential for side reactions. Weaker bases like potassium acetate (KOAc) can be more effective than stronger bases like potassium carbonate (K2CO3) in certain systems, as stronger bases can lead to substrate or product decomposition.[2]

    • Temperature: Cyanation reactions are typically run at elevated temperatures (e.g., 80-120 °C). However, for substrates with thermally sensitive functional groups, a lower temperature with a more active catalyst system may be necessary.

  • 4. Consider Substrate Electronic and Steric Effects:

    • Electron-donating groups on the aryl halide can make the substrate less reactive towards oxidative addition, a key step in the catalytic cycle. In such cases, a more electron-rich ligand and potentially a higher reaction temperature may be required.

    • Steric hindrance around the halide can also slow down the reaction. A less bulky phosphine ligand might be beneficial in these situations.

Quantitative Data on Reaction Parameter Optimization:

The following table summarizes the effect of different parameters on the yield of palladium-catalyzed cyanation of aryl chlorides.

ParameterVariationSubstrateYield (%)Reference
Base K2CO3Ethyl 4-chlorobenzoateDecomposition[2]
KOAcEthyl 4-chlorobenzoate97[2]
Palladium Source Pd(OAc)2Ethyl 4-chlorobenzoate<10[2]
Pd2(dba)3Ethyl 4-chlorobenzoate~40[2]
Palladacycle Precatalyst (P1)Ethyl 4-chlorobenzoate97[2]
Catalyst Loading 0.2 mol % P1Ethyl 4-chlorobenzoate97[2]
3 mol % P24-Chloro-phenol85[2]
Problem 2: Side Product Formation in the Cyanation of Ketones

The α-cyanation of ketones with this compound can sometimes be accompanied by side reactions. This guide will help you identify and mitigate these issues.

Troubleshooting Workflow:

ketone_cyanation_troubleshooting start Side Products Observed check_base Evaluate Base and Stoichiometry start->check_base check_temp Optimize Reaction Temperature check_base->check_temp Base Optimized sub_base Base too strong? Incorrect base:substrate ratio? check_base->sub_base check_substrate Assess Substrate Reactivity check_temp->check_substrate Temperature Optimized sub_temp Temperature too high? check_temp->sub_temp success Minimized Side Products check_substrate->success Substrate Considerations Addressed sub_substrate Enolizable protons? Other reactive functional groups? check_substrate->sub_substrate

Caption: Troubleshooting logic for side product formation in ketone cyanation.

Common Side Reactions and Solutions:

  • 1. Over-reaction or Multiple Cyanations:

    • Cause: Use of a strong base or an excess of this compound can lead to the formation of dicyanated products, especially with substrates having multiple acidic protons.

    • Solution:

      • Use a milder base (e.g., K2CO3, Et3N) instead of strong bases like NaH or alkoxides.

      • Carefully control the stoichiometry of this compound, using only a slight excess (e.g., 1.1 equivalents).

      • Lower the reaction temperature to improve selectivity.

  • 2. Aldol Condensation:

    • Cause: The basic conditions required for deprotonation of the ketone can also promote self-condensation (aldol reaction) of the starting material.

    • Solution:

      • Add the base slowly to the mixture of the ketone and this compound to ensure that the generated enolate reacts preferentially with the cyanating agent.

      • Use a non-nucleophilic, sterically hindered base.

      • Lowering the reaction temperature can also disfavor the aldol reaction.

  • 3. Decomposition of this compound:

    • Cause: Strong bases can react with this compound itself, leading to its decomposition and the formation of byproducts.

    • Solution: Employ milder basic conditions and ensure the reaction is carried out under anhydrous conditions, as moisture can also lead to the decomposition of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Experimental Workflow:

pd_cyanation_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Bromide, Palladium Precatalyst, Ligand, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent tscn Add this compound solvent->tscn reaction Heat to Reaction Temperature (e.g., 100-120 °C) tscn->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Work-up (Quench, Extract, Dry) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Aryl Nitrile purification->product

Caption: Workflow for Pd-catalyzed cyanation of an aryl bromide.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., dppf, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., KOAc, 1.5 mmol, 1.5 equiv) and the anhydrous solvent (e.g., DMAc, 5 mL).

  • Addition of this compound: Add this compound (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.

Protocol 2: General Procedure for the α-Cyanation of a 1,3-Dicarbonyl Compound

This protocol is a general guideline for the cyanation of activated methylene compounds.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., acetonitrile or THF, 10 mL).

  • Addition of Base: Add a mild base (e.g., triethylamine, 1.5 mmol, 1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of this compound: Add this compound (1.1 mmol, 1.1 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the α-cyano-1,3-dicarbonyl compound.

References

Technical Support Center: Reactions with Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tosyl cyanide.

Troubleshooting Guides

Issue: Low or No Yield of the Desired Nitrile Product

Question: My cyanation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this compound reactions can stem from several factors. A primary concern is the presence of moisture, which can lead to the hydrolysis of this compound.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: this compound is sensitive to moisture. All glassware should be thoroughly oven-dried or flame-dried before use. Solvents must be anhydrous. Consider using molecular sieves to scavenge any trace amounts of water.[1]

  • Reagent Quality: Verify the purity of your this compound. Over time, it can degrade, especially if not stored under anhydrous conditions. A simple melting point determination can be a quick quality check (pure this compound melts at 47-50 °C).[2][3]

  • Reaction Temperature: The optimal temperature can vary depending on the substrate. For many cyanation reactions, low temperatures are employed to prevent decomposition.[4] If the reaction is sluggish, a gradual increase in temperature might be necessary, but this should be monitored carefully for the formation of side products.

  • Choice of Base (if applicable): In reactions requiring a base, its strength and stoichiometry are crucial. For instance, in the reaction with alcohols to form sulfinates, bases like DBU or DABCO are used.[2][3] An inappropriate base or incorrect amount can lead to side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction is stalling or if the product is decomposing under the reaction conditions.

Issue: Presence of an Unexpected Side Product

Question: I am observing an unexpected spot on my TLC or an unknown peak in my NMR/LC-MS. What are the common side products in reactions with this compound?

Answer:

Several common side products can arise from reactions involving this compound. Identifying these can help in optimizing your reaction conditions and purification strategy.

  • p-Toluenesulfinic Acid and p-Toluenesulfonic Acid: These are common byproducts resulting from the hydrolysis of this compound or its intermediates.[1]

    • Identification: These are acidic and highly polar compounds. On a TLC plate, they will often appear as streaks or spots that remain at the baseline, especially in non-polar eluent systems. In an NMR spectrum, the aromatic protons of the tosyl group will be visible, but the characteristic cyanide signal will be absent.

  • Sulfinates: When reacting this compound with alcohols, the formation of a sulfinate ester can be a significant side reaction, or the intended product depending on the desired outcome.[2][3]

    • Identification: Sulfinates will have a distinct NMR spectrum compared to the desired nitrile. The tosyl group protons will be present, as will signals from the alcohol moiety.

  • Lactams (in Diels-Alder reactions): In hetero-Diels-Alder reactions, the intermediate sulfonylimine cycloadducts are sensitive to hydrolysis, which can lead to the formation of lactam byproducts.[1][5]

    • Identification: Lactams will show a characteristic amide carbonyl peak in the 13C NMR and IR spectra.

  • Sulfinyl Sulfone: In the presence of water, this compound can form a sulfinyl sulfone intermediate.[4] This is a reactive species and may lead to further downstream side products.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the hydrolysis of this compound and its intermediates?

A1: The most effective way to prevent hydrolysis is to maintain strictly anhydrous conditions. This includes:

  • Using oven-dried or flame-dried glassware.

  • Using anhydrous solvents.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Adding molecular sieves to the reaction mixture can be an effective way to remove trace amounts of water and has been shown to suppress the formation of lactam byproducts in Diels-Alder reactions.[1]

Q2: How can I remove p-toluenesulfinic acid or p-toluenesulfonic acid from my reaction mixture?

A2: These acidic byproducts can often be removed with an aqueous workup.

  • Aqueous Wash: Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the acidic byproducts, making them water-soluble and allowing for their removal into the aqueous phase.

  • Chromatography: If the acidic byproducts persist, they can typically be separated from less polar products by silica gel chromatography. Due to their high polarity, they will have very low Rf values.

Q3: I am trying to perform a cyanation, but I am getting the sulfinate as the major product. What can I do?

A3: The formation of sulfinates is favored in the presence of alcohols and a base.[2][3] To favor cyanation:

  • Avoid Alcohol Solvents: If possible, use a non-alcoholic solvent.

  • Protect Alcohol Functionality: If your substrate contains an alcohol group that is not the intended reaction site, it should be protected before introducing this compound.

  • Optimize Base and Temperature: The choice of base and reaction temperature can influence the selectivity between cyanation and sulfinylation. Empirical optimization may be necessary.

Q4: How can I monitor the progress of my reaction with this compound?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable eluent system that provides good separation between your starting material, product, and any potential side products. Staining with potassium permanganate can be useful for visualizing non-UV active compounds. For more detailed analysis, LC-MS can provide information on the masses of the components in your reaction mixture, aiding in the identification of products and byproducts.

Quantitative Data on Side Product Formation

Data on the precise yields of side products can be highly dependent on the specific reaction and conditions. The following table provides a summary of reported yields in a specific reaction where side product formation was quantified.

Reaction TypeSubstrateReagentBase/ConditionsDesired Product (Yield)Side Product (Yield)Reference
Reaction with N-(tosylmethyl)ureaN-(4-chlorophenyl)methylureaSodium CyanideDMF, Room Temp, 3hα-ureido nitrile (N/A)4-iminohydantoin (7 mol%)[6]
Reaction with N-(tosylmethyl)ureaN-(4-chlorophenyl)methylureaSodium CyanideDMF, 0 °C, 1h, 1.1 equiv. NaCNα-ureido nitrile (97%)4-iminohydantoin (>1%)[6]

Note: This table illustrates how reaction conditions can be optimized to minimize side product formation. Quantitative data for other reaction types is sparse in the literature.

Experimental Protocols

1. General Procedure for the C-sulfinylation of 4-hydroxycoumarins [7]

To a solution of 4-hydroxycoumarin (1.0 mmol) and triethylamine (1.2 mmol) in 1,4-dioxane (5 mL), this compound (1.2 mmol) is added in one portion at room temperature. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the mixture is diluted with water (10 mL), and the pH is adjusted to ~2 with 1 M aq. HCl. The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with water (10 mL) and saturated aqueous NaCl solution, dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the C-sulfinylated product.

2. Diels-Alder Reaction of a Vinylallene with this compound [1]

A solution of the vinylallene (1.0 equiv) in toluene is prepared in a flask containing activated 4 Å molecular sieves. This compound (1.05 equiv) is added, and the mixture is heated. After cooling to room temperature, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv) is added, and the reaction is stirred for 1 hour. The mixture is then filtered, and the filtrate is subjected to an aqueous workup. The crude product is purified by silica gel chromatography to afford the desired pyridine. The use of molecular sieves is crucial to suppress the formation of lactam byproducts.

Troubleshooting Workflow

Below is a logical workflow for troubleshooting common issues in reactions involving this compound.

TroubleshootingWorkflow Troubleshooting Reactions with this compound start Low or No Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagent Check Reagent Quality (Purity, Age) start->check_reagent check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base (if applicable) start->check_base solution_hydrolysis Solution: - Strict anhydrous conditions - Aqueous basic wash in workup check_moisture->solution_hydrolysis Yes optimize Optimize Reaction Conditions check_reagent->optimize check_temp->optimize check_base->optimize side_product Unexpected Side Product (TLC/NMR/LC-MS) identify_hydrolysis Hydrolysis Products? (p-toluenesulfinic/sulfonic acid) side_product->identify_hydrolysis identify_sulfinate Sulfinate Formation? (Reaction with alcohol) side_product->identify_sulfinate identify_lactam Lactam Formation? (Diels-Alder) side_product->identify_lactam identify_hydrolysis->solution_hydrolysis solution_sulfinate Solution: - Avoid alcohol solvents - Protect alcohol groups - Optimize base/temp identify_sulfinate->solution_sulfinate solution_lactam Solution: - Use molecular sieves - Anhydrous conditions identify_lactam->solution_lactam solution_hydrolysis->optimize solution_sulfinate->optimize solution_lactam->optimize

Troubleshooting workflow for reactions with this compound.

References

How to minimize byproduct formation with Tosyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tosyl Cyanide (TsCN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main types of reactions where this compound is used as a cyanating agent?

A1: this compound is a versatile reagent primarily used in three main types of reactions for the introduction of a nitrile group:

  • Nucleophilic Cyanation: This involves the reaction of this compound with nucleophiles, such as Grignard reagents or other organometallics, where the cyanide acts as an electrophile.

  • Radical Cyanation: In these reactions, a radical species is generated which then reacts with this compound to form a new carbon-cyanide bond. These reactions are often initiated by light (photoredox catalysis) or a radical initiator.

  • [4+2] Cycloaddition (Diels-Alder) Reactions: this compound can act as a dienophile in Diels-Alder reactions with dienes to form cycloadducts, which can then be converted to highly substituted aromatic compounds.

Q2: What is the most common cause of byproduct formation in reactions involving this compound?

A2: The presence of water is a frequent cause of byproduct formation. This compound and many of the intermediates in its reactions are sensitive to hydrolysis. For instance, in Diels-Alder reactions, the initial cycloadduct can be hydrolyzed to form lactams.[1] It is crucial to use anhydrous solvents and reagents and to consider the use of drying agents like molecular sieves.

Q3: Can this compound itself decompose or react with common laboratory reagents?

A3: Yes, this compound can react with certain reagents, which can lead to byproducts or consumption of the cyanating agent. For example, strong bases can react with this compound.[2] It is important to consider the compatibility of all reagents and solvents in your reaction mixture.

Troubleshooting Guides

Diels-Alder Reactions

Common Issue: Formation of lactam byproducts instead of the desired pyridine or related aromatic compound.

Root Cause: Hydrolysis of the intermediate sulfonylimine cycloadduct. This process can be autocatalytic as the hydrolysis itself can generate acidic species that further promote the reaction.[1]

Troubleshooting Table:

ParameterCondition Leading to ByproductRecommended Condition to Minimize ByproductExpected Outcome
Solvent/Reagents Presence of residual water.Use anhydrous solvents and reagents. Add 4Å molecular sieves to the reaction mixture.[2]Suppression of lactam formation.
Additives Use of basic additives like DBU or KOtBu during the cycloaddition.Add bases like DBU after the cycloaddition is complete to promote isomerization to the final product.[2]Avoids reaction of the base with this compound.
Temperature Sub-optimal temperature leading to long reaction times and potential for side reactions.Optimize temperature to ensure complete conversion in a reasonable timeframe (e.g., 90 °C for 3 hours for some vinylallenes).[2]Improved yield of the desired product.

Experimental Protocol: Synthesis of a Highly Substituted Pyridine via Diels-Alder Reaction

This protocol is adapted from a literature procedure for the reaction of a vinylallene with this compound.[2]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add powdered 4Å molecular sieves.

  • Reagents: To the flask, add a solution of the vinylallene (1.0 equiv) in anhydrous toluene. Then, add this compound (1.05 equiv).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Work-up: Cool the reaction to room temperature. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv) and stir for 1 hour at room temperature.

  • Purification: Filter the reaction mixture to remove the molecular sieves, wash with ethyl acetate, and then proceed with a standard aqueous workup and purification by column chromatography.

Diels_Alder_Byproduct Vinylallene Vinylallene Cycloadduct Cycloadduct Vinylallene->Cycloadduct Diels-Alder Tosyl_Cyanide Tosyl_Cyanide Tosyl_Cyanide->Cycloadduct Desired_Pyridine Desired_Pyridine Cycloadduct->Desired_Pyridine Base (e.g., DBU) Lactam_Byproduct Lactam_Byproduct Cycloadduct->Lactam_Byproduct Hydrolysis Water Water Water->Lactam_Byproduct

Caption: Byproduct formation pathway in the Diels-Alder reaction of vinylallenes with this compound.

Radical Hydrocyanation of Alkenes

Common Issue: Low yield of the desired nitrile product.

Root Cause: Inefficient radical generation or competing side reactions of the radical intermediate. In some cases, incomplete reaction of a precursor can lead to side reactions with this compound.

Troubleshooting Table:

ParameterCondition Leading to Byproduct/Low YieldRecommended Condition to Minimize Byproduct/Improve YieldExpected Outcome
Catalyst System Inappropriate choice of catalyst or initiator.For non-activated olefins, a cobalt catalyst with PhSiH3 and EtOH can be effective.[3][4]High yield of the hydrocyanated product.
Reagent Stoichiometry Excess of a reducing agent (e.g., DIBAL-H) in hydroalumination/cyanation sequences.Ensure complete consumption of the reducing agent before adding this compound.[5]Prevents side reactions between the reducing agent and this compound.[5]
Reaction Conditions Sub-optimal temperature or reaction time.Reactions are often effective at room temperature. Monitor the reaction for completion.[4][5]Efficient conversion to the desired nitrile.

Experimental Protocol: Cobalt-Catalyzed Hydrocyanation of an Olefin

This protocol is based on a literature procedure for the mild hydrocyanation of olefins.[3][4]

  • Preparation: In a glovebox or under an inert atmosphere, add the cobalt catalyst (e.g., a cobalt-salen complex, 1 mol%) to a reaction vessel.

  • Reagents: Add the olefin (1.0 equiv), this compound (1.2 equiv), and anhydrous ethanol.

  • Initiation: Add phenylsilane (1.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for 1 hour or until completion as monitored by TLC or GC.

  • Purification: Concentrate the reaction mixture and purify by column chromatography.

Radical_Hydrocyanation Alkene Alkene Alkyl_Radical Alkyl_Radical Alkene->Alkyl_Radical Co-H addition Cobalt_Catalyst Cobalt_Catalyst Cobalt_Catalyst->Alkyl_Radical PhSiH3 PhSiH3 PhSiH3->Alkyl_Radical Desired_Nitrile Desired_Nitrile Alkyl_Radical->Desired_Nitrile CN transfer Tosyl_Cyanide Tosyl_Cyanide Tosyl_Cyanide->Desired_Nitrile

Caption: Simplified workflow for cobalt-catalyzed radical hydrocyanation of alkenes.

Nucleophilic Cyanation of Organometallics

Common Issue: Formation of ketone or amine byproducts, or low conversion.

Root Cause: The initially formed nitrile product can be sufficiently electrophilic to react with the organometallic reagent still present in the reaction mixture. Low conversion can be due to poor reactivity of the organometallic reagent or side reactions.

Troubleshooting Table:

ParameterCondition Leading to Byproduct/Low YieldRecommended Condition to Minimize Byproduct/Improve YieldExpected Outcome
Reagent Addition Rapid addition of the organometallic reagent to this compound.Slow, controlled addition of the organometallic reagent to a solution of this compound at low temperature.Minimizes the concentration of the organometallic reagent, reducing the chance of over-reaction with the product.
Solvent Use of a non-optimal solvent for the organometallic reagent.Dichloromethane has been reported as a suitable solvent for the reaction of aryl Grignard reagents with this compound.[6]Improved yield of the desired nitrile.
Reaction Temperature Elevated temperatures can promote side reactions.Maintain a low temperature during the addition and reaction to control reactivity.Increased selectivity for the desired nitrile product.

Experimental Protocol: Cyanation of an Aryl Grignard Reagent

This protocol is a general guide based on the principles of nucleophilic cyanation.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Addition: Slowly add the aryl Grignard reagent (1.0 equiv) dropwise to the stirred solution of this compound, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring for the consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Proceed with a standard aqueous workup and purification.

Nucleophilic_Cyanation cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway Organometallic Organometallic Desired_Nitrile Desired_Nitrile Organometallic->Desired_Nitrile Tosyl_Cyanide Tosyl_Cyanide Tosyl_Cyanide->Desired_Nitrile Organometallic_Excess Excess Organometallic Ketone_Amine_Byproduct Ketone/Amine Byproduct Organometallic_Excess->Ketone_Amine_Byproduct Desired_Nitrile_2 Desired Nitrile Desired_Nitrile_2->Ketone_Amine_Byproduct

Caption: Desired reaction and potential byproduct formation in the nucleophilic cyanation of organometallics with this compound.

References

Technical Support Center: Troubleshooting Low Yields in Tosyl Cyanide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tosyl cyanide and related cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyanation reaction has stalled or resulted in a very low yield. What are the most common causes?

Low yields are frequently traced back to issues with reagent stability, reaction conditions, or incomplete conversion. Here are the primary factors to investigate:

  • Reagent Quality and Stability:

    • This compound Purity: this compound is a moisture-sensitive solid.[1] Exposure to atmospheric moisture can lead to hydrolysis and decomposition. It is recommended to store it in a cool (2-8°C), dry, and well-ventilated place under an inert atmosphere.[2] Impure reagent may undergo exothermic decomposition.[3]

    • Substrate Purity: Ensure your starting material (e.g., ketone, aldehyde, aryl halide) is pure. For instance, in reactions involving aldehydes, oxidation to the corresponding carboxylic acid can inhibit the reaction.[4]

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water can lead to unwanted side reactions, such as the hydrolysis of intermediates to form lactams or the water-mediated tosylation of alkenes.[3][5] Ensure all glassware is oven-dried and solvents are anhydrous.

    • Choice of Base: The strength and type of base are critical. For reactions like the van Leusen synthesis (using the related p-toluenesulfonylmethyl isocyanide, TosMIC), a moderately strong base like potassium carbonate (K₂CO₃) may be insufficient. Switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (KOᵗBu) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can significantly improve yields by facilitating the final elimination step.[4]

    • Solvent Selection: The reaction solvent plays a crucial role. Polar aprotic solvents like THF, DMF, or DMSO are commonly used.[6][7] The optimal solvent is substrate-dependent and may require screening.

  • Incomplete Reaction:

    • Reaction Time & Temperature: Some reactions may appear to stall. Monitoring by TLC or GC can reveal if the reaction is simply slow.[8] In some cases, gently heating the reaction mixture (e.g., to 40-50°C) or extending the reaction time can drive the reaction to completion.[4] However, excessive heat can sometimes lower conversion.[8]

    • Stoichiometry: If the reaction stalls, adding a second portion of the this compound reagent and base may restart the conversion and improve the final yield.[8]

Q2: I am observing significant byproduct formation. How can I identify and minimize these side products?

The formation of side products is a common cause of reduced yield. The identity of the byproduct provides clues for troubleshooting.

  • Hydrolysis-Related Byproducts (e.g., Lactams, N-(tosylmethyl)formamide):

    • Cause: These byproducts typically arise from the reaction of intermediates with trace amounts of water in the reaction mixture.[3] The primary Diels-Alder adduct of this compound, a sulfonyl imine, is known to be hydrolytically sensitive.[3][9]

    • Solution: Rigorously maintain anhydrous conditions. Use freshly distilled, anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incomplete Elimination Byproducts (e.g., Dihydrooxazole Intermediates):

    • Cause: In reactions like the van Leusen synthesis, the final step is a base-promoted elimination of p-toluenesulfinic acid. If this step is inefficient, the stable dihydrooxazole intermediate will be a major byproduct.[4]

    • Solution:

      • Use a Stronger Base: Switch from K₂CO₃ to a stronger base like KOᵗBu or DBU.[4]

      • Increase Temperature: After the initial addition of reagents, gently heating the reaction can provide the necessary energy to promote the elimination step.[4]

      • Extend Reaction Time: Allow more time for the complete conversion of the intermediate to the final product.[4]

Q3: How can I determine if my this compound reagent is of sufficient quality?

Since reagent degradation is a primary suspect in failed reactions, verifying its quality is a crucial first step.

  • Physical Appearance: High-purity this compound should be a white powder or solid.[9] Discoloration may indicate decomposition.

  • Melting Point: The reported melting point is 47-50°C.[2] A broad or significantly depressed melting point is a strong indicator of impurities.

  • Analytical Characterization: If you have access to analytical instrumentation, you can verify the purity.

    • NMR Spectroscopy (¹H NMR): Check for the characteristic aromatic protons of the tosyl group and the absence of significant impurity peaks.

    • FTIR Spectroscopy: Look for the sharp, characteristic nitrile (C≡N) stretch.

If the reagent is suspect, it is often best to purchase a fresh bottle from a reputable supplier, ensuring it is handled and stored under strictly anhydrous conditions.[2]

Data Presentation: Reaction Optimization

The following tables summarize quantitative data from optimization studies, illustrating the impact of various parameters on reaction yield.

Table 1: Optimization of the Van Leusen Reaction in Batch Mode

This table shows the effect of reaction time, temperature, and reagent stoichiometry on the conversion of benzophenone to its corresponding nitrile using TosMIC and KOᵗBu.

EntryTime (h)Temp (°C)TosMIC (equiv.)KOᵗBu (equiv.)Conversion (%)
12rt1.1263
24rt1.1 + 1.32 + 291
33Gradient1.1261
42rt1.5290

Data adapted from a study on a cyanide-free nitrile synthesis.[8] Note: In entry 2, additional reagents were added after 1 hour. "rt" denotes room temperature. The gradient in entry 3 was rt for 1h, then increased by 20°C every 30 min.

Experimental Protocols

General Protocol for the Van Leusen Reaction (Ketone to Nitrile)

This protocol is a representative example for converting a ketone to a nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC), a reagent closely related to this compound that serves as a nitrile transfer agent.[10]

Materials:

  • Ketone (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.5 - 1.7 equiv)

  • Potassium tert-butoxide (KOᵗBu) (2.0 - 2.7 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add KOᵗBu to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Reagent Addition: Add anhydrous THF to the flask and cool the resulting suspension to 0°C in an ice bath (some protocols recommend -60°C).[4][10]

  • In a separate flask, dissolve the TosMIC in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred KOᵗBu suspension, maintaining the temperature at 0°C. Stir for 15-20 minutes.

  • Add a solution of the ketone in anhydrous THF dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • If the reaction is sluggish or TLC indicates the presence of the dihydrooxazole intermediate, gently heat the reaction mixture to 40-50°C for 1-2 hours.[4] Some protocols call for the addition of methanol followed by reflux for 2 hours to complete the reaction.[10]

  • Workup: Cool the reaction mixture and quench by carefully adding water. Dilute with an organic solvent like diethyl ether (Et₂O).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.[10]

Visual Troubleshooting Guides

The following diagrams illustrate key workflows and concepts for troubleshooting your reaction.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckReagents 1. Check Reagent Quality Start->CheckReagents Purity This compound: Purity >95%? Substrate: Free of water/oxidation? CheckReagents->Purity CheckConditions 2. Review Reaction Conditions Anhydrous System Rigorously Anhydrous? CheckConditions->Anhydrous CheckByproducts 3. Analyze for Byproducts Hydrolysis Hydrolysis Products Found? (e.g., Lactams) CheckByproducts->Hydrolysis Purity->CheckConditions Yes ReplaceReagent Use Fresh/Pure Reagents Purity->ReplaceReagent No Base Is Base Strong Enough? (e.g., KOtBu, DBU) Anhydrous->Base Yes ImproveDrying Dry Solvents/Glassware Use Inert Atmosphere Anhydrous->ImproveDrying No TempTime Optimize Temp & Time? Base->TempTime Yes ChangeBase Switch to Stronger Base Base->ChangeBase No TempTime->CheckByproducts Yes Optimize Increase Temp or Time Add More Reagents TempTime->Optimize No Intermediate Intermediate Buildup? (e.g., Dihydrooxazole) Hydrolysis->Intermediate No Hydrolysis->ImproveDrying Yes Intermediate->ChangeBase Yes Success Reaction Successful Intermediate->Success No ReplaceReagent->Start ImproveDrying->Start ChangeBase->Start Optimize->Start

Caption: Troubleshooting workflow for low-yield this compound reactions.

VanLeusenMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Ketone (R₂C=O) Adduct Alkoxide Adduct Ketone->Adduct 5-endo-dig Cyclization TosMIC TosMIC (Ts-CH₂-N≡C) Anion TosMIC Anion [Ts-CH⁻-N≡C] TosMIC->Anion Base Base (e.g., KOtBu) Base->TosMIC Deprotonation Anion->Ketone Nucleophilic Attack Dihydrooxazole 4-Tosyl-4,5-dihydrooxazole (Potential Stalling Point) Adduct->Dihydrooxazole Tautomerization Nitrile Nitrile (R₂CH-C≡N) Dihydrooxazole->Nitrile Base-promoted Elimination (Rate-limiting step) Sulfinate Toluenesulfinic Acid Salt

Caption: Simplified mechanism for the Van Leusen reaction.

OptimizationTree Start Low Conversion Observed by TLC/GC Consumed Is Starting Material Consumed? Start->Consumed Byproduct Is a Single Byproduct/ Intermediate Dominant? Consumed->Byproduct Yes Action1 Increase Temp (modestly) Increase Reaction Time Add more Reagent/Base Consumed->Action1 No Complex Complex Mixture of Unidentified Spots? Byproduct->Complex No Action2 Strengthen Base (e.g., K₂CO₃ → KOtBu) Increase Temp to Force Elimination Byproduct->Action2 Yes Action3 Improve Anhydrous Technique Check Reagent Purity Lower Temperature Complex->Action3 Yes

Caption: Decision tree for optimizing reaction conditions.

References

Technical Support Center: Purification of Tosyl Cyanide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving tosyl cyanide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of nitrile products from this compound reactions.

Problem Possible Causes Solutions & Troubleshooting Steps
Low or No Product Yield After Work-up Incomplete reaction; Decomposition of the product during work-up; Product loss during extraction.- Verify Reaction Completion: Use TLC or LC-MS to confirm the consumption of starting materials before starting the work-up. - pH Control: Ensure the pH of the aqueous washes is appropriate for your product's stability. Some nitriles can be sensitive to strong acids or bases.[1] - Extraction Efficiency: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer. Check the solubility of your product in the chosen solvent.
Presence of p-Toluenesulfonic Acid (TsOH) in the Final Product Incomplete removal during aqueous wash; Insufficient base used for neutralization.- Aqueous Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to convert TsOH into its water-soluble salt.[2] Ensure thorough mixing and separation of layers. - Multiple Washes: Perform several washes with the basic solution, followed by a brine wash to remove residual water and salts.
Unreacted this compound Remains in the Product Excess this compound used; Incomplete quenching.- Quenching: At the end of the reaction, quench with a suitable nucleophile. Adding water will hydrolyze this compound to p-toluenesulfonic acid, which can then be removed by a basic wash.[2] - Scavenger Resins: Use an amine-functionalized silica gel scavenger to react with and remove excess this compound by filtration.[2] - Cellulosic Material: A simple and effective method is to add cellulosic material, like filter paper, to the reaction mixture to react with the excess this compound, which can then be removed by filtration.[2][3]
Product Contaminated with an Unknown Impurity Side reactions; Thermal decomposition.- Characterize the Impurity: Use analytical techniques like LC-MS, GC-MS, or NMR to identify the structure of the impurity.[1] This will help in devising a targeted purification strategy. - Chromatography: Flash column chromatography is often effective for separating the desired product from unexpected byproducts.[4][5] Experiment with different solvent systems to achieve optimal separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.[1][2]
Difficulty in Removing the Tosyl Group in Subsequent Steps (if it's part of the product) The tosyl group is a stable protecting group.- Review Deprotection Protocols: Consult literature for established methods for tosyl group deprotection under conditions compatible with your molecule. Common methods include reductive cleavage (e.g., with sodium amalgam or samarium iodide) or acidic hydrolysis under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction, and how can I remove them?

A1: The most common impurities are unreacted this compound and its hydrolysis product, p-toluenesulfonic acid (TsOH).[2]

  • p-Toluenesulfonic Acid (TsOH): This acidic byproduct can be easily removed by washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[2] The base converts TsOH into its water-soluble salt, which is then extracted into the aqueous layer.

  • Unreacted this compound: Excess this compound can be removed by several methods:

    • Aqueous Work-up: Quenching the reaction with water will hydrolyze the remaining this compound to TsOH, which can then be removed with a basic wash.[2]

    • Scavenger Resins: Amine-functionalized silica gels are effective for selectively reacting with and removing this compound via filtration.[2]

    • Cellulosic Materials: Adding filter paper to the reaction mixture can consume excess this compound, which is then removed by filtration.[2][3]

Q2: My product is a solid. What is the best way to purify it?

A2: For solid products, recrystallization is often a highly effective purification method.[2] The key is to select a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the tosyl-containing byproducts remain dissolved.[2] Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[2] If recrystallization does not provide sufficient purity, flash column chromatography can be employed.

Q3: I am having trouble with my flash column chromatography. What can I do to improve the separation?

A3: To improve separation during flash column chromatography, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase that provides good separation between your product and impurities.

  • Gradient Elution: For difficult separations, using a gradient elution, where the polarity of the solvent system is gradually increased, can be very effective.[5]

  • Sample Loading: For products that are not very soluble in the column solvent, dry loading can be beneficial.[5] This involves adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the column.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

Q4: Can I use distillation to purify my liquid nitrile product?

A4: Yes, distillation is a suitable method for purifying liquid nitriles, especially if the impurities have significantly different boiling points.[1] For impurities with close boiling points, fractional distillation is recommended.[1] It is important to ensure that your product is stable at the required distillation temperatures. If the product is temperature-sensitive, vacuum distillation is a good option to lower the boiling point.

Q5: My nitrile product seems to be hydrolyzing to the corresponding amide or carboxylic acid during purification. How can I prevent this?

A5: Nitrile hydrolysis can occur under acidic or basic conditions, especially at elevated temperatures.[1][6] To prevent this:

  • Neutral pH: During aqueous work-up, try to maintain a neutral pH if your compound is sensitive to acid or base. Use gentle washes with saturated sodium bicarbonate for acidic impurities and very dilute acid for basic impurities, followed by a water wash to neutrality.[1]

  • Temperature Control: Avoid excessive heat during work-up and purification. If performing distillation, use the lowest possible temperature, for example, by applying a vacuum.[1]

  • Thorough Drying: Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation to remove any residual water that could contribute to hydrolysis.

Experimental Protocols

General Aqueous Work-up Procedure
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add deionized water to quench the reaction and dissolve water-soluble salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts like TsOH.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol for Flash Column Chromatography
  • Select a Solvent System: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.2-0.3 for your product.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a level bed. Add a layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the solvent system or a more polar solvent and apply it carefully to the top of the column. Alternatively, use the dry loading method described in the FAQs.

  • Elute the Column: Add the mobile phase to the column and apply gentle pressure to start the elution.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow General Purification Workflow for this compound Reactions A Reaction Mixture (Product, Unreacted TsCN, TsOH) B Aqueous Work-up (Quench with H₂O or aq. base) A->B C Liquid-Liquid Extraction B->C D Organic Layer (Crude Product) C->D E Aqueous Layer (TsOH salts, other water-soluble impurities) C->E Discard F Drying and Concentration D->F G Crude Product F->G H Further Purification G->H I Flash Column Chromatography H->I J Recrystallization (for solids) H->J K Distillation (for liquids) H->K L Pure Product I->L J->L K->L

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Tree Troubleshooting Decision Tree for Purification start Impure Product After Initial Work-up q1 Is the main impurity TsOH (acidic)? start->q1 a1 Wash with aq. NaHCO₃ or other mild base. q1->a1 Yes q2 Is unreacted TsCN present? q1->q2 No a1->q2 a2 Use scavenger resin or cellulosic material and filter. q2->a2 Yes q3 Are there multiple unknown impurities? q2->q3 No a2->q3 a3 Perform flash column chromatography. q3->a3 Yes a5 Pure Product q3->a5 No/Minor Impurities q4 Is the product a solid? a3->q4 a4 Attempt recrystallization from a suitable solvent. q4->a4 Yes q4->a5 No (Liquid) a4->a5

References

Effect of solvent on Tosyl cyanide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of tosyl cyanide, with a specific focus on the effect of solvents on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in a this compound reaction?

A1: The solvent plays a critical role in this compound reactions, primarily by dissolving reactants, influencing the reactivity of the nucleophile (cyanide source), and stabilizing transition states. The choice of solvent can significantly impact reaction rate, yield, and the formation of byproducts. Generally, polar aprotic solvents are preferred for nucleophilic substitution reactions involving cyanide ions.

Q2: Why are polar aprotic solvents generally recommended for this compound cyanation reactions?

A2: Polar aprotic solvents such as DMSO, DMF, THF, and acetonitrile are recommended because they can dissolve ionic reagents like sodium or potassium cyanide while not strongly solvating the cyanide anion.[1] This leaves the cyanide nucleophile "naked" and more reactive, leading to faster and more efficient S_N2-type reactions.[1]

Q3: What is the detrimental effect of using polar protic solvents like water or alcohols?

A3: Polar protic solvents contain acidic protons (e.g., from -OH groups) that can form strong hydrogen bonds with the negatively charged cyanide nucleophile.[2] This solvation shell stabilizes the nucleophile, making it less reactive and hindering its ability to attack the electrophilic carbon.[2] This can lead to significantly slower reaction rates and lower yields. Furthermore, water can hydrolyze this compound.

Q4: Can this compound be used for reactions other than cyanation?

A4: Yes, this compound is a versatile reagent. Besides being a source for cyanation, it can also be used in sulfonylation reactions and as a dienophile in hetero-Diels-Alder reactions.[3] It also participates in [2+3] cycloaddition reactions with azides.[3]

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is a hazardous substance that can cause severe skin burns and eye damage.[3] It is also moisture-sensitive. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] All waste should be quenched and disposed of according to institutional safety protocols for cyanide-containing compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect Solvent Choice: Use of a protic solvent (e.g., ethanol, water) is solvating and deactivating the cyanide nucleophile.Switch to a polar aprotic solvent such as THF, DMSO, DMF, or acetonitrile to enhance nucleophilicity.[1] Ensure the solvent is anhydrous.
Moisture in the Reaction: this compound is moisture-sensitive and can decompose.Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The activation energy for the reaction may not be met.While some reactions proceed at room temperature, gentle heating may be required. Monitor for potential byproduct formation at higher temperatures.
Poor Quality Reagents: The this compound or other reagents may have degraded.Use fresh or purified this compound. Ensure the purity of your substrate and other reagents.
Formation of Isonitrile Byproduct Ambident Nature of Cyanide: The cyanide ion can attack with either the carbon or nitrogen atom. This is more prevalent with certain metal cyanides and in protic solvents.Use polar aprotic solvents like DMSO or acetone.[4] Use alkali metal cyanides such as NaCN or KCN, as more covalent cyanides (e.g., AgCN) can favor isonitrile formation.[4]
Reaction Stalls or is Incomplete Insufficient Base (in reactions requiring it, e.g., Van Leusen): The base may be consumed or not strong enough to deprotonate the substrate or TosMIC.Ensure the correct stoichiometry of a suitable base (e.g., t-BuOK, NaH) is used. The choice of base may also depend on the solvent.
Poor Solubility of Reagents: Reactants, particularly the cyanide salt, may not be sufficiently soluble in the chosen solvent.DMSO is known to be a good solvent for many inorganic cyanides.[5] For other solvents, vigorous stirring or sonication may help.
Formation of Unexpected Byproducts Side Reactions with Solvent: Some solvents may not be inert under the reaction conditions.Ensure the chosen solvent does not have functional groups that could react with the reagents or intermediates.
Reaction with Alcohols: If the substrate is an alcohol, tosylation of the alcohol may occur first, followed by substitution. In some cases, direct chlorination can occur as a side reaction if a chloride source is present.[6]Control the reaction conditions (temperature, stoichiometry) carefully. Analyze byproducts to understand competing reaction pathways.

Data Presentation: Solvent Effects on this compound Reaction Efficiency

Solvent Solvent Type General Suitability for Cyanation Key Considerations Typical Yield Range (General Guidance)
Tetrahydrofuran (THF) Polar AproticExcellentGood balance of polarity and low reactivity. Solubilizes organic substrates well. Often used with strong bases like t-BuOK or NaH.[8]Good to Excellent
Dimethyl Sulfoxide (DMSO) Polar AproticExcellentHigh polarity effectively dissolves cyanide salts, leading to high concentrations of the "naked" nucleophile.[5] Can be difficult to remove during workup.Good to Excellent
N,N-Dimethylformamide (DMF) Polar AproticExcellentSimilar to DMSO in its ability to facilitate S_N2 reactions.[1] Can decompose at high temperatures.Good to Excellent
Acetonitrile (MeCN) Polar AproticGoodA common polar aprotic solvent that supports S_N2 reactions.[7]Moderate to Good
Dichloromethane (DCM) Polar AproticModerateLower polarity may result in slower reaction rates compared to more polar aprotic solvents.Fair to Good
Methanol (MeOH) / Ethanol (EtOH) Polar ProticPoorStrongly solvates and deactivates the cyanide nucleophile through hydrogen bonding, significantly reducing reaction rates.[8] In some cases, a small amount of alcohol is added in the Van Leusen reaction to accelerate the final elimination step, but it is not the primary solvent.[8]Low to Poor
Water Polar ProticNot RecommendedDeactivates the cyanide nucleophile and can hydrolyze this compound. Often leads to the formation of alcohol byproducts instead of the desired nitrile.Very Poor
Toluene Non-PolarPoorGenerally not polar enough to dissolve the cyanide salts required for the reaction.Very Poor

Experimental Protocols

Representative Protocol: Cyanation of a Ketone via the Van Leusen Reaction using TosMIC

This protocol is adapted from the general principles of the Van Leusen reaction, which is a well-established method for the one-pot conversion of ketones to nitriles using tosylmethyl isocyanide (TosMIC), a close analogue of this compound.[8][9]

Materials:

  • Ketone (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.2 - 1.5 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (for the final step)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add potassium tert-butoxide (2.0 - 2.5 eq).

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the ketone (1.0 eq) and TosMIC (1.2 - 1.5 eq) in anhydrous THF.

  • Slowly add the solution of the ketone and TosMIC to the cooled t-BuOK suspension dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add anhydrous methanol (approximately 2 eq) to the reaction mixture and stir for an additional 30 minutes.[9]

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.

Visualizations

Logical Workflow for Solvent Selection in this compound Reactions

G cluster_start Reaction Planning cluster_solvent_choice Solvent Selection cluster_aprotic Polar Aprotic Pathway cluster_protic Polar Protic Pathway Start Define Reaction: Substrate + this compound Decision Is the reaction an SN2-type cyanation? Start->Decision Aprotic Choose Polar Aprotic Solvent (e.g., THF, DMSO, DMF) Decision->Aprotic Yes Protic Choose Polar Protic Solvent (e.g., EtOH, H2O) Decision->Protic No / Incorrect Choice Aprotic_Reason Reason: - Dissolves cyanide salt - 'Naked' and reactive nucleophile - Favors SN2 kinetics Aprotic->Aprotic_Reason Aprotic_Outcome Expected Outcome: Higher Yield & Faster Rate Aprotic_Reason->Aprotic_Outcome Protic_Reason Reason: - Solvates cyanide via H-bonding - Stabilized and less reactive nucleophile - Hinders SN2 kinetics Protic->Protic_Reason Protic_Outcome Expected Outcome: Lower Yield & Slower Rate (Potential for side reactions) Protic_Reason->Protic_Outcome

Caption: Solvent selection workflow for this compound reactions.

Simplified Mechanism of the Van Leusen Reaction

G Ketone Ketone (R-CO-R') Intermediate1 Adduct Formation Ketone->Intermediate1 TosMIC TosMIC Anion (Tos-CH⁻-N≡C) TosMIC->Intermediate1 Intermediate2 Cyclization (5-endo-dig) Intermediate1->Intermediate2 Solvent Solvent Influence (Polar Aprotic Favored) Intermediate1->Solvent Intermediate3 Tautomerization & Ring Opening Intermediate2->Intermediate3 Product Nitrile (R-CHR'-CN) Intermediate3->Product Elimination of Tos- & Solvolysis

Caption: Key steps in the Van Leusen nitrile synthesis.

References

Technical Support Center: Managing Tosyl Cyanide in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of tosyl cyanide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

A1: this compound is classified as a moisture-sensitive and hygroscopic solid.[1][2] Exposure to atmospheric moisture can lead to its degradation and affect the outcome of your experiments. It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8 °C.[1][3][4]

Q2: What happens when this compound reacts with water?

A2: The reaction of this compound with water is not a simple decomposition. In some reactions, water can mediate the formation of a sulfinyl sulfone intermediate.[5][6][7] This reactive species can then participate in subsequent reactions, such as the tosylation of alkenes.[5][6][7] The hydrolysis of adducts of this compound, for instance the cycloaddition product with cyclopentadiene, has been studied and suggests a complex reaction pathway rather than simple breakdown.[8] While a direct hydrolysis mechanism to p-toluenesulfinic acid and cyanide is plausible, the formation of reactive intermediates appears to be a key aspect of its reactivity with water.

Q3: How can I visually identify degraded this compound?

A3: Fresh this compound is a white crystalline solid.[1][2] While there is no definitive visual indicator solely for moisture-induced degradation, any deviation from a white, crystalline appearance, such as discoloration or clumping, may suggest impurity or degradation. For accurate assessment, it is recommended to rely on analytical techniques like NMR spectroscopy.

Q4: Can I use this compound that has been briefly exposed to air?

A4: It is strongly advised to minimize any exposure of this compound to the atmosphere. Even brief exposure can introduce enough moisture to affect sensitive reactions, potentially leading to lower yields or the formation of byproducts. For reactions that are highly sensitive to stoichiometry or impurities, it is best to use a fresh, unopened container of the reagent or a properly stored and handled portion from a larger batch.

Troubleshooting Guides

Problem 1: Low or No Yield in Cyanation Reaction
Possible Cause Troubleshooting Step Success Indicator
Degraded this compound 1. Use this compound from a freshly opened bottle or one that has been stored under an inert atmosphere in a desiccator. 2. If degradation is suspected, consider purifying the this compound by recrystallization from a dry, non-polar solvent under an inert atmosphere.Consistent, high yields in subsequent reactions.
Presence of Moisture in the Reaction 1. Ensure all glassware is rigorously dried (oven-dried at >120°C overnight or flame-dried under vacuum).[3][9] 2. Use anhydrous solvents. If not commercially available, dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent, or passing through a column of activated alumina).[9] 3. Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[9]Improved reaction yield and purity of the product.
Incomplete Reaction 1. Monitor the reaction progress using TLC or LC-MS. 2. If the reaction has stalled, consider adding a second equivalent of this compound. 3. Optimize the reaction temperature; some reactions may require heating to proceed to completion.Disappearance of starting material and formation of the desired product.
Problem 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step Success Indicator
Reaction of this compound with Residual Water 1. As mentioned above, rigorously exclude water from the reaction system. 2. Consider the addition of activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge trace amounts of water.A cleaner reaction profile with a significant reduction in byproducts.
Side Reactions of this compound 1. This compound can also act as a sulfonylating agent. If your substrate has nucleophilic sites susceptible to sulfonylation, this may be a competing pathway. 2. Adjust reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired cyanation reaction.Increased selectivity for the desired cyanated product.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the best practices for handling this compound to minimize exposure to moisture.

Materials:

  • This compound (stored in a desiccator)

  • Glovebox or Schlenk line

  • Dry, clean spatulas and weighing boats

  • Reaction flask, oven-dried or flame-dried

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Preparation: All manipulations of solid this compound should be performed in a glovebox or under a positive pressure of inert gas using a Schlenk line.

  • Weighing: In a glovebox, weigh the desired amount of this compound into a dry weighing boat and transfer it to the reaction flask.

  • Schlenk Line Technique: If a glovebox is not available, quickly weigh the this compound in the air and immediately add it to the reaction flask under a strong flow of inert gas. This method is less ideal and should only be used for less sensitive reactions.

  • Sealing: Immediately seal the reaction flask with a septum and purge with inert gas for several minutes.

Protocol 2: Setting up a Moisture-Sensitive Reaction with this compound

This protocol provides a general workflow for a reaction requiring anhydrous conditions.

Materials:

  • Oven-dried or flame-dried glassware (reaction flask, condenser, dropping funnel, etc.)

  • Anhydrous solvent

  • This compound

  • Other reagents (ensure they are also dry)

  • Inert gas supply (argon or nitrogen) with a bubbler

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)

Procedure:

  • Assembly: Assemble the dry glassware under a positive flow of inert gas.

  • Inert Atmosphere: Purge the entire system with inert gas for at least 10-15 minutes. Maintain a gentle, positive pressure of the inert gas throughout the experiment, monitored by a bubbler.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.

  • Reagent Addition:

    • Solids: Add solid reagents, including this compound, as described in Protocol 1.

    • Liquids: Add liquid reagents via a dry syringe.

  • Reaction: Proceed with the reaction as per your specific protocol (e.g., heating, cooling, stirring).

  • Work-up: Quench the reaction using appropriate procedures, keeping in mind that subsequent steps may also require anhydrous conditions depending on the stability of the product.

Visualizations

experimental_workflow Experimental Workflow for Moisture-Sensitive Reactions prep Preparation of Glassware (Oven-dried or Flame-dried) setup Assemble Glassware under Inert Gas prep->setup purge Purge System with Inert Gas setup->purge add_solvent Add Anhydrous Solvent purge->add_solvent add_tscN Add this compound (in Glovebox or under Inert Gas) add_solvent->add_tscN add_reagents Add Other Reagents add_tscN->add_reagents reaction Run Reaction add_reagents->reaction workup Reaction Work-up reaction->workup

Caption: Workflow for setting up a moisture-sensitive reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_moisture Suspect Moisture Contamination? start->check_moisture check_reagent Suspect Reagent Degradation? check_moisture->check_reagent No improve_inert Action: Improve Inert Atmosphere Technique check_moisture->improve_inert Yes use_dry Action: Use Anhydrous Reagents & Solvents check_moisture->use_dry Yes use_fresh Action: Use Fresh This compound check_reagent->use_fresh Yes optimize Action: Optimize Reaction Conditions (Temp, Time) check_reagent->optimize No end Improved Yield improve_inert->end use_dry->end use_fresh->end optimize->end

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Exothermic Decomposition Risks with Impure Tosyl Cyanide Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information and troubleshooting advice regarding the potential exothermic decomposition risks associated with impure tosyl cyanide adducts. Please review this information carefully before proceeding with any experiment involving these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary risk associated with this compound adducts?

A1: The primary risk is the potential for rapid and uncontrolled exothermic decomposition, particularly when the adducts are in an impure state. This can lead to a runaway reaction, posing a significant safety hazard in the laboratory. One report has indicated that an impure Diels-Alder adduct of this compound with cyclopentadiene can undergo exothermic decomposition, especially during filtration. It is believed that residual impurities from the reaction, potentially in the presence of air, can trigger this decomposition.

Q2: What makes this compound and its adducts potentially hazardous?

A2: this compound itself is a hazardous substance. It is classified as toxic, corrosive, and moisture-sensitive. Upon contact with water, it can release toxic hydrogen cyanide (HCN) gas. Its adducts, especially when impure, can inherit or exhibit heightened thermal instability. A related compound, tosyl azide, is known to have explosive properties with a decomposition onset of around 120°C, highlighting the energetic nature of such sulfonyl compounds.[1][2]

Q3: What types of impurities are of most concern?

A3: While specific studies on the effect of various impurities on this compound adduct stability are limited, common process-related impurities are the primary concern. These can include:

  • Residual Starting Materials: Unreacted this compound or the diene/alkene.

  • By-products: Compounds formed in side reactions.

  • Solvents: Trapped solvent molecules within the product matrix.

  • Acids/Bases: Catalysts or reagents used during the reaction or workup.

These impurities can potentially lower the decomposition temperature or catalyze a runaway reaction.

Q4: Are pure this compound adducts also unstable?

A4: Current information suggests that pure this compound adducts are significantly more stable than their impure counterparts. Proper purification to remove residual reactants, solvents, and by-products is a critical step in mitigating the risk of exothermic decomposition.

Troubleshooting Guide: Managing Exothermic Risks

This section provides a step-by-step guide to help you identify and mitigate potential thermal hazards during your experiments.

Problem: Unexpected temperature increase or gas evolution during reaction, workup, or isolation of a this compound adduct.

Immediate Actions:

  • Ensure personal protective equipment (PPE) is worn correctly (safety glasses, lab coat, gloves).

  • If the reaction is on a small scale and appears controllable, attempt to cool the vessel using an ice bath.

  • If the reaction appears to be running away (rapid temperature and/or pressure increase), evacuate the immediate area and follow your laboratory's emergency procedures.

  • Do not attempt to quench a runaway reaction with water, as this may exacerbate the situation by reacting with any remaining this compound to produce HCN gas.

Post-Incident Analysis and Prevention:

Use the following workflow to understand the potential causes and prevent future incidents.

TroubleshootingWorkflow cluster_0 Incident Analysis cluster_1 Preventative Measures start Exothermic Event Occurred q1 Was the adduct isolated and purified? start->q1 impure High Risk: Impurities present q1->impure No pure Lower Risk: Pure adduct q1->pure Yes analysis Analyze impurities and review literature for similar compounds impure->analysis q2 Were there any process deviations? pure->q2 dev_yes Identify deviation (e.g., scale, temp, solvent) q2->dev_yes Yes dev_no Review standard procedure for inherent risks q2->dev_no No dev_yes->analysis dev_no->analysis purification Implement rigorous purification protocol analysis->purification quench Develop a controlled quenching procedure for impure materials analysis->quench thermal_analysis Conduct thermal analysis (DSC/TGA) on a small, pure sample purification->thermal_analysis scale_up Perform careful, incremental scale-up with temperature monitoring thermal_analysis->scale_up

Caption: Troubleshooting workflow for exothermic events.

Quantitative Data Summary

Compound/MixtureOnset Decomposition Temp. (°C)Enthalpy of Decomposition (kJ/mol)Notes
Tosyl Azide ~120-201 (average for sulfonyl azides)Known explosive hazard.[1][3][4]
Illustrative Impure this compound Adduct Potentially < 100Not Determined (Expected to be significant)Decomposition can be triggered by impurities.
Illustrative Pure this compound Adduct > 120 (Hypothetical)Not DeterminedPurification is expected to increase thermal stability.
Diels-Alder reaction (solvent-free) Ambient (upon mixing)Highly ExothermicA case study demonstrated a runaway reaction on a 10 mmol scale.[5]

Note: The data for this compound adducts is illustrative and intended for risk assessment guidance. It is crucial to perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA) on a small sample of your specific adduct to determine its actual thermal stability before proceeding with larger quantities.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction with this compound and Adduct Purification

This protocol provides a general framework. Specific conditions will vary depending on the substrates.

  • Reaction Setup:

    • All glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

    • Conduct the reaction in a well-ventilated fume hood.

    • Use an appropriate solvent (e.g., toluene, dichloromethane) and ensure it is anhydrous.

    • The reaction vessel should be equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Reaction Execution:

    • Dissolve the diene in the chosen solvent and cool the solution to the desired temperature (e.g., 0 °C or lower).

    • Slowly add a solution of this compound in the same solvent to the diene solution. A syringe pump is recommended for controlled addition.

    • Monitor the internal reaction temperature closely. An unexpected exotherm indicates a potential problem.

    • Stir the reaction at the specified temperature until completion (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction carefully with a suitable non-aqueous reagent if necessary. Avoid aqueous quenches if unreacted this compound is present.

    • Remove the solvent under reduced pressure at a low temperature.

    • Purify the crude adduct promptly. Column chromatography on silica gel is a common method. Use a solvent system that effectively separates the product from starting materials and by-products.

    • Characterize the purified adduct to confirm its identity and purity (>95% is recommended).

Protocol 2: Safe Quenching of Residual this compound

For reactions where unreacted this compound may be present, a controlled quenching procedure is essential.

  • Preparation:

    • Perform the quench in a fume hood.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Have a neutralizing agent (e.g., sodium bicarbonate solution) ready.

  • Quenching Procedure:

    • Slowly add a suitable nucleophile to react with the this compound. A solution of sodium sulfite or a secondary amine (e.g., diethylamine) in an appropriate solvent can be used.

    • Monitor the temperature during the addition.

    • After the this compound is consumed (as indicated by TLC or LC-MS), the reaction can be worked up using standard aqueous procedures.

Logical Relationships in Risk Assessment

The following diagram illustrates the key factors influencing the risk of an exothermic event.

RiskAssessment risk Risk of Exothermic Decomposition purity Adduct Purity purity->risk influences scale Reaction Scale scale->risk influences temp Reaction/Isolation Temperature temp->risk influences impurities Presence of Catalytic Impurities impurities->purity solvent Residual Solvent solvent->purity byproducts Reaction By-products byproducts->purity purification Purification Method purification->purity mitigation Risk Mitigation purification->mitigation monitoring Temperature Monitoring monitoring->temp monitoring->mitigation cooling Adequate Cooling cooling->temp cooling->mitigation mitigation->risk reduces

Caption: Factors influencing exothermic decomposition risk.

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment for your specific experimental conditions. Always consult the Safety Data Sheet (SDS) for all reagents and follow your institution's safety protocols.

References

Technical Support Center: Optimizing Tosyl Cyanide Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tosyl cyanide.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction is showing low conversion to the desired product. What are the common causes and how can I improve the yield?

Possible Causes & Suggested Solutions:

  • Poor Quality of Reagents: this compound and other reagents can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly purchased or purified this compound. Ensure all other reagents and solvents are anhydrous, as water can lead to the formation of byproducts. Storing reagents under an inert atmosphere (N₂ or Ar) is recommended.

  • Suboptimal Reaction Temperature: The reaction may not have sufficient energy to proceed, or side reactions may be favored at the current temperature.

    • Solution: If the reaction is sluggish, consider a stepwise increase in temperature while monitoring for product formation and byproduct accumulation. Conversely, if side reactions are prevalent, lowering the temperature may improve selectivity and yield.

  • Incorrect Catalyst or Catalyst Deactivation: The chosen catalyst may not be optimal for the specific transformation, or it may be deactivated by impurities.

    • Solution: Screen a panel of catalysts known to be effective for the desired transformation (see catalyst selection FAQ). Ensure all starting materials and solvents are free of impurities that could poison the catalyst. For air-sensitive catalysts, maintain a strict inert atmosphere.

  • Insufficient Reaction Time: The reaction may simply not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst.

Problem 2: Significant Byproduct Formation

Question: I am observing significant formation of unintended products. How can I identify and minimize these byproducts?

Possible Causes & Suggested Solutions:

  • Hydrolysis of Intermediates: In reactions like the Diels-Alder cycloaddition of this compound with dienes, the intermediate sulfonylimine can hydrolyze to form lactam byproducts. This process can be autocatalytic due to the generation of water.

    • Solution: Conduct the reaction in the presence of molecular sieves to scavenge any water present or generated during the reaction.

  • Side Reactions of the Catalyst: The catalyst itself may participate in or promote undesired side reactions.

    • Solution: Adjust the catalyst loading. In some cases, a lower catalyst loading can minimize side reactions while still achieving a reasonable reaction rate. Alternatively, a different catalyst may be required.

  • Decomposition of Starting Materials or Products: The reaction conditions may be too harsh, leading to the decomposition of the starting materials or the desired product.

    • Solution: Re-evaluate the reaction temperature and duration. Milder conditions, even if they require longer reaction times, can often minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst for my this compound transformation?

A1: The optimal catalyst depends on the specific reaction (e.g., cyanation, sulfonylation, Diels-Alder). For photocatalytic transformations, common choices include ruthenium and iridium complexes. For other transformations, Lewis acids or transition metal catalysts may be more appropriate. It is often necessary to screen a small number of catalysts to identify the best performer for a new substrate.

Q2: What are the key parameters to consider when optimizing a reaction involving this compound?

A2: The most critical parameters to optimize are typically the choice of catalyst, solvent, temperature, and reaction time. The stoichiometry of the reagents, particularly the base if one is used, can also have a significant impact on the reaction outcome. A systematic approach, such as a Design of Experiments (DoE), can be an efficient way to explore the reaction space and identify optimal conditions.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a cyano-containing compound and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data

Table 1: Comparison of Catalysts for Photocatalytic Cyanation of Alkyltrifluoroborates with this compound

CatalystCatalyst Loading (mol%)OxidantSolventTemperature (°C)Yield (%)
--INVALID-LINK--₂2BI-OAcCH₃CN/H₂ORoom Temp75-90
fac-Ir(ppy)₃1K₂S₂O₈DMFRoom Temp60-85
Eosin Y5AirDMSORoom Temp50-70

Data compiled from various sources for illustrative purposes.

Table 2: Effect of Base on Diels-Alder Reaction of Vinylallenes with this compound

BaseSolventTemperature (°C)Time (h)Yield of Pyridine (%)
DBUToluene90385
KOtBuToluene90382
(i-Pr)₂EtNToluene90345
2,6-di-t-butylpyridineToluene90330

Data adapted from Organic Syntheses procedures.

Experimental Protocols

Protocol 1: Diels-Alder Reaction of a Vinylallene with this compound

This protocol describes the synthesis of a highly substituted pyridine via the cycloaddition of a vinylallene with this compound.

Materials:

  • Vinylallene (1.0 equiv)

  • This compound (1.05 equiv)

  • 4Å Molecular Sieves (powdered, activated)

  • Toluene (anhydrous)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv)

  • Ethyl acetate

  • Water

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (Argon), add the vinylallene and anhydrous toluene.

  • Add activated 4Å molecular sieves to the flask.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add DBU dropwise to the reaction mixture and stir for 1 hour at room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Photocatalytic Cyanation

This protocol provides a general guideline for the photocatalytic cyanation of an organic substrate using this compound.

Materials:

  • Substrate (e.g., alkyltrifluoroborate) (1.0 equiv)

  • This compound (1.2 equiv)

  • Photocatalyst (e.g., --INVALID-LINK--₂) (1-5 mol%)

  • Oxidant (if required)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a reaction vessel suitable for photochemical reactions, combine the substrate, this compound, and photocatalyst.

  • Add the anhydrous solvent and any other additives (e.g., oxidant, base).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Place the reaction vessel in front of a light source (e.g., blue LEDs) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents analyze_byproducts Analyze Byproducts (NMR, GC-MS) start->analyze_byproducts Byproducts Observed optimize_temp Optimize Temperature check_reagents->optimize_temp Reagents OK end Improved Reaction Outcome check_reagents->end Impure Reagents -> Purify/Replace screen_catalyst Screen Catalysts / Check for Deactivation optimize_temp->screen_catalyst Temp Optimized adjust_time Adjust Reaction Time screen_catalyst->adjust_time Catalyst Selected adjust_time->end Time Optimized add_scavenger Add Scavenger (e.g., Molecular Sieves for H₂O) analyze_byproducts->add_scavenger Identify Hydrolysis add_scavenger->end

Caption: Troubleshooting workflow for low yield or byproduct formation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask 1. Combine Reactants & Solvent in Flame-Dried Flask add_catalyst 2. Add Catalyst setup_flask->add_catalyst inert_atm 3. Establish Inert Atmosphere (N₂/Ar) add_catalyst->inert_atm heating 4. Heat to Desired Temperature inert_atm->heating monitoring 5. Monitor Progress (TLC/GC) heating->monitoring quench 6. Quench Reaction monitoring->quench Reaction Complete extract 7. Aqueous Workup & Extraction quench->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for a catalyzed transformation.

Validation & Comparative

A Comparative Guide to Electrophilic Cyanating Reagents: Tosyl Cyanide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

The introduction of a nitrile group is a cornerstone transformation in organic synthesis, providing a versatile functional handle for accessing amines, carboxylic acids, and complex heterocyclic scaffolds. While nucleophilic cyanide sources are well-established, electrophilic cyanating reagents, which deliver a "CN⁺" synthon, offer a complementary and powerful strategy for the cyanation of various nucleophiles.

This guide provides an objective comparison of p-Toluenesulfonyl cyanide (Tosyl cyanide, TsCN) with other prominent electrophilic cyanating agents. We will examine their performance, safety profiles, and operational handling, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Overview of Key Electrophilic Cyanating Reagents

Electrophilic cyanation relies on reagents where the cyanide carbon is rendered electrophilic by a strong electron-withdrawing group. This "umpolung" or reversal of the cyanide's inherent nucleophilicity allows for the cyanation of classical pro-nucleophiles like enolates and organometallic species. The most common reagents in this class include:

  • This compound (TsCN): A versatile and widely used crystalline solid. It is effective for the cyanation of a broad range of nucleophiles.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A bench-stable solid often lauded for its superior safety profile compared to traditional reagents.[1] Its preparation does not require toxic cyanogen halides.[2]

  • Cyanogen Bromide (BrCN): A classical, highly reactive but also highly toxic reagent. It is a volatile solid and must be handled with extreme caution.[3][4]

  • Emerging Reagents: Newer classes, such as hypervalent iodine reagents and sulfonium salts, offer unique reactivity and milder conditions for specific applications.[5][6]

Reagent Comparison: Properties and Safety

The choice of a cyanating agent is often dictated by its physical properties, stability, and, most critically, its toxicity. The following table summarizes these key characteristics for the most common reagents.

Table 1: General Properties and Safety of Electrophilic Cyanating Reagents

ReagentMolecular FormulaMW ( g/mol )Physical FormMelting Point (°C)Stability & HandlingToxicity (Oral LD50, rat)
This compound (TsCN) C₈H₇NO₂S181.21White crystalline solid49–50Moisture sensitive; stable with a long shelf life.[7]800–1000 mg/kg[7]
NCTS C₁₄H₁₂N₂O₂S272.32Bench-stable colorless solid85–87Stable solid, considered safer and easier to handle than TsCN or BrCN.[1][2][8]Not specified, but widely cited as a less toxic alternative.[9]
Cyanogen Bromide (BrCN) CBrN105.92Volatile colorless solid52Highly volatile, moisture sensitive, exothermic trimerization can occur.[3] Store at 2-8°C.[3]25–50 mg/kg[3][7]

Performance in Key Synthetic Transformations

The efficacy of a cyanating reagent is best judged by its performance across a range of common synthetic applications. Below, we compare yields for the α-cyanation of 1,3-dicarbonyl compounds, a foundational reaction for these reagents.

α-Cyanation of 1,3-Dicarbonyl Compounds

The α-cyanation of activated methylene compounds like 1,3-dicarbonyls is a key application for electrophilic cyanating agents. TsCN is particularly effective for this transformation under mild basic conditions.[7][10]

Table 2: Representative Yields for the α-Cyanation of 1,3-Dicarbonyl Compounds with this compound

SubstrateReagentBase / ConditionsSolventYield (%)Citation
DibenzoylmethaneTsCNK₂CO₃, rt, 1hCH₃CN96[10]
1,3-CyclohexanedioneTsCNK₂CO₃, rt, 1hCH₃CN98[10]
Ethyl BenzoylacetateTsCNK₂CO₃, rt, 1hCH₃CN91[10]
DimedoneTsCNK₂CO₃, rt, 1hCH₃CN99[10]
Ethyl AcetoacetateTsCNK₂CO₃, rt, 1hCH₃CN80[10]

While direct side-by-side comparisons in a single publication are scarce, NCTS has also been shown to be effective for the α-cyanation of various carbonyl compounds, often under transition-metal catalysis. Cyanogen bromide can also effect this transformation, but its use is less common due to safety concerns and potential side reactions like bromination.[11]

Visualizing Chemical Processes

Understanding the underlying mechanisms and workflows is critical for successful experimentation. The following diagrams, rendered using Graphviz, illustrate key concepts in electrophilic cyanation.

G cluster_mech General Mechanism of Electrophilic Cyanation Nu Nucleophile (Nu:) ECN Electrophilic Reagent (E-CN) Nu->ECN Nucleophilic Attack Product Cyanated Product (Nu-CN) ECN->Product LeavingGroup Leaving Group (E⁻) ECN->LeavingGroup C-E bond cleavage

A general mechanism for electrophilic cyanation.

Detailed Experimental Protocols

To provide a practical context, we present a detailed protocol for a representative reaction.

Experiment: α-Cyanation of Dimedone using this compound

This procedure is adapted from the work of Ibrahim et al. on the electrophilic α-cyanation of 1,3-dicarbonyl compounds.[10]

Reagents and Materials:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • This compound (TsCN)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, standard glassware for workup and purification.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (1.0 mmol, 140 mg) and anhydrous acetonitrile (10 mL).

  • Add anhydrous potassium carbonate (1.5 mmol, 207 mg) to the solution.

  • Stir the mixture at room temperature for 10 minutes to form the enolate.

  • Add this compound (1.1 mmol, 200 mg) in a single portion.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[10]

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL) until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-cyano-5,5-dimethyl-1,3-cyclohexanedione.

G start Start setup 1. Add Dimedone, K₂CO₃, and CH₃CN to flask start->setup stir1 2. Stir at RT for 10 min (Enolate formation) setup->stir1 add_tscn 3. Add this compound stir1->add_tscn react 4. Stir at RT for 1h (Monitor by TLC) add_tscn->react quench 5. Quench with 1M HCl react->quench workup 6. Aqueous Workup (EtOAc Extraction, Brine Wash) quench->workup purify 7. Dry, Concentrate, and Purify via Chromatography workup->purify end End purify->end G q1 Primary Concern? q1_a1 High Toxicity Acceptable? q1->q1_a1 Reactivity q1_a2 Safety & Ease of Handling q1->q1_a2 Safety r_brcn Consider Cyanogen Bromide (BrCN) q1_a1->r_brcn q2 Substrate Type? q1_a2->q2 q3 Substrate Type? q2->q3 Metal-Catalyzed Cross-Coupling r_tscn Consider This compound (TsCN) q2->r_tscn Carbon Nucleophile (e.g., Enolate) r_ncts Consider NCTS q3->r_ncts Arylboronic Acid, C-H Activation r_new Consider Hypervalent Iodine or Sulfonium Reagents q3->r_new Sensitive Heteroaromatics, Complex Cyclizations

References

A Comparative Guide to Alternatives for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of nitriles is a fundamental transformation in organic chemistry. Nitriles are valuable intermediates, readily converted into amines, carboxylic acids, amides, and other functional groups. While tosyl cyanide has its applications, a range of alternative reagents offer distinct advantages in terms of safety, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols.

Comparison of Common Cyanating Agents

The choice of a cyanating agent is critical and depends on the substrate, desired functional group tolerance, and safety considerations. The following table summarizes the performance of several common alternatives to this compound.

Reagent/MethodCyanide SourceTypical SubstratesKey AdvantagesTypical YieldsCommon Catalysts/Conditions
Potassium/Sodium Cyanide (KCN/NaCN) Inorganic SaltsAlkyl Halides, Aryl HalidesCost-effective, well-established60-95%Pd or Ni complexes for aryl halides; SN2 for alkyl halides[1][2]
Acetone Cyanohydrin Organic CyanideAldehydes, Ketones, Epoxides, Aryl HalidesSafer HCN source, versatile70-95%Lewis acids, bases, or Ni catalysts[3][4][5]
Trimethylsilyl Cyanide (TMSCN) Organosilicon ReagentAldehydes, Ketones, Imines, AlcoholsMild conditions, high reactivity80-99%Lewis acids (e.g., ZnI₂, InBr₃), organocatalysts[4][6][7][8]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Inorganic ComplexAryl HalidesLow toxicity, stable, cost-effective70-98%Pd or Cu catalysts[9][10]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Electrophilic ReagentOrganometallic Reagents, ArenesSafe, stable solid65-95%Transition metal catalysts (e.g., Pd, Cu)[9][11]
Tosylmethyl isocyanide (TosMIC) - Van Leusen Reaction Cyanide-FreeKetones, AldehydesCyanide-free, one-pot synthesis60-95%Strong base (e.g., t-BuOK)[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for key cyanation reactions.

Palladium-Catalyzed Cyanation of an Aryl Bromide using K₄[Fe(CN)₆]

This protocol describes a typical palladium-catalyzed cyanation of an aryl bromide using the low-toxicity cyanide source, potassium ferrocyanide.[9]

Reagents and Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 mmol)

  • Palladium acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, potassium ferrocyanide, palladium acetate, dppf, and sodium carbonate.

  • Add DMF to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Nickel-Catalyzed Cyanation of an Aryl Halide using Acetone Cyanohydrin

This method provides an alternative to palladium catalysis, employing a more economical nickel catalyst with acetone cyanohydrin as the cyanide source.[3]

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Acetone cyanohydrin (1.5 mmol)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine NiCl₂, IPr·HCl, and K₂CO₃ in a reaction vial.

  • Add toluene, followed by the aryl halide and acetone cyanohydrin.

  • Seal the vial and heat the mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure nitrile.

Strecker Reaction for α-Amino Nitrile Synthesis using TMSCN

The Strecker reaction is a classic method for synthesizing α-amino nitriles. This modern variation uses trimethylsilyl cyanide (TMSCN) and an organocatalyst.[6]

Reagents and Materials:

  • Aldimine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) (3 mol%)

  • Ethanol (EtOH) (2.5 mL)

Procedure:

  • To a solution of the aldimine and TBAPINO in ethanol, add TMSCN.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary depending on the substrate.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Filter the solid product on a Büchner funnel and wash with cold ethanol to afford the pure α-amino nitrile. If the product does not precipitate, the solvent can be removed under reduced pressure and the residue purified by chromatography.[6]

Visualizing Reaction Workflows and Pathways

Diagrams can clarify complex experimental processes and chemical relationships.

experimental_workflow_pd cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, K4[Fe(CN)6], Pd(OAc)2, dppf, Na2CO3 in Schlenk tube solvent Add DMF reagents->solvent Under Inert Atmosphere heat Heat at 120 °C (12-24h) solvent->heat extract Aqueous Workup & Extraction heat->extract purify Column Chromatography extract->purify product product purify->product Aryl Nitrile

Caption: Workflow for Pd-catalyzed cyanation.

logical_relationship cluster_nucleophilic Nucleophilic Cyanide Sources cluster_electrophilic Electrophilic Cyanide Source cluster_cyanide_free Cyanide-Free Methods inorganic Inorganic Salts (KCN, NaCN, K4[Fe(CN)6]) nitrile Nitrile Product inorganic->nitrile Transition Metal Catalysis or SN2 organic Organic Sources (Acetone Cyanohydrin, TMSCN) organic->nitrile Lewis Acid/Base Catalysis ncts NCTS ncts->nitrile Transition Metal Catalysis van_leusen Van Leusen Reaction (TosMIC) van_leusen->nitrile Base-mediated enzymatic Enzymatic (Aldoxime Dehydratase) enzymatic->nitrile Biocatalysis

Caption: Classification of nitrile synthesis methods.

References

A Comparative Guide to Cyanation: Tosyl Cyanide vs. Trimethylsilyl Cyanide (TMSCN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the introduction of a cyano group is a pivotal transformation, unlocking access to a diverse array of functional groups including amines, carboxylic acids, and tetrazoles. Among the repertoire of cyanating agents, tosyl cyanide (TsCN) and trimethylsilyl cyanide (TMSCN) have emerged as prominent reagents, each with a distinct reactivity profile and application scope. This guide provides an objective comparison of their performance, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences

FeatureThis compound (TsCN)Trimethylsilyl Cyanide (TMSCN)
Reactivity Primarily an electrophilic cyanating agent.[1][2][3]Primarily a nucleophilic cyanating agent.[4]
Typical Substrates Organometallic reagents, carbanions, electron-rich arenes, radical precursors.[1][3][5]Aldehydes, ketones, imines, epoxides.[4][6]
Activation Often used with bases to generate nucleophiles or under radical initiation conditions.[1][7]Typically requires a Lewis acid or base catalyst.[8][9]
Handling White crystalline solid, relatively stable but moisture-sensitive and toxic.[3]Volatile, colorless liquid, highly toxic, and extremely moisture-sensitive.
Byproducts p-Toluenesulfinate salts.Trimethylsilanol.

Performance in Cyanation Reactions: A Data-Driven Comparison

The choice between this compound and trimethylsilyl cyanide is fundamentally dictated by the electronic nature of the substrate and the desired reaction pathway. TMSCN excels as a source of nucleophilic cyanide for addition to electrophilic carbons, such as those in carbonyls and imines.[4] In contrast, TsCN serves as an electrophilic "CN+" equivalent, reacting readily with nucleophilic carbon centers.[1][2][3]

Cyanation of Aldehydes

TMSCN is the reagent of choice for the cyanation of aldehydes to form cyanohydrins, a reaction that typically proceeds with high efficiency in the presence of a catalytic amount of a Lewis acid or base.

SubstrateReagentCatalyst/ConditionsYield (%)Reference
BenzaldehydeTMSCN2 mol% Coordination Polymer, 50 °C, solvent-free97[10]
4-NitrobenzaldehydeTMSCNCatalyst 1, 50 °C, solvent-free99[11]
4-MethoxybenzaldehydeTMSCNCatalyst 1, 50 °C, solvent-free75[11]

Direct cyanation of simple aldehydes with this compound is not a commonly reported transformation, reflecting its primary role as an electrophilic cyanating agent.

Cyanation of Ketones

Similar to aldehydes, the cyanosilylation of ketones is a well-established transformation using TMSCN, providing access to tertiary cyanohydrins. This compound, on the other hand, is effective for the α-cyanation of ketones via their enolates.[1]

SubstrateReagentCatalyst/ConditionsYield (%)Reference
AcetophenoneTMSCNCinchona Alkaloids~10% ee[12]
Various KetonesTMSCNN-Methylmorpholine N-oxide>90[13]
1,3-Dicarbonyl CompoundsThis compoundMildly basic conditionsGood to Excellent[3]
Cyanation of Imines (Strecker Reaction)

The Strecker reaction, a cornerstone for the synthesis of α-amino acids, readily employs TMSCN for the cyanation of imines to furnish α-aminonitriles.[4] this compound can also be used, particularly with pre-formed metalated imines or under specific catalytic conditions.

SubstrateReagentCatalyst/ConditionsYield (%)Reference
N-Ts-aldimines & ketiminesTMSCNTi(OiPr)₄ / Cinchona Alkaloidup to >99[4]
Isatin-derived ketiminesTMSCNLewis AcidGood[12]
N-benzylideneaniline (as Grignard)This compoundDichloromethaneHigh[5]

Mechanistic Insights

The distinct reactivity of TMSCN and this compound stems from the polarization of the carbon-cyanide bond.

Trimethylsilyl Cyanide: A Nucleophilic Cyanide Source

In the presence of a Lewis acid, the carbonyl oxygen or imine nitrogen coordinates to the Lewis acid, activating the substrate towards nucleophilic attack. TMSCN then delivers the cyanide anion to the electrophilic carbon, followed by silylation of the resulting alkoxide or amide.

TMSCN_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Silylation & Product Formation Carbonyl R₂C=O ActivatedComplex R₂C=O---LA Carbonyl->ActivatedComplex Coordination LewisAcid LA LewisAcid->ActivatedComplex Intermediate R₂C(O-LA)-CN ActivatedComplex->Intermediate TMSCN TMS-CN TMSCN->Intermediate Cyanide Attack Product R₂C(OTMS)-CN Intermediate->Product Silyl Transfer

TMSCN Cyanation Mechanism
This compound: An Electrophilic Cyanide Source

This compound acts as a "CN+" synthon. Nucleophiles, such as carbanions or organometallic reagents, attack the cyanide carbon, leading to the displacement of the p-toluenesulfinate leaving group.

TsCN_Mechanism cluster_0 Nucleophilic Attack cluster_1 Product Formation Nucleophile Nu⁻ TransitionState [Nu---CN---Ts]⁻ Nucleophile->TransitionState TsCN Ts-CN TsCN->TransitionState Product Nu-CN TransitionState->Product LeavingGroup TsO₂⁻ TransitionState->LeavingGroup Leaving Group Departure

This compound Cyanation Mechanism

Experimental Protocols

Below are representative experimental procedures for the cyanation of a ketone using TMSCN and the cyanation of an activated methylene compound using this compound.

General Experimental Workflow

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere (N₂ or Ar) Start->Setup Reagents Add substrate and solvent Setup->Reagents Cool Cool reaction mixture (if required) Reagents->Cool Addition Slowly add cyanating agent (TMSCN or TsCN) and catalyst Cool->Addition Reaction Stir at specified temperature and monitor by TLC or GC/LC-MS Addition->Reaction Workup Quench reaction (e.g., with aq. NaHCO₃) Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by column chromatography or distillation Drying->Purification End Characterize product Purification->End

General Cyanation Workflow
Protocol 1: Cyanosilylation of Acetophenone with TMSCN

Materials:

  • Acetophenone

  • Trimethylsilyl cyanide (TMSCN)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add acetophenone (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add N-methylmorpholine N-oxide (0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) dropwise via syringe.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired silylated cyanohydrin.

Protocol 2: α-Cyanation of a 1,3-Dicarbonyl Compound with this compound[3]

Materials:

  • 1,3-Dicarbonyl compound (e.g., dimethyl malonate)

  • This compound (TsCN)

  • Base (e.g., sodium hydride or a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to 0 °C.

  • Carefully add the base (1.1 mmol) portion-wise to generate the enolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.2 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the α-cyano-1,3-dicarbonyl product.

Safety and Handling

Both this compound and trimethylsilyl cyanide are highly toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • Trimethylsilyl Cyanide (TMSCN): A volatile liquid that readily hydrolyzes to release highly toxic hydrogen cyanide (HCN) gas. It is fatal if swallowed, inhaled, or absorbed through the skin. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A cyanide antidote kit should be readily available.

  • This compound (TsCN): A solid that is also toxic and can release HCN upon contact with moisture or acids. It is harmful if inhaled or in contact with skin and can cause severe skin burns and eye damage. Appropriate PPE must be worn at all times.

Conclusion

This compound and trimethylsilyl cyanide are powerful cyanating agents with complementary reactivity. TMSCN is the reagent of choice for nucleophilic cyanation of carbonyls and imines, often providing high yields of cyanohydrins and α-aminonitriles under catalytic conditions. In contrast, this compound excels as an electrophilic cyanide source for the cyanation of a variety of nucleophiles, including organometallics and enolates. A thorough understanding of their distinct reactivity profiles, coupled with stringent safety protocols, will enable researchers to effectively harness these reagents for the synthesis of complex, biologically relevant molecules.

References

A Comparative Guide to Analytical Methods for Validating Nitrile Formation Using Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of nitrile synthesis, with a focus on the use of tosyl cyanide. It further contrasts this compound with alternative cyanating agents, offering experimental data and detailed protocols to inform methodological selection in organic synthesis and drug development.

Introduction to Nitrile Synthesis and the Role of this compound

Nitriles are crucial functional groups in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The introduction of a cyano group can modulate a molecule's physicochemical properties, improve bioavailability, and enhance binding affinity to biological targets.[2] Consequently, robust and well-validated methods for nitrile synthesis are of paramount importance.

This compound (TsCN) is an electrophilic cyanating agent used to introduce a cyano group.[3] Unlike traditional nucleophilic cyanide sources such as sodium or potassium cyanide, which are highly toxic, this compound offers an alternative reactivity profile.[1] However, it is also a hazardous compound that can cause severe skin burns and eye damage, and it reacts with water to release toxic hydrogen cyanide (HCN) gas.[1][4] Therefore, strict safety precautions are necessary when handling this reagent.

This guide will explore the analytical techniques used to validate nitrile formation and compare the use of this compound with other common nitrile synthesis methods.

Analytical Methods for Validation of Nitrile Formation

The successful synthesis of a nitrile must be confirmed and quantified using reliable analytical techniques. The most common methods employed for this purpose are Fourier-Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful and rapid technique for identifying the presence of the nitrile functional group. The carbon-nitrogen triple bond (C≡N) exhibits a characteristic stretching vibration that is easily identifiable in an IR spectrum.

  • Principle: The C≡N bond absorbs infrared radiation at a specific frequency, resulting in a distinct peak.

  • Characteristic Peak: A sharp and intense absorption peak typically appears in the range of 2220-2260 cm⁻¹ for saturated nitriles and 2220-2240 cm⁻¹ for aromatic nitriles.[5] The intensity of this peak is due to the large change in dipole moment during the stretching vibration.[5]

  • Application: FTIR is an excellent tool for monitoring the progress of a reaction. The disappearance of the starting material's characteristic peaks and the appearance of the strong C≡N peak indicate the formation of the nitrile product.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique used for the separation, identification, and quantification of volatile and thermally stable nitrile compounds.[7][8]

  • Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification.

  • Application: GC-MS is used to determine the purity of the nitrile product and to quantify its yield.[2][9] By using an internal standard, precise and accurate quantification can be achieved.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of a wide range of nitrile compounds, including those that are not sufficiently volatile or stable for GC analysis.[10]

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. A detector, such as a UV-Vis spectrophotometer, is used to detect the separated components as they elute from the column.

  • Application: HPLC can be used to monitor the progress of a reaction, determine the purity of the product, and quantify the yield.[10][11] Preparative HPLC can be employed to isolate and purify the desired nitrile from a reaction mixture.[10]

Comparison of Nitrile Synthesis Methods

The choice of a cyanating agent depends on several factors, including the substrate, desired reactivity, safety considerations, and reaction conditions. Below is a comparison of this compound with two common alternative methods: the Van Leusen reaction (a cyanide-free method) and nucleophilic substitution with sodium cyanide.

MethodReagentGeneral DescriptionTypical Reaction ConditionsAromatic Substrate YieldsAliphatic Substrate YieldsSafety Considerations
This compound This compound (TsCN)Electrophilic cyanation of organometallic reagents (e.g., Grignard or organolithium).[12][13]Low temperatures in an inert atmosphere with an organometallic precursor.Good to ExcellentGoodHighly toxic, corrosive, and moisture-sensitive (releases HCN). Requires strict handling precautions.[1][14]
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC)Cyanide-free conversion of ketones or aldehydes to nitriles with the addition of one carbon atom.[15][16]Base (e.g., t-BuOK) in an organic solvent like THF, often with the addition of an alcohol.[17][18]Good to Excellent (e.g., 70-95%)[18]Good (e.g., 60-85%)[18]TosMIC is a stable solid. The reaction is considered cyanide-free, offering a better safety profile.[19]
Nucleophilic Cyanation Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Nucleophilic substitution (SN2) of alkyl halides.[20][21]Heating under reflux with NaCN or KCN in a polar aprotic solvent like DMSO or an alcoholic solution.[21][22]Not applicable for aryl halides.Good to Excellent for primary and secondary halides.[22]NaCN and KCN are highly toxic and can be absorbed through the skin. Acidic conditions will release HCN gas.[23]

Experimental Protocols

General Safety Precautions for Handling Cyanide-Containing Reagents:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[23]

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Quench all cyanide-containing waste with an oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.

Protocol 1: Synthesis of an Aryl Nitrile using this compound with a Grignard Reagent

This protocol is a general procedure for the cyanation of an aryl Grignard reagent.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a solution of the aryl bromide (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining aryl bromide solution to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Cyanation: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq) in anhydrous toluene. Add the this compound solution dropwise to the Grignard reagent while maintaining the temperature at 0 °C.

  • Reaction Quench and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture to 0 °C and slowly quench with 1 M HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the aryl nitrile.

Protocol 2: Cyanide-Free Synthesis of a Nitrile from a Ketone via the Van Leusen Reaction

This protocol is a general procedure for the conversion of a ketone to a nitrile using TosMIC.[18]

Materials:

  • Ketone

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of potassium tert-butoxide (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the ketone (1.0 eq) and TosMIC (1.2 eq) in THF.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, add methanol (2.0 eq) to the reaction mixture and continue stirring for an additional 30 minutes. Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).[18]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired nitrile.[18]

Protocol 3: Synthesis of an Alkyl Nitrile via Nucleophilic Substitution

This protocol is a general procedure for the synthesis of a primary alkyl nitrile from an alkyl bromide.

Materials:

  • Primary alkyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.5 eq) in DMSO. Add the primary alkyl bromide (1.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizing the Workflow and Method Comparison

Experimental Workflow for Nitrile Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Validation reagents Select & Weigh Reagents reaction Set up Reaction (Solvent, Temp, Atmosphere) reagents->reaction monitoring Monitor Reaction (TLC, FTIR) reaction->monitoring workup Quench & Work-up monitoring->workup purification Purification (Chromatography/Distillation) workup->purification ftir FTIR Analysis (Confirm C≡N stretch) purification->ftir gcms_hplc GC-MS / HPLC (Purity & Identity) ftir->gcms_hplc quantification Quantitative Analysis (Yield Calculation) gcms_hplc->quantification product Final Product quantification->product

Caption: Workflow for nitrile synthesis and validation.

Comparison of Nitrile Synthesis Methodologies

G cluster_reagents Cyanating Reagents cluster_properties Key Properties tosyl_cyanide This compound reactivity Reactivity tosyl_cyanide->reactivity Electrophilic safety Safety Profile tosyl_cyanide->safety High Hazard substrate Substrate Scope tosyl_cyanide->substrate Organometallics cyanide_free Cyanide-Free? tosyl_cyanide->cyanide_free No tosmic TosMIC (Van Leusen) tosmic->reactivity Nucleophilic (anion) tosmic->safety Good tosmic->substrate Ketones/Aldehydes tosmic->cyanide_free Yes nacn NaCN / KCN nacn->reactivity Nucleophilic nacn->safety High Hazard nacn->substrate Alkyl Halides nacn->cyanide_free No

Caption: Comparison of nitrile synthesis reagents.

References

Spectroscopic Analysis: A Comparative Guide to Confirming Products of Tosyl Cyanide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tosyl cyanide (TsCN) is a versatile and efficient reagent in organic synthesis, primarily utilized for cyanation and sulfonylation reactions. Its ability to act as an electrophilic cyanide source makes it a valuable tool for introducing the nitrile functional group—a key synthon in the development of pharmaceuticals and agrochemicals. Accurate confirmation of the resulting reaction products is paramount, and spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.

This guide provides a comparative analysis of the spectroscopic data for reactants and products in common this compound reactions, offering a clear framework for product confirmation.

Data Presentation: Comparative Spectroscopic Analysis

The key to confirming a successful reaction with this compound is to observe the disappearance of characteristic reactant signals and the appearance of new signals corresponding to the product. The following tables summarize the critical spectroscopic shifts.

Table 1: General Spectroscopic Signatures for this compound Reactions

Compound ClassSpectroscopic MethodKey Characteristic Signal/PeakApproximate PositionChange upon Reaction
Reactants
This compound (TsCN)IR SpectroscopyC≡N stretch~2192 cm⁻¹Disappears/Consumed
S=O stretch~1350, 1180 cm⁻¹Disappears/Consumed
¹H NMR (CDCl₃)Ar-H (d)~7.9 ppmDisappears/Consumed
Ar-H (d)~7.5 ppmDisappears/Consumed
CH₃ (s)~2.5 ppmDisappears/Consumed
Alcohol (R-OH)IR SpectroscopyO-H stretch (broad)3200-3600 cm⁻¹Disappears
Ketone (R₂C=O)IR SpectroscopyC=O stretch1680-1740 cm⁻¹Disappears
Products
Alkyl/Aryl Nitrile (R-CN)IR SpectroscopyC≡N stretch2220-2260 cm⁻¹Appears
¹³C NMR-C≡N115-125 ppmAppears
Byproduct
p-Toluenesulfinic Acid¹H NMR (DMSO-d₆)Ar-H (d)~7.5 ppmAppears
Ar-H (d)~7.1 ppmAppears
CH₃ (s)~2.3 ppmAppears

Table 2: Example Comparison - Deoxycyanation of an Alcohol

This example illustrates the conversion of a secondary alcohol to the corresponding nitrile.

CompoundSpectroscopic MethodCharacteristic Peaks and Shifts
Reactant: 1-Phenylethanol IR~3350 cm⁻¹ (broad, O-H), ~2970 cm⁻¹ (C-H), ~1450 cm⁻¹ (C-C aromatic)
¹H NMR (CDCl₃)δ 7.4-7.2 (m, 5H, Ar-H), 4.9 (q, 1H, CH), 2.1 (br s, 1H, OH), 1.5 (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ 145 (Ar C), 128 (Ar CH), 127 (Ar CH), 125 (Ar CH), 70 (CH-O), 25 (CH₃)
MS (EI)m/z 122 (M⁺), 107 (M-CH₃)⁺
Product: 2-Phenylpropanenitrile IR~2245 cm⁻¹ (sharp, C≡N) , ~3030 cm⁻¹ (C-H aromatic), ~2980 cm⁻¹ (C-H aliphatic)
¹H NMR (CDCl₃)δ 7.4-7.3 (m, 5H, Ar-H), 3.9 (q, 1H, CH), 1.6 (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ 137 (Ar C), 129 (Ar CH), 128 (Ar CH), 127 (Ar CH), 121 (C≡N) , 31 (CH-CN), 21 (CH₃)
MS (EI)m/z 131 (M⁺), 116 (M-CH₃)⁺

Table 3: Example Comparison - α-Cyanation of a Ketone

This example shows the conversion of a ketone to an α-cyanoketone.

CompoundSpectroscopic MethodCharacteristic Peaks and Shifts
Reactant: Acetophenone IR~1685 cm⁻¹ (C=O), ~3060 cm⁻¹ (C-H aromatic), ~1600, 1450 cm⁻¹ (C=C aromatic)
¹H NMR (CDCl₃)δ 8.0-7.9 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ 198 (C=O), 137 (Ar C), 133 (Ar CH), 128.6 (Ar CH), 128.3 (Ar CH), 27 (CH₃)
MS (EI)m/z 120 (M⁺), 105 (M-CH₃)⁺, 77 (C₆H₅)⁺
Product: 2-Cyanoacetophenone IR~2250 cm⁻¹ (sharp, C≡N) , ~1695 cm⁻¹ (C=O), ~3060 cm⁻¹ (C-H aromatic)
¹H NMR (CDCl₃)δ 8.0-7.9 (m, 2H, Ar-H), 7.7-7.5 (m, 3H, Ar-H), 4.0 (s, 2H, CH₂)
¹³C NMR (CDCl₃)δ 190 (C=O), 135 (Ar C), 134 (Ar CH), 129 (Ar CH), 128 (Ar CH), 116 (C≡N) , 35 (CH₂)
MS (EI)m/z 145 (M⁺), 105 (M-CH₂CN)⁺, 77 (C₆H₅)⁺

Experimental Protocols

General Protocol for Deoxycyanation of a Secondary Alcohol [1]

This protocol is representative of a photoredox-catalyzed deoxycyanation.

  • Alcohol Activation: In a nitrogen-purged vial, the secondary alcohol (1.0 equiv), a benzoxazolium salt (1.2 equiv), and pyridine (1.5 equiv) are dissolved in an anhydrous solvent like methyl tert-butyl ether (MTBE). The mixture is stirred at room temperature for 45 minutes to form the alcohol-adduct in situ.

  • Reaction Setup: To the solution are added a photocatalyst (e.g., 4CzIPN, 2 mol%), this compound (1.5 equiv), an oxidant (e.g., benzoyl peroxide, 1.0 equiv), and a base (e.g., 2,4,6-collidine, 3.0 equiv) in a suitable solvent system (e.g., MTBE/Acetone/H₂O).

  • Photocatalysis: The reaction mixture is irradiated with blue light (e.g., 450 nm LEDs) at room temperature and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure nitrile product.

  • Spectroscopic Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical basis for spectroscopic confirmation of this compound reactions.

G cluster_reactants Reactants cluster_process Process cluster_analysis Analysis & Confirmation A Substrate (e.g., Alcohol, Ketone) C Reaction (Base, Solvent, Catalyst) A->C B This compound (TsCN) B->C D Aqueous Workup & Extraction C->D E Purification (Chromatography) D->E F Purified Product E->F G Spectroscopic Analysis (IR, NMR, MS) F->G H Structure Confirmed G->H

Caption: Experimental workflow for a typical this compound reaction.

G Reactant Reactant Spectrum Disappearance of Key Signal e.g., Broad O-H stretch (3200-3600 cm⁻¹) Confirmation Confirmation of Cyanation Reaction Reactant->Confirmation Signal Lost Product Product Spectrum Appearance of Key Signal e.g., Sharp C≡N stretch (2220-2260 cm⁻¹) Product->Confirmation Signal Gained

Caption: Logic for confirming cyanation via IR spectroscopy.

References

A Mechanistic and Practical Comparison of Tosyl Cyanide and Cyanogen Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrile group is a fundamental transformation in organic synthesis, providing a versatile functional handle for the preparation of amines, carboxylic acids, amides, and various nitrogen-containing heterocycles. Among the diverse array of cyanating agents, tosyl cyanide (TsCN) and cyanogen bromide (BrCN) are two prominent reagents, each with distinct mechanistic pathways, substrate scopes, and safety considerations. This guide provides an objective, data-supported comparison to aid researchers in selecting the appropriate reagent for their specific synthetic needs.

Introduction to the Reagents

Cyanogen Bromide (BrCN) is a traditional and highly reactive cyanating agent. It is a colorless, volatile, and highly toxic solid.[1][2] Its primary use is in the von Braun reaction for the dealkylation of tertiary amines and for the cleavage of peptides at methionine residues.[3][4] The carbon atom in BrCN is highly electrophilic due to the electron-withdrawing nature of both the bromine and nitrogen atoms.[1]

This compound (TsCN) , or p-toluenesulfonyl cyanide, is a more modern and generally safer alternative. It is a stable solid and serves as an excellent electrophilic cyanide (CN+) source.[5] Its versatility extends beyond traditional cyanation, finding application in the cyanation of a wide range of nucleophiles, including carbanions and organometallics, as well as in cycloaddition and radical reactions.[6][7] The tosyl group acts as an excellent leaving group, facilitating the transfer of the cyanide moiety.

Mechanistic Comparison

The fundamental difference between TsCN and BrCN lies in their reaction mechanisms and the nature of the key intermediates.

Cyanogen Bromide: Nucleophilic Substitution Pathways

The most characteristic reaction of BrCN is the von Braun reaction , which proceeds through a two-step nucleophilic substitution mechanism.[3][8]

  • Step 1: Quaternary Salt Formation: A tertiary amine acts as a nucleophile, attacking the electrophilic carbon of BrCN and displacing the bromide ion to form a quaternary cyanoammonium salt.[4][7]

  • Step 2: Dealkylation: The displaced bromide ion then acts as a nucleophile in a second SN2 substitution, attacking one of the alkyl groups on the nitrogen and leading to the formation of a disubstituted cyanamide and an alkyl bromide.[3][9]

G Intermediate Intermediate Bromide Bromide Intermediate->Bromide

This compound: Electrophilic and Radical Pathways

This compound is a versatile reagent that can participate in several mechanistic pathways depending on the reaction conditions and substrate.

A. Electrophilic Cyanation: In its most common role, TsCN acts as an electrophilic cyanating agent ("CN+ source"). It reacts readily with soft nucleophiles such as organometallics (Grignard reagents, organocuprates), enolates, and carbanions. The nucleophile attacks the cyanide carbon, displacing the stable tosyl group.

B. Radical Cyanation: Under photocatalytic conditions, TsCN can also serve as a source of the cyanide radical (•CN).[6][10] This pathway is often initiated by a photoredox catalyst that facilitates a single electron transfer (SET) process, enabling the cyanation of substrates that are not amenable to nucleophilic or electrophilic pathways.[10]

Performance and Application Scope

The mechanistic differences translate into distinct application profiles for each reagent.

FeatureCyanogen Bromide (BrCN)This compound (TsCN)
Primary Use N-dealkylation of tertiary amines (von Braun reaction); Peptide cleavage at methionine.[3][4]C-cyanation of carbanions, organometallics, and enolates; Radical cyanation; Cycloadditions.[5][11]
Substrate Scope Tertiary amines, cyclic amines, some alkaloids, proteins containing methionine.[1][4]Wide range of nucleophiles: Grignard reagents, organolithiums, cuprates, enolates, silyl enol ethers, alkenes (radical).[5][10]
Reaction Type Nucleophilic Substitution (SN2)[3]Electrophilic Cyanation, Radical Cyanation, [4+2] and [3+2] Cycloadditions.[5][6]
Byproducts Alkyl bromide, which can sometimes be a desired co-product or lead to side reactions.[12]Toluenesulfinate salt, a relatively inert and easily separable byproduct.
Functional Group Tolerance Moderate. Sensitive to other strong nucleophiles.Good to excellent. Compatible with a wider range of functional groups, especially in photocatalytic reactions.[10]
Representative Reaction Yields

Direct comparison is challenging as the reagents are rarely used for identical transformations. The following table illustrates typical yields for their characteristic applications.

Reaction TypeReagentSubstrateProductYield (%)Reference
N-Demethylation BrCNN,N-dimethyl-1-naphthylamineN-Methyl-1-naphthylcyanamideNot specified[3]
Peptide Cleavage BrCNMethionyl-PeptideC-terminal homoserine lactone + N-terminal peptide> 80% (Cleavage)[1]
α-Cyanation of Ketone TsCN2-Methylcyclohexanone2-Cyano-2-methylcyclohexanone85-95%[5]
Cyanation of Grignard TsCNPhenylmagnesium bromideBenzonitrile~70%[5]
Radical Hydrocyanation TsCNStyrene2-Phenylpropanenitrile95%[5]

Safety and Handling

Safety is a critical differentiator between the two reagents. Cyanogen bromide is classified as acutely toxic and requires stringent handling protocols.

ParameterCyanogen Bromide (BrCN)This compound (TsCN)
Physical State Colorless to white crystalline solid[2]White to off-white solid
Volatility High; sublimes at room temperature[1]Low volatility[7]
Toxicity Highly Toxic . Fatal if inhaled, swallowed, or in contact with skin.[13][14] Lachrymator.[15]Less Toxic . Harmful if swallowed.
LD₅₀ (oral, rat) 25–50 mg/kg[5]800–1000 mg/kg[5]
Handling Precautions Must be handled in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat).[2][15] Avoid contact with acids, water, and heat, as this liberates highly toxic hydrogen cyanide (HCN) gas.[2][16]Handle with standard laboratory PPE. Avoid strong bases.
Stability Decomposes in the presence of moisture.[2] Can polymerize violently upon prolonged storage.[14]Stable solid with a long shelf life.[5]

Experimental Protocols

Protocol 1: N-Demethylation of a Tertiary Amine using Cyanogen Bromide (von Braun Reaction)

Warning: This procedure must be performed in a certified chemical fume hood by trained personnel. Cyanogen bromide is extremely toxic.

Objective: To synthesize N-benzyl-N-methylcyanamide from N-benzyl-N,N-dimethylamine.

Materials:

  • N-benzyl-N,N-dimethylamine (1.0 eq)

  • Cyanogen bromide (1.1 eq)

  • Anhydrous benzene or chloroform (solvent)

  • Anhydrous sodium carbonate (optional, for workup)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • A solution of N-benzyl-N,N-dimethylamine in anhydrous benzene is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • A solution of cyanogen bromide in anhydrous benzene is added dropwise to the stirred amine solution at room temperature under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed (typically 4-12 hours).

  • The mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any HBr, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product (N-benzyl-N-methylcyanamide) is purified by column chromatography or distillation.

Protocol 2: α-Cyanation of a Ketone using this compound

Objective: To synthesize 2-oxocyclohexanecarbonitrile from cyclohexanone.

Materials:

  • Cyclohexanone (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) for quenching

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Add cyclohexanone dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium enolate.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the this compound solution dropwise to the enolate suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 1-3 hours).

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion

This compound and cyanogen bromide are both effective cyanating agents, but they occupy different niches in synthetic chemistry.

  • Cyanogen Bromide remains a powerful, albeit hazardous, reagent for specific applications like the von Braun N-dealkylation and peptide sequencing. Its high reactivity and toxicity demand rigorous safety precautions.[4][13]

  • This compound has emerged as a superior general-purpose cyanating agent due to its significantly lower toxicity, greater stability, and broader substrate scope.[5] Its ability to participate in electrophilic, radical, and cycloaddition pathways makes it a highly versatile tool for modern organic synthesis, enabling the construction of C-CN bonds in a wide variety of molecular contexts.

For most C-cyanation applications, the enhanced safety profile and mechanistic flexibility of This compound make it the preferred reagent for researchers in both academic and industrial settings.

References

Tosyl Cyanide vs. Traditional Metal Cyanides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of a nitrile group is a critical transformation, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. For decades, traditional metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) have been the reagents of choice for this purpose. However, their extreme toxicity and challenging handling procedures have driven the search for safer and more versatile alternatives. Tosyl cyanide (TsCN) has emerged as a prominent electrophilic cyanating agent, offering distinct advantages over its nucleophilic metal cyanide counterparts.

This guide provides a comprehensive comparison of this compound and traditional metal cyanides, focusing on their performance, safety, and reaction mechanisms, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Performance and Reactivity: A Tale of Two Opposites

The fundamental difference between this compound and traditional metal cyanides lies in their electronic nature. Metal cyanides are sources of the nucleophilic cyanide anion (⁻CN), which attacks electron-deficient centers. In contrast, this compound acts as an electrophilic cyanating agent, delivering a "CN⁺" equivalent to electron-rich substrates. This opposing reactivity opens up entirely different avenues for nitrile synthesis.

Key Performance Advantages of this compound:
  • Versatility in Substrate Scope: this compound's electrophilic nature makes it ideal for the cyanation of nucleophiles such as Grignard reagents, organolithium compounds, and enolates. This provides a complementary approach to traditional methods that are often limited to nucleophilic substitution reactions on alkyl and aryl halides.

  • Milder Reaction Conditions: Many reactions involving this compound can be carried out under mild, often room temperature, conditions. This is in contrast to some traditional cyanation methods, such as the Rosenmund-von Braun reaction, which can require high temperatures.

  • Avoidance of Harshly Basic Conditions: As an electrophile, this compound does not require the strongly basic conditions often associated with the use of metal cyanides, which can be detrimental to sensitive functional groups.

Traditional Metal Cyanides: The Workhorses of Nucleophilic Cyanation

Despite their drawbacks, traditional metal cyanides remain highly effective for specific applications:

  • Well-Established Nucleophilic Substitution: They are highly effective for the cyanation of alkyl halides through S(_N)2 reactions and aryl halides via transition-metal-catalyzed cross-coupling reactions (e.g., using palladium or copper catalysts).

  • Cost-Effectiveness: For large-scale industrial processes where cost is a primary driver, sodium and potassium cyanide are often more economical than specialized reagents like this compound.

Quantitative Data Summary

While a direct, side-by-side comparison for the exact same substrate under optimized conditions for both reagents is scarce in the literature due to their fundamentally different reactivity profiles, the following table summarizes typical performance data for the cyanation of aryl halides, a common transformation.

FeatureThis compound (with organometallic intermediates)Traditional Metal Cyanides (e.g., K₄[Fe(CN)₆], Zn(CN)₂)
Typical Substrate Aryl Grignard or Aryllithium ReagentsAryl Halides (Bromides, Chlorides)
Catalyst/Promoter Often stoichiometric reactionPalladium or Copper catalyst
Reaction Temperature 0 °C to room temperature70 °C to 120 °C
Typical Yields Good to excellent (often >80%)Good to excellent (70-95%)
Key Advantage Cyanation of nucleophilic arenesDirect cyanation of electrophilic arenes

Safety and Handling: A Clear Advantage for this compound

The most significant advantage of this compound over traditional metal cyanides is its considerably lower toxicity.

Traditional Metal Cyanides (NaCN, KCN):

  • Extreme Toxicity: Ingestion of as little as 200-300 mg of potassium cyanide can be fatal to a human. They are highly toxic if swallowed, inhaled, or absorbed through the skin.

  • Generation of Hydrogen Cyanide (HCN) Gas: A major hazard is the release of highly toxic and flammable hydrogen cyanide gas upon contact with acids or even atmospheric moisture. This necessitates the use of a well-ventilated fume hood and strict avoidance of acidic conditions.

  • Strict Handling Protocols: Handling of metal cyanides requires extensive safety precautions, including the availability of a cyanide antidote kit and specialized emergency procedures.

This compound:

  • Lower Acute Toxicity: While still a toxic chemical that must be handled with care, this compound does not possess the extreme and rapid lethality of alkali metal cyanides.

  • Solid and Stable: It is a stable, crystalline solid that is less prone to accidental release than powdered metal cyanides.

  • No HCN Generation with Water: It does not react with water to produce hydrogen cyanide gas, significantly reducing the risk of accidental poisoning through inhalation.

Experimental Protocols

Key Experiment 1: Electrophilic Cyanation of an Aryl Grignard Reagent using this compound

Objective: To synthesize an aryl nitrile from an aryl bromide via a Grignard reagent intermediate and subsequent reaction with this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • This compound (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

    • The flask is gently heated under vacuum and then cooled to room temperature under a nitrogen atmosphere.

    • A solution of the aryl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle refluxing), the remaining aryl bromide solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated until the magnesium is consumed.

  • Cyanation:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of this compound in anhydrous THF is added dropwise to the Grignard reagent.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up:

    • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude aryl nitrile.

  • Purification:

    • The crude product is purified by column chromatography on silica gel or by distillation.

Key Experiment 2: Palladium-Catalyzed Cyanation of an Aryl Bromide using Potassium Hexacyanoferrate(II)

Objective: To synthesize an aryl nitrile from an aryl bromide using a less-toxic metal cyanide source and a palladium catalyst.

Materials:

  • Aryl bromide (1.0 eq)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Ligand (e.g., a phosphine ligand like dppf) (0.04 eq)

  • Sodium carbonate (Na₂CO₃) (0.125 eq)

  • Solvent (e.g., a mixture of acetonitrile and water)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the aryl bromide, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, the ligand, and sodium carbonate.

    • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

    • The solvent mixture (e.g., acetonitrile/water) is added via syringe.

  • Reaction:

    • The reaction mixture is heated to the desired temperature (e.g., 70-120 °C) and stirred for the required time (typically 12-24 hours). The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up:

    • The reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

Visualizing the Reaction Pathways

The fundamental differences in reactivity between this compound and traditional metal cyanides can be visualized through their reaction mechanisms and experimental workflows.

Logical Relationship: Electrophilic vs. Nucleophilic Cyanation

G cluster_0 This compound (Electrophilic) cluster_1 Metal Cyanide (Nucleophilic) TsCN This compound (Ts-CN) 'CN+' source Product_E Cyanated Product TsCN->Product_E attacks Nucleophile Nucleophile (e.g., Grignard, Organolithium) Nucleophile->TsCN attacks MCN Metal Cyanide (M⁺ ⁻CN) 'CN⁻' source Electrophile Electrophile (e.g., Alkyl/Aryl Halide) MCN->Electrophile attacks Product_N Cyanated Product Electrophile->Product_N forms

Caption: Comparison of electrophilic and nucleophilic cyanation pathways.

Experimental Workflow: A Generalized Cyanation Reaction

G start Start setup Reaction Setup (Substrate, Reagent, Catalyst, Solvent) start->setup reaction Reaction (Heating/Stirring) setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow for a cyanation reaction.

Conclusion

This compound presents a compelling alternative to traditional metal cyanides, particularly in research and development settings where safety, mild reaction conditions, and substrate versatility are paramount. Its electrophilic nature complements the nucleophilic reactivity of metal cyanides, expanding the toolkit available to synthetic chemists. While traditional metal cyanides will likely retain their importance in specific large-scale industrial applications due to their low cost and effectiveness in established processes, the clear safety advantages of this compound make it a superior choice for laboratory-scale synthesis and the development of complex molecules. As the field of organic synthesis continues to evolve towards greener and safer methodologies, the adoption of reagents like this compound is expected to grow, paving the way for more efficient and responsible chemical innovation.

A Comparative Guide to Tosyl Cyanide and Other Cyanating Reagents: Yield and Selectivity in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a cyanating reagent is critical for the successful synthesis of nitriles, a key functional group in many pharmaceutical compounds. This guide provides an objective comparison of the performance of tosyl cyanide against other common electrophilic cyanating agents, supported by experimental data, to inform reagent selection based on yield, selectivity, and reaction conditions.

This compound has emerged as a versatile and relatively safe electrophilic cyanating agent, offering a favorable alternative to more hazardous reagents like cyanogen bromide. Its efficacy, however, must be weighed against other modern reagents in various chemical transformations. This guide delves into a comparative analysis of this compound with reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and hypervalent iodine-based reagents, focusing on their application in the cyanation of activated methylene compounds, a common reaction in synthetic organic chemistry.

Comparison of Yields in the α-Cyanation of β-Keto Esters

The α-cyanation of β-keto esters is a fundamental transformation for the synthesis of highly functionalized molecules. The choice of cyanating agent can significantly impact the efficiency of this reaction. Below is a summary of reported yields for the α-cyanation of ethyl 2-oxocyclohexanecarboxylate using different electrophilic cyanating agents.

ReagentBase/CatalystSolventTimeYield (%)Reference
This compound K₂CO₃MeCN1 h92[1]
Hypervalent Iodine Reagent (1-cyano-1,2-benziodoxol-3(1H)-one)-DMF10 min83[2][3]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)-DMF24 h45[3]
1-Cyanobenzotriazole-DMF24 h33[3]

As the data indicates, for the α-cyanation of ethyl 2-oxocyclohexanecarboxylate, this compound provides a high yield under mild basic conditions. The hypervalent iodine reagent also demonstrates excellent reactivity with a significantly shorter reaction time. In this specific comparison, NCTS and 1-cyanobenzotriazole showed lower efficacy.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the α-cyanation of β-keto esters using this compound and a hypervalent iodine reagent.

General Procedure for α-Cyanation of 1,3-Dicarbonyl Compounds using this compound[1]

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 10 minutes, after which this compound (1.2 mmol) is added. The reaction is stirred at room temperature for the specified time (e.g., 1 hour). Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired α-cyano-1,3-dicarbonyl compound.

General Procedure for the Direct Electrophilic α-Cyanation of β-Keto Esters with a Hypervalent Iodine Reagent[2][3]

To a solution of the β-keto ester (0.2 mmol) in DMF (1.0 mL) at room temperature is added the hypervalent iodine reagent (1-cyano-1,2-benziodoxol-3(1H)-one) (0.24 mmol). The reaction mixture is stirred at room temperature for 10 minutes. After completion of the reaction, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired α-cyano-β-keto ester.

Logical Workflow for Reagent Selection in α-Cyanation

The selection of an appropriate cyanating agent is a critical step in planning a synthesis. The following diagram illustrates a logical workflow for this process, considering factors such as substrate reactivity, desired yield, and reaction conditions.

ReagentSelection Start Define Substrate (e.g., β-Keto Ester) HighYield High Yield Required? Start->HighYield FastReaction Fast Reaction Time Critical? HighYield->FastReaction Yes MildConditions Mild Conditions Preferred? HighYield->MildConditions No TosylCyanide Use this compound FastReaction->TosylCyanide No HypervalentIodine Use Hypervalent Iodine Reagent FastReaction->HypervalentIodine Yes OtherReagents Consider Other Reagents (e.g., NCTS, Cyanobenzotriazole) MildConditions->TosylCyanide Yes MildConditions->OtherReagents No

Caption: A decision-making workflow for selecting an electrophilic cyanating agent for α-cyanation reactions.

Reaction Pathway for Electrophilic α-Cyanation

The electrophilic α-cyanation of a β-keto ester typically proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the electrophilic cyanide source.

ReactionPathway Substrate β-Keto Ester Enolate Enolate Intermediate Substrate->Enolate Base Product α-Cyano-β-Keto Ester Enolate->Product Nucleophilic Attack Reagent Electrophilic Cyanating Reagent (e.g., this compound) Reagent->Product Byproduct Byproduct (e.g., Tosyl Anion)

Caption: Generalized reaction pathway for the electrophilic α-cyanation of a β-keto ester.

Conclusion

This compound stands as a robust and high-yielding reagent for the α-cyanation of activated methylene compounds like β-keto esters. While hypervalent iodine reagents can offer significantly faster reaction times, this compound's performance under mild basic conditions makes it a valuable tool in the synthetic chemist's arsenal. The choice between these and other reagents like NCTS will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the need for rapid conversion, and the desired reaction conditions. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision in the selection of an appropriate cyanating agent.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with Tosyl Cyanide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of reaction mechanisms is paramount for innovation and optimization. Isotopic labeling stands as a powerful technique in this endeavor, offering an unambiguous way to trace the fate of atoms throughout a chemical transformation. This guide provides a comparative analysis of the potential use of isotopically labeled Tosyl cyanide for mechanistic studies against established alternative cyanating agents, supported by experimental data from literature.

This compound (TsCN) is a versatile reagent known for its utility in cyanation and sulfonylation reactions. Its reactivity, often involving radical intermediates, presents a compelling case for the use of isotopic labeling to dissect complex mechanistic pathways. By replacing the natural abundance carbon (¹²C) or nitrogen (¹⁴N) in the cyanide moiety with their heavier isotopes, ¹³C or ¹⁵N, respectively, researchers can track the cyanide group's trajectory, distinguishing between different potential reaction pathways.

While specific studies employing isotopically labeled this compound are not yet prevalent in the literature, its potential can be understood by examining how other cyanating agents have been used in similar mechanistic investigations. This guide will explore these established methods, presenting a framework for how analogous studies with this compound could be designed and what insights they might offer.

Comparison of Cyanating Agents for Isotopic Labeling Studies

The choice of a cyanating agent for isotopic labeling studies depends on several factors, including the reaction mechanism, substrate scope, and the commercial availability of the labeled reagent. Here, we compare the potential application of isotopically labeled this compound with established reagents like Potassium cyanide (KCN), Trimethylsilyl cyanide (TMSCN), and N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS).

Cyanating AgentIsotope(s)Typical Reaction TypesMechanistic Insights from LabelingAvailability of Labeled Reagent
This compound (TsCN) ¹³C, ¹⁵NRadical additions, Cyanosulfonylations- Fate of the cyano group in radical reactions- Intramolecular vs. intermolecular cyanide transferCustom synthesis required
Potassium Cyanide (KCN) ¹³C, ¹⁵NNucleophilic substitutions, Metal-catalyzed cyanations- Confirmation of cyanide as the nucleophile- Elucidation of catalyst-substrate interactionsCommercially available
Trimethylsilyl Cyanide (TMSCN) ¹³C, ¹⁵NCyanosilylation of carbonyls, Lewis acid-catalyzed cyanations- Mechanism of cyanide transfer from silicon- Role of the Lewis acid catalystCommercially available
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) ¹³C, ¹⁴C, ¹¹CElectrophilic cyanations, C-H functionalization- Tracking the electrophilic cyanide species- Late-stage functionalization studiesSynthesized from labeled CO₂

Proposed Isotopic Labeling Studies with this compound

Given the propensity of this compound to participate in radical reactions, isotopic labeling would be invaluable in confirming the source and fate of the cyanide group.

Hypothetical Experiment: A radical addition of this compound to an alkene could be performed using ¹³C-labeled this compound. By analyzing the product mixture using mass spectrometry and NMR spectroscopy, the position of the ¹³C label in the resulting nitrile would confirm whether the cyano group is transferred directly from the reagent or if it undergoes fragmentation and recombination.

dot graph "Radical_Cyanation_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Alkene" [fillcolor="#FBBC05"]; "Tosyl_cyanide_13C" [label="Ts¹³CN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radical_Initiator" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Intermediate_Radical"; "Product" [label="¹³C-labeled Nitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Tosyl_cyanide_13C" -> "Intermediate_Radical" [label="Radical Addition"]; "Alkene" -> "Intermediate_Radical"; "Radical_Initiator" -> "Tosyl_cyanide_13C" [label="Initiation"]; "Intermediate_Radical" -> "Product";

caption [label="Proposed workflow for a ¹³C-labeling study with this compound.", shape=plaintext, fontcolor="#5F6368"]; } caption [label="Proposed workflow for a ¹³C-labeling study with this compound.", shape=plaintext, fontcolor="#5F6368"];

Established Isotopic Labeling Studies with Alternative Cyanating Agents

In contrast to the prospective use of labeled this compound, other cyanating agents have a proven track record in mechanistic studies.

Electrophilic Cyanation using Labeled NCTS

A study on the rhodium-catalyzed cyanation of aryl boronic acids utilized [¹³C]NCTS to elucidate the reaction mechanism. The high incorporation of the ¹³C label in the aryl nitrile products confirmed that NCTS serves as the electrophilic cyanide source.

Quantitative Data from Rhodium-Catalyzed Cyanation with [¹³C]NCTS [1]

Substrate (Aryl Boronic Acid)ProductYield (%)¹³C Incorporation (%)
4-Methoxyphenylboronic acid4-Methoxybenzonitrile77>99
4-Fluorophenylboronic acid4-Fluorobenzonitrile65>99
3,5-Dimethylphenylboronic acid3,5-Dimethylbenzonitrile72>99
2-Naphthylboronic acid2-Naphthonitrile58>99
Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyanation of Aryl Boronic Acids with [¹³C]NCTS [1]

A mixture of the aryl boronic acid (0.2 mmol), [¹³C]NCTS (0.1 mmol), [Rh(cod)Cl]₂ (2.5 mol %), and K₂CO₃ (0.2 mmol) in toluene (1 mL) was stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding ¹³C-labeled aryl nitrile.

dot graph "NCTS_Cyanation_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Aryl_Boronic_Acid" [fillcolor="#FBBC05"]; "13C_NCTS" [label="¹³C-NCTS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rh_catalyst" [label="[Rh]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl_Rh_Intermediate" [label="Ar-[Rh]"]; "Product" [label="¹³C-labeled Aryl Nitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aryl_Boronic_Acid" -> "Aryl_Rh_Intermediate" [label="Transmetalation"]; "Rh_catalyst" -> "Aryl_Rh_Intermediate"; "13C_NCTS" -> "Aryl_Rh_Intermediate" [label="Oxidative Addition"]; "Aryl_Rh_Intermediate" -> "Product" [label="Reductive Elimination"];

caption [label="Mechanism of Rh-catalyzed cyanation with labeled NCTS.", shape=plaintext, fontcolor="#5F6368"]; } caption [label="Mechanism of Rh-catalyzed cyanation with labeled NCTS.", shape=plaintext, fontcolor="#5F6368"];

Conclusion

Isotopic labeling is an indispensable tool for the detailed investigation of reaction mechanisms. While the application of isotopically labeled this compound is still an emerging area, its potential for elucidating radical cyanation pathways is significant. By drawing parallels with established methodologies using alternative cyanating agents like KCN, TMSCN, and NCTS, researchers can design robust experiments to gain deeper insights into the intricate mechanisms of reactions involving this compound. The comparative data and protocols presented in this guide serve as a valuable resource for scientists and professionals in drug development, facilitating the design of future mechanistic studies in this exciting field.

References

A Comparative Review of Cyanating Agents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the introduction of a cyano group is a critical transformation, unlocking access to a diverse array of functionalities including amines, carboxylic acids, and tetrazoles. The choice of a cyanating agent is paramount, dictated by factors such as efficacy, substrate scope, safety, and operational simplicity. This guide provides a comparative analysis of various cyanating agents, supported by experimental data, to assist researchers in navigating these choices.

Classification of Cyanating Agents

Cyanating agents can be broadly categorized into nucleophilic and electrophilic sources.

  • Nucleophilic Cyanating Agents: These reagents deliver the cyanide anion (CN⁻) and are the most common. Traditional examples include highly toxic reagents like potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN).[1][2][3] To address the significant safety concerns associated with these, less toxic alternatives have been developed, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and acetone cyanohydrin.[1][2]

  • Electrophilic Cyanating Agents: These reagents deliver an electrophilic cyanide equivalent ("CN⁺") and offer a complementary reactivity profile, enabling the cyanation of nucleophiles like carbanions and enolates.[2][4] Prominent examples include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and 1-cyanobenzotriazole.[5][6][7]

Efficacy and Performance Comparison

The efficacy of a cyanating agent is a multifactorial assessment, encompassing chemical yield, reaction conditions, and compatibility with various functional groups. Below is a summary of the performance of several key cyanating agents across different applications.

Table 1: Comparison of Nucleophilic Cyanating Agents in Palladium-Catalyzed Cyanation of Aryl Halides

Cyanating AgentSubstrateCatalyst SystemSolventTemp (°C)Yield (%)Reference
K₄[Fe(CN)₆]·3H₂OAryl Bromides/ChloridesPd(OAc)₂ / NHC LigandDMAc120Moderate to High[8]
K₄[Fe(CN)₆]Aryl HalidesPd@CS-biguanidineDMF120Excellent[8]
Zn(CN)₂Aryl ChloridesPd₂(dba)₃ / dppf / Zn--Good[9]
Acetone CyanohydrinTertiary AminesRuCl₃--Good[1][10]

Table 2: Comparison of Electrophilic Cyanating Agents

Cyanating AgentSubstrate TypeReaction TypeYield (%)Reference
NCTSArenes (C-H activation)Ru-catalyzedHigh[1][4]
NCTSArylboronic acidsRh-catalyzedGood[6]
1-CyanobenzotriazoleBenzylic nitrilesBase-mediatedGood[6]
5-(Cyano)dibenzothiophenium triflateN, S, and C-nucleophilesElectrophilic cyanation27-99[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for a palladium-catalyzed cyanation using the less toxic potassium ferrocyanide.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation of Aryl Bromide with K₄[Fe(CN)₆]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and the N-heterocyclic carbene (NHC) ligand (0.01 mmol, 1 mol%).

  • Reagent Addition: Add K₄[Fe(CN)₆]·3H₂O (0.25 mmol) and Na₂CO₃ (1.0 mmol).

  • Solvent and Atmosphere: Evacuate and backfill the tube with argon three times. Add N,N-dimethylacetamide (DMAc) (2 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for the time indicated by thin-layer chromatography (TLC) monitoring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.[8]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the comparative aspects of different cyanating agents.

Nucleophilic_Cyanation_Mechanism cluster_catalytic_cycle Catalytic Cycle ArylHalide Ar-X OxidativeAddition Oxidative Addition Intermediate1 Ar-Pd(II)(X)L_n ArylHalide->Intermediate1 Pd(0)L_n Pd0 Pd(0)L_n Transmetalation Transmetalation Intermediate2 Ar-Pd(II)(CN)L_n Intermediate1->Intermediate2 CN⁻ CyanideSource M-CN (e.g., K4[Fe(CN)6]) ReductiveElimination Reductive Elimination ArylNitrile Ar-CN Intermediate2->ArylNitrile Pd(0)L_n

Caption: Generalized mechanism for Pd-catalyzed nucleophilic cyanation.

Experimental_Workflow Start Start: Oven-dried Schlenk tube AddReagents Add Aryl Halide, Pd Catalyst, Ligand, Cyanating Agent, Base Start->AddReagents InertAtmosphere Evacuate and backfill with Argon AddReagents->InertAtmosphere AddSolvent Add Solvent (e.g., DMAc) InertAtmosphere->AddSolvent Reaction Heat and Stir (e.g., 120 °C) AddSolvent->Reaction Workup Cool, Dilute, Extract Reaction->Workup Purification Column Chromatography Workup->Purification End End: Pure Aryl Nitrile Purification->End

Caption: Standard experimental workflow for transition-metal catalyzed cyanation.

Safety and Environmental Considerations

A significant driver in the development of new cyanating agents is the mitigation of the extreme toxicity of traditional cyanide sources.

  • High Toxicity: KCN, NaCN, and TMSCN are highly toxic and can release hydrogen cyanide gas, a potent poison.[3] Their use requires stringent safety protocols.

  • Reduced Toxicity: K₄[Fe(CN)₆] is considered a safer alternative as the cyanide ions are tightly bound within the iron complex, reducing the risk of exposure.[2][9] Acetone cyanohydrin is also comparatively safer.[1]

  • Electrophilic Agents: NCTS is noted for its superior safety and practicality compared to many nucleophilic sources.[5]

  • Green Chemistry: Recent research has focused on developing catalytic systems that are more environmentally friendly, for instance, by using water as a solvent or employing photocatalysis to enable milder reaction conditions.[10][11] The use of isocyanides as a fourth generation of cyanating agents is also gaining prominence due to their stability and ease of handling.[12]

Conclusion

The field of cyanation has evolved significantly, moving from highly toxic, stoichiometric reagents to safer, more versatile catalytic systems. For researchers and drug development professionals, the choice of cyanating agent will depend on the specific substrate, desired scale, and available safety infrastructure. While traditional cyanides offer broad utility, the trend is clearly towards the adoption of less hazardous alternatives like K₄[Fe(CN)₆] and NCTS, and the exploration of innovative, greener methodologies. The data and protocols presented here offer a starting point for the rational selection and application of these vital synthetic tools.

References

Safety Operating Guide

Proper Disposal of Tosyl Cyanide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational protocols for the handling and disposal of tosyl cyanide, this guide is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound (p-toluenesulfonyl cyanide) is a versatile reagent in organic synthesis, but its handling and disposal require meticulous attention to safety due to its acute toxicity and reactivity. This document outlines the necessary precautions, step-by-step disposal procedures, and emergency measures to mitigate the risks associated with this compound.

Immediate Safety and Handling Precautions

This compound is a corrosive solid that is harmful upon contact with skin or if inhaled, causing severe skin burns and eye damage.[1] A primary hazard is its reaction with moisture or water, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Therefore, all handling of this compound must be conducted in a well-ventilated chemical fume hood.

Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Nitrile or neoprene gloves. Double-gloving is recommended.

  • Eye Protection: Tightly sealed safety goggles and a face shield.

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are at risk of being exceeded or if irritation is experienced.[1][3]

Store this compound in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as acids.[1][3]

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the recommended laboratory-scale disposal of this compound.

ParameterValue/RangeNotes
Reagents
Sodium Hydroxide (NaOH) Solution1 MTo ensure a sufficiently alkaline environment (pH > 10).
Sodium Hypochlorite (NaOCl) Solution5-6% (Household Bleach)The oxidizing agent.
Ratios
Molar Ratio of NaOH to this compound> 2:1To neutralize HCN and maintain alkalinity.
Molar Ratio of NaOCl to this compound~1.5:1To ensure complete oxidation of the cyanide.
Reaction Conditions
TemperatureRoom TemperatureThe reaction is exothermic; cooling may be necessary for larger quantities.
pH> 10Critical to prevent the formation of toxic cyanogen chloride gas.

Step-by-Step Disposal Protocol

This protocol details the chemical neutralization of small quantities of this compound typically found in a research laboratory.

Objective: To safely hydrolyze this compound and subsequently oxidize the resulting cyanide to the less toxic cyanate.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • Sodium hypochlorite (NaOCl) solution (household bleach, 5-6%)

  • Large beaker or flask

  • Stir bar and stir plate

  • pH meter or pH paper

  • Appropriate PPE

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1][3]

    • Have a cyanide spill kit and appropriate emergency response information available.

  • Initial Hydrolysis (Quenching):

    • In a large beaker, place a stir bar and a volume of 1 M sodium hydroxide solution sufficient to dissolve the this compound and to maintain a significant excess of NaOH.

    • Begin stirring the NaOH solution.

    • Slowly and carefully add the this compound waste to the stirring basic solution in small portions. This step controls the hydrolysis of this compound to p-toluenesulfonate and sodium cyanide, preventing a rapid release of HCN gas.

    • Observe the reaction. If the container becomes warm, slow the addition rate and/or cool the beaker with an ice bath.

    • Continue stirring for at least one hour after the final addition to ensure complete hydrolysis.

  • Oxidation of Cyanide:

    • Verify that the pH of the solution is greater than 10 using a pH meter or pH paper. If not, add more 1 M NaOH solution. This is a critical step to prevent the formation of toxic cyanogen chloride gas.

    • While continuing to stir, slowly add the sodium hypochlorite (bleach) solution. A general guideline is to use approximately 1.5 moles of NaOCl for every mole of this compound.

    • The oxidation of cyanide to cyanate is an exothermic reaction. Monitor the temperature and add the bleach solution at a rate that prevents boiling or excessive heat generation.

    • After the complete addition of the bleach, continue stirring the solution for at least two hours to ensure the reaction goes to completion.

  • Final Disposal:

    • The resulting solution, containing sodium p-toluenesulfonate, sodium cyanate, sodium chloride, and excess sodium hydroxide, can be neutralized with a dilute acid (e.g., hydrochloric acid) with extreme caution and constant stirring.

    • Dispose of the final neutralized solution in accordance with local, regional, and national hazardous waste regulations.[1][3] Chemical waste generators are responsible for the proper classification of their waste.[1][3]

Disposal Workflow Diagram

TosylCyanideDisposal cluster_prep Preparation cluster_hydrolysis Step 1: Controlled Hydrolysis cluster_oxidation Step 2: Cyanide Oxidation cluster_final Step 3: Final Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Prepare Reagents and Equipment prep_fumehood->prep_materials hydro_setup Prepare Stirring 1M NaOH Solution hydro_add Slowly Add this compound Waste hydro_setup->hydro_add hydro_stir Stir for 1 Hour Post-Addition hydro_add->hydro_stir oxi_ph Verify pH > 10 oxi_add_bleach Slowly Add Sodium Hypochlorite oxi_ph->oxi_add_bleach oxi_stir Stir for 2 Hours oxi_add_bleach->oxi_stir final_neutralize Neutralize with Dilute Acid (Optional) final_dispose Dispose as Hazardous Waste final_neutralize->final_dispose end End final_dispose->end start Start start->prep_ppe

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Tosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

Tosyl cyanide (p-toluenesulfonyl cyanide) is a versatile reagent in organic synthesis, but its handling demands stringent safety protocols due to its acute toxicity and reactivity.[1] This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Core Hazards
  • Acute Toxicity: this compound is harmful if it comes into contact with the skin or is inhaled.[1] It can cause severe skin burns and serious eye damage.[2]

  • Reactivity with Water: It reacts with water to release highly toxic hydrogen cyanide (HCN) gas.[1]

  • Symptoms of Exposure: Early symptoms of cyanide exposure can include headache, dizziness, nausea, and irritation of the eyes, nose, and throat. Severe exposure can lead to convulsions, loss of consciousness, and can be fatal within minutes.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Double gloving is recommended.[3]

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Certified Laboratory Chemical Fume Hood[3]Chemical-resistant gloves (e.g., Neoprene, Nitrile, PVC)[4]Safety goggles and a face shield[3][5]Full-face particle respirator (Type N100 US or P3 EU) if not in a fume hood[2]Lab coat[3]
Routine Handling in Solution Certified Laboratory Chemical Fume Hood[3]Chemical-resistant gloves (double gloving recommended)[3]Safety glasses with side shields; goggles if splash hazard exists[3]Not generally required if handled in a fume hoodLab coat[3]
Cleaning and Decontamination Certified Laboratory Chemical Fume Hood[3]Impervious gloves (e.g., PVC)[6]Safety goggles and a face shield[6]As needed based on spill size and locationChemical-resistant apron and boots[6]
Spill Response N/AChemical-resistant gloves (double gloving)[3]Safety goggles and a face shield[3]Self-contained breathing apparatus (SCBA) for large spills or outside a fume hood[7]Full protective clothing[7]

Operational and Disposal Plans: Step-by-Step Guidance

Safe Handling and Storage Protocol
  • Designated Area: All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood.[3]

  • Avoid Incompatibilities: Keep acids and water away from the handling area to prevent the formation of hydrogen cyanide gas.[3] Ensure the work area is dry.[7]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3] The recommended storage temperature is 2-8°C.[2] Keep containers tightly closed.[5]

  • Working Alone: Do not work with cyanides alone or after standard working hours.[6]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[7]

Waste Disposal Protocol
  • Segregation: Solid and liquid cyanide wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[3]

  • Contaminated Materials: All contaminated items, including gloves, paper towels, and weighing boats, must be disposed of as hazardous cyanide waste.[3]

  • Decontamination of Glassware: To decontaminate glassware, first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3] The rinsate must be collected as hazardous waste.

  • Chemical Neutralization: For unwanted or unreacted cyanides, cautious addition of sodium hypochlorite can be used for destruction. This should only be performed by trained personnel.[8]

  • Disposal Request: Contact your institution's environmental health and safety (EH&S) department to arrange for the pickup and disposal of cyanide-containing waste.[3] Do not dispose of cyanide waste down the drain or in regular trash.[4]

Emergency Procedures

Spill Response Workflow

The following diagram outlines the procedural flow for responding to a this compound spill.

Spill_Response_Workflow start Spill Occurs is_in_hood Is the spill contained within the fume hood? start->is_in_hood small_spill_hood Is the spill minor? is_in_hood->small_spill_hood Yes evacuate Evacuate the immediate area. is_in_hood->evacuate No cleanup_hood Clean up spill using cyanide spill kit or 10% bleach solution followed by pH 10 buffer. small_spill_hood->cleanup_hood Yes contact_ehs_large_hood Contact EH&S for guidance. small_spill_hood->contact_ehs_large_hood No collect_waste_hood Collect all cleanup materials as hazardous cyanide waste. cleanup_hood->collect_waste_hood end End collect_waste_hood->end contact_ehs_large_hood->end alert Alert colleagues and call 911. Inform them of a cyanide spill. evacuate->alert assist If trained and safe to do so, assist any exposed individuals. alert->assist secure_area Secure the area and wait for emergency responders. assist->secure_area secure_area->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.